An In-depth Technical Guide to 8-Chloro-2-ethoxyquinolin-4-ol: Synthesis, Characterization, and Potential Applications
Abstract This technical guide provides a comprehensive overview of 8-Chloro-2-ethoxyquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-2-ethoxyquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to detail its chemical structure, predict its physicochemical properties, and propose robust protocols for its synthesis and characterization. Furthermore, we explore its potential biological activities and applications based on the known pharmacology of the quinoline scaffold. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding and practical methodologies for working with this compound.
Introduction: The Quinoline Scaffold in Scientific Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and materials science.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[3][4] The electronic properties of the quinoline nucleus also make it a valuable component in the design of functional materials such as those used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1] The specific substitutions on the quinoline core, such as the chloro, ethoxy, and hydroxyl groups in 8-Chloro-2-ethoxyquinolin-4-ol, are expected to modulate its chemical and biological properties, making it a compound of significant interest for further investigation.
Chemical Structure and Physicochemical Properties
The chemical structure of 8-Chloro-2-ethoxyquinolin-4-ol is characterized by a quinoline core with a chlorine atom at the 8-position, an ethoxy group at the 2-position, and a hydroxyl group at the 4-position. This substitution pattern influences the molecule's polarity, solubility, and potential for intermolecular interactions.
Structural Details
IUPAC Name: 8-chloro-2-ethoxyquinolin-4-ol
Molecular Formula: C₁₁H₁₀ClNO₂
Molecular Weight: 223.66 g/mol
CAS Number: Not available.
A 2D representation of the chemical structure is provided below.
Caption: 2D structure of 8-Chloro-2-ethoxyquinolin-4-ol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 8-Chloro-2-ethoxyquinolin-4-ol. These values are estimated based on computational models and data from structurally similar compounds.
Property
Predicted Value
Notes
Melting Point (°C)
180-200
Based on similar substituted quinolinols.
Boiling Point (°C)
> 350
Expected to be high due to the polar nature and hydrogen bonding capability.
Solubility
Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water.
The hydroxyl and ethoxy groups enhance solubility in polar organic solvents.
pKa
~8.5 (hydroxyl group)
The electron-withdrawing nature of the quinoline ring and chlorine atom will influence the acidity of the hydroxyl group.[5]
LogP
~2.5 - 3.5
Calculated based on its structure, indicating moderate lipophilicity.
Proposed Synthesis Pathway
The synthesis of 8-Chloro-2-ethoxyquinolin-4-ol can be approached through a multi-step pathway, likely commencing from a substituted aniline. A plausible retro-synthetic analysis suggests a Gould-Jacobs reaction or a similar cyclization method.
Retrosynthesis
Caption: Retrosynthetic analysis for 8-Chloro-2-ethoxyquinolin-4-ol.
Step-by-Step Synthesis Protocol
Step 1: Condensation of 2-Chloro-6-ethoxyaniline with Diethyl ethoxymethylenemalonate
To a stirred solution of 2-chloro-6-ethoxyaniline (1 equivalent) in a suitable solvent such as toluene, add diethyl ethoxymethylenemalonate (1.1 equivalents).
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure to yield the crude intermediate, ethyl 3-(2-chloro-6-ethoxyanilino)acrylate. This intermediate may be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Thermal Cyclization to 8-Chloro-2-ethoxyquinolin-4-ol
Add the crude or purified ethyl 3-(2-chloro-6-ethoxyanilino)acrylate to a high-boiling point solvent such as Dowtherm A.
Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.
Monitor the cyclization reaction by TLC.
After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
Filter the solid, wash with hexane, and dry under vacuum to obtain 8-Chloro-2-ethoxyquinolin-4-ol.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed synthetic workflow for 8-Chloro-2-ethoxyquinolin-4-ol.
Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized 8-Chloro-2-ethoxyquinolin-4-ol is critical. A combination of spectroscopic techniques should be employed.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethoxy group protons, and the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The proton at the C5 position is likely to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent chloro and hydroxyl-bearing ring.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbons attached to the nitrogen (C2 and C8a) and the oxygen (C4 and the ethoxy carbon) will appear at lower fields.[6]
Table of Predicted NMR Chemical Shifts (in ppm, relative to TMS)
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
H3
~6.5
C3: ~105
H5
~7.8
C5: ~125
H6
~7.2
C6: ~128
H7
~7.5
C7: ~122
-OCH₂CH₃
~4.2 (q)
-OCH₂CH₃: ~62
-OCH₂CH₃
~1.5 (t)
-OCH₂CH₃: ~15
-OH
~11-12 (broad s)
C2: ~160
C4: ~175
C4a: ~140
C8: ~130
C8a: ~148
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern can also provide structural information. A prominent molecular ion peak [M]+ at m/z 223.04 and a characteristic [M+2]+ peak with approximately one-third the intensity due to the ³⁷Cl isotope are expected.
Infrared (IR) Spectroscopy
FT-IR spectroscopy will identify the key functional groups.
Functional Group
Expected Absorption Range (cm⁻¹)
O-H stretch (hydroxyl)
3200-3500 (broad)
C-H stretch (aromatic)
3000-3100
C-H stretch (aliphatic)
2850-3000
C=C and C=N stretch (aromatic rings)
1500-1650
C-O stretch (ethoxy and hydroxyl)
1050-1250
C-Cl stretch
700-850
Potential Biological Activity and Applications
Based on the extensive research on quinoline derivatives, 8-Chloro-2-ethoxyquinolin-4-ol is a promising candidate for various biological applications.
Anticancer Potential
Many substituted quinolines exhibit significant anticancer activity.[3][4] The mechanism of action often involves the inhibition of key signaling pathways, induction of apoptosis, or cell cycle arrest. The presence of the chlorine atom and the quinolin-4-ol moiety in the target molecule suggests it could be investigated for its cytotoxic effects against various cancer cell lines.
8-Chloro-2-ethoxyquinolin-4-ol: Structural Profiling, Mechanistic Rationale, and Synthetic Workflows
Executive Summary The quinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of antimalarial, antibacterial, and kinase-inhibiting agents[1]. Within this chemical space, 8-Chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of antimalarial, antibacterial, and kinase-inhibiting agents[1]. Within this chemical space, 8-Chloro-2-ethoxyquinolin-4-ol serves as a highly specialized, versatile building block[2]. By combining the metabolic stability imparted by halogenation with the tunable electronic properties of an alkoxy group, this compound provides researchers with a robust foundation for late-stage functionalization. This whitepaper systematically deconstructs the physicochemical properties, structural logic, and validated synthetic workflows required to integrate 8-Chloro-2-ethoxyquinolin-4-ol into advanced drug discovery pipelines.
Physicochemical Profiling
Accurate physicochemical data is the cornerstone of reproducible synthetic chemistry. The quantitative parameters for 8-Chloro-2-ethoxyquinolin-4-ol are summarized below to guide stoichiometric calculations and analytical validation[3],[4],[2].
Distinctive 3:1 ratio (³⁵Cl:³⁷Cl) in mass spectrometry
Structural Significance & Mechanistic Rationale
The specific substitution pattern on this quinoline ring is not arbitrary; it is designed to optimize both biological interaction and synthetic tractability.
The 8-Chloro Substituent: Halogenation at the C8 position serves a dual purpose. Biologically, it mimics the pharmacophore of established drugs like chloroquine and effectively blocks Cytochrome P450 (CYP450)-mediated oxidation at this metabolically vulnerable site[5]. Synthetically, the electron-withdrawing nature of the chlorine atom modulates the electron density of the aromatic system, influencing downstream regioselectivity.
The 2-Ethoxy Substituent: The inclusion of an ethoxy group at C2 enhances the overall lipophilicity of the scaffold while providing a hydrogen-bond acceptor. Furthermore, it sterically protects the C2 position from unwanted nucleophilic attacks during subsequent functionalizations.
The 4-Hydroxyl (4-ol) Handle: The C4 hydroxyl group exists in a tautomeric equilibrium with its quinolin-4-one counterpart[6]. While inherently a poor leaving group due to resonance stabilization, it acts as the primary synthetic handle. Once activated, it allows for the construction of complex C-C or C-N bonds at the C4 position.
Fig 1: Logical relationship of structural modifications on the quinoline core.
Experimental Workflows: C4-Functionalization
To utilize 8-Chloro-2-ethoxyquinolin-4-ol in the synthesis of complex active pharmaceutical ingredients (APIs), the C4 position must be functionalized. The most robust approach involves a two-step sequence: electrophilic activation followed by Palladium-catalyzed cross-coupling[7],[6].
Protocol A: Synthesis of 8-Chloro-2-ethoxyquinolin-4-yl trifluoromethanesulfonate
Causality: The native C4-OH is highly resistant to cross-coupling. By treating the compound with Trifluoromethanesulfonic anhydride (Tf₂O), the hydroxyl group is converted into a triflate (-OTf). The triflate is an exceptional leaving group, transforming the C4 carbon into a highly electrophilic center primed for oxidative addition by low-valent palladium[6].
Step-by-Step Methodology:
Preparation: Charge an oven-dried, argon-purged flask with 8-Chloro-2-ethoxyquinolin-4-ol (1.0 equiv) and anhydrous Dichloromethane (DCM, 0.1 M).
Base Addition: Add anhydrous Pyridine (2.0 equiv). Causality: Pyridine acts as an acid scavenger to neutralize the highly corrosive triflic acid generated during the reaction, preventing degradation of the quinoline core.
Activation: Cool the mixture to 0 °C using an ice bath. Introduce Tf₂O (1.2 equiv) dropwise over 15 minutes.
Validation Checkpoint (Self-Validating System): Monitor via Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The starting material (Rf ~ 0.1, highly polar due to H-bonding) will be consumed, replaced by a distinct, highly lipophilic spot (Rf ~ 0.6) corresponding to the triflate.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). The aqueous quench hydrolyzes any unreacted Tf₂O, ensuring the isolated organic layer contains only the stable triflate intermediate. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Causality: With the C4 position activated, Suzuki-Miyaura coupling allows for the installation of diverse aryl or heteroaryl groups. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate phosphine ligand (dppf) prevents catalyst deactivation and accelerates the reductive elimination step, which is often rate-limiting in sterically hindered quinolines.
Step-by-Step Methodology:
Preparation: In a Schlenk tube, combine the quinolin-4-yl triflate (1.0 equiv), an Arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex. Degas the mixture by bubbling argon for 10 minutes to prevent premature oxidation of the Pd(0) active species.
Reaction: Seal the tube and heat to 90 °C for 12 hours.
Validation Checkpoint: Complete consumption of the triflate spot on TLC indicates successful coupling. The reaction mixture will transition from a reddish-brown suspension to a black mixture as Pd black precipitates upon completion.
Purification: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography to isolate the C4-functionalized target scaffold.
Fig 2: Synthetic functionalization pathway of 8-Chloro-2-ethoxyquinolin-4-ol via cross-coupling.
Analytical Validation
To ensure the scientific integrity of the synthesized intermediates and final products, rigorous analytical validation is mandatory.
Mass Spectrometry (LC-MS): The starting material (MW 223.66) will exhibit an[M+H]⁺ peak at m/z 224.1[3]. Crucially, the presence of the 8-chloro group dictates that the mass spectrum must display a characteristic 3:1 isotopic cluster at m/z 224.1 and 226.1.
Nuclear Magnetic Resonance (¹H NMR): Successful activation and coupling at the C4 position will result in the disappearance of the broad hydroxyl/amide proton signal (typically observed >11.0 ppm in DMSO-d₆ for the quinolin-4-one tautomer). The 2-ethoxy group serves as an excellent internal diagnostic marker, consistently presenting as a distinct quartet (~4.5 ppm, 2H) and triplet (~1.4 ppm, 3H).
References
MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". Molecules. URL: [Link]
National Institutes of Health (NIH). "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents". PubMed Central (PMC). URL:[Link]
World Journal of Pharmaceutical Sciences. "Lead Optimization Studies on Novel Quinolones Derivatives as CYP-450 Inhibitor". WJPS. URL: [Link]
University of Southampton Research Repository. "Late Transition Metal Catalyzed Chelation-Assisted C-H Alkynylation Reactions". SOTON. URL:[Link]
An In-depth Technical Guide to the Tautomeric Equilibrium of 8-Chloro-2-ethoxyquinolin-4-ol vs. quinolinone
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tautomerism in Drug Design Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundame...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for drug design and development.[1] In the case of quinoline derivatives, the keto-enol tautomerism between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms is particularly crucial.[2] The predominant tautomer dictates the molecule's hydrogen bonding capacity, polarity, and shape, which are all critical determinants of its interaction with biological targets.[2][3] The quinolone scaffold, for instance, is a well-established pharmacophore in numerous antibacterial agents, where the keto form is the biologically active species that inhibits bacterial DNA gyrase and topoisomerase IV.[2][4]
This guide focuses on the specific case of 8-Chloro-2-ethoxyquinolin-4-ol, a substituted quinoline with potential applications in medicinal chemistry. Understanding and controlling its tautomeric equilibrium is paramount for the rational design of novel therapeutic agents based on this scaffold.
The Tautomeric Equilibrium of 8-Chloro-2-ethoxyquinolin-4-ol
The tautomeric equilibrium of 8-Chloro-2-ethoxyquinolin-4-ol involves the interconversion between the enol form (8-Chloro-2-ethoxyquinolin-4-ol) and the keto form (8-Chloro-2-ethoxyquinolin-4(1H)-one).
Caption: Tautomeric equilibrium between the enol and keto forms.
Generally, for 4-hydroxyquinoline derivatives, the equilibrium strongly favors the quinolin-4(1H)-one (keto) tautomer in both solution and the solid state.[5][6] This preference is attributed to the greater thermodynamic stability of the cyclic amide in the keto form compared to the aromatic alcohol in the enol form.[7]
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and can be influenced by several factors:
Substituent Effects: The electronic nature of substituents on the quinoline ring can significantly impact the relative stability of the tautomers. Electron-donating groups tend to stabilize the enol form, while electron-withdrawing groups favor the keto form.[8] In the case of 8-Chloro-2-ethoxyquinolin-4-ol, the chloro group at the 8-position is electron-withdrawing, which would be expected to favor the keto tautomer. The ethoxy group at the 2-position is electron-donating, which might slightly counteract this effect.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the tautomeric ratio.[3][9] Polar solvents, particularly those capable of acting as hydrogen bond acceptors, tend to stabilize the more polar keto tautomer.[10][11] Non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[12]
pH: The pH of the medium can have a pronounced effect on the tautomeric equilibrium, as protonation or deprotonation of the molecule can favor one tautomer over the other.[13]
Temperature: Temperature can also influence the equilibrium position, with changes in temperature affecting the relative Gibbs free energies of the tautomers.[13]
Experimental and Computational Methodologies for Studying Tautomeric Equilibrium
A combination of spectroscopic and computational techniques is employed to investigate the tautomeric equilibrium of quinoline derivatives.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[14][15] The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation and quantification of the enol and keto forms.[16][17] For quinolin-4-one systems, the chemical shift of the C4 carbon is a key indicator, with a significant downfield shift (around 170-180 ppm) being characteristic of the carbonyl carbon in the keto form.[17][18]
UV/Vis Spectroscopy: UV/Vis spectroscopy can also be used to study tautomeric equilibria, as the enol and keto forms often exhibit distinct absorption spectra.[3][19] Changes in the absorption spectrum with variations in solvent, pH, or temperature can provide valuable information about the shift in the equilibrium position.[11][20] However, overlapping absorption bands can sometimes complicate the analysis.[20]
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the keto tautomer through the characteristic C=O stretching vibration, which typically appears in the range of 1620-1680 cm⁻¹.[2]
Computational Chemistry
Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in different solvents.[2] By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated, providing theoretical insight into the predominant form under specific conditions.[2] Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for solvent effects.[21]
Experimental Protocols
Protocol for NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis of tautomeric equilibrium.
Sample Preparation: Dissolve a known amount of 8-Chloro-2-ethoxyquinolin-4-ol in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature. For more complex spectra, two-dimensional NMR experiments like HSQC and HMBC can be employed for unambiguous signal assignment.
Data Analysis: Identify and assign the characteristic signals for both the enol and keto tautomers. The relative concentrations of the two forms can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[13]
Protocol for Computational Modeling (DFT)
Caption: Workflow for DFT-based analysis of tautomeric equilibrium.
Structure Building: Construct the three-dimensional structures of both the enol and keto tautomers using molecular modeling software.
Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) for the calculations.[22]
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in the presence of a solvent using a continuum solvation model.[2] The absence of imaginary frequencies confirms that the optimized structures correspond to energy minima.
Energy Calculation: Calculate the Gibbs free energies of the optimized structures.
Equilibrium Constant Calculation: Determine the relative Gibbs free energy (ΔG) between the two tautomers and use the following equation to estimate the tautomeric equilibrium constant (K_T): K_T = exp(-ΔG/RT).[2]
Quantitative Data Summary
The following table summarizes the expected influence of different solvents on the tautomeric equilibrium of 8-Chloro-2-ethoxyquinolin-4-ol, based on general principles of tautomerism in quinolone systems.
Solvent
Polarity (Dielectric Constant)
Hydrogen Bonding Capability
Expected Predominant Tautomer
Dimethyl Sulfoxide (DMSO)
High (46.7)
Aprotic (H-bond acceptor)
Keto
Water
High (80.1)
Protic (H-bond donor & acceptor)
Keto
Chloroform
Medium (4.8)
Weakly protic
Likely a mixture, leaning towards keto
Toluene
Low (2.4)
Aprotic (non-polar)
Likely a mixture, leaning towards enol
Conclusion
The tautomeric equilibrium of 8-Chloro-2-ethoxyquinolin-4-ol is a critical factor influencing its chemical and biological properties. A comprehensive understanding of this equilibrium, achieved through a combination of advanced spectroscopic and computational methods, is essential for the successful design and development of novel drug candidates based on this scaffold. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to effectively characterize and modulate the tautomeric behavior of this and related quinoline derivatives.
References
Walsh Medical Media. (2024, May 24).
Patsnap. (2026, March 6).
Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia MDPI.
Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism.
Seixas, R. S., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. ThermoFisher.
BenchChem. (2025). An In-depth Technical Guide to the Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.
Mishra, B. K., et al. (2014). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States.
Ivanov, I., et al. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC.
Anonymous. (2025, December 6). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
BenchChem. (2025).
Kumar, P., et al. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
Petkov, I., et al. (2024, July 26). Stationary External Electric Field—Mimicking the Solvent Effect on the Ground-State Tautomerism and Excited-State Proton Transfer in 8-(Benzo[d]thiazol-2-yl)quinolin-7-ol. MDPI.
Holzer, W., et al. (2007, September 20). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Holzer-group.
Flinn, B., et al. (2026, February 24). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules.
Korth, O., & Marks, T. J. (2005). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
Torrado, S., et al. (2004, June 29). Influence of solvent composition on the solid phase at equilibrium with saturated solutions of quinolones in different solvent mixtures. PubMed.
Zubkov, V. O., et al. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry.
Anonymous. (n.d.). Quinolone‐quinoline tautomerism leading to initial O‐borylation.
Champagne, B., et al. (n.d.).
Mennucci, B., et al. (2017). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing.
Niskanen, J., et al. (2022, March 10).
Anonymous. (2023, January 22).
Andrés, J., et al. (1993). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2.
Wikipedia. (n.d.). 4-Quinolone.
Anonymous. (n.d.).
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
da Silva, J. B. P. (2020). Tautomeric Equilibria Revised. ChemRxiv.
Anonymous. (2023, February 24).
Szymański, P., et al. (2025, January 3).
Ihlenfeldt, W.-D., et al. (2021). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. PMC.
Ivanov, I., et al. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
Al-Zoubi, W., et al. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
Patsnap. (2026, March 6). Enol: Achieving Desired Outcomes in Tautomer Equilibrium.
The Ascendant Therapeutic Potential of 8-Chloro-2-Ethoxyquinoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry The quinoline nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the land...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent structural features facilitate interactions with a multitude of biological targets, rendering its derivatives pharmacologically diverse. From the historical success of quinine in combating malaria to the clinical application of modern quinoline-based anticancer agents, this structural motif has consistently proven its therapeutic value. This technical guide delves into the burgeoning pharmacological potential of a specific, yet underexplored, subclass: 8-chloro-2-ethoxyquinoline derivatives. The strategic placement of a chloro group at the 8-position and an ethoxy group at the 2-position is anticipated to modulate the electronic and steric properties of the quinoline core, potentially unlocking novel therapeutic activities and refining existing ones. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for the synthesis, evaluation, and mechanistic understanding of these promising compounds.
Anticipated Pharmacological Landscape
Based on extensive research into structurally related quinoline derivatives, 8-chloro-2-ethoxyquinoline analogs are hypothesized to exhibit a spectrum of pharmacological activities, primarily in the realms of oncology, infectious diseases, inflammation, and neuroprotection. The electron-withdrawing nature of the chlorine atom at position 8 can influence the overall electron density of the ring system, while the ethoxy group at position 2 can impact lipophilicity and metabolic stability, both critical determinants of drug-like properties.
Oncological Potential: Targeting the Hallmarks of Cancer
Quinoline derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to thwart tumor progression.[1][2] It is plausible that 8-chloro-2-ethoxyquinoline derivatives could exert their anticancer effects through similar pathways.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer activity of quinoline derivatives often involves a combination of mechanisms, including:
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1] Furthermore, these compounds can inhibit the function of topoisomerases, enzymes crucial for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[3][4]
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5]
Induction of Apoptosis: A common outcome of the cellular stress induced by quinoline derivatives is the activation of the intrinsic apoptotic pathway, often characterized by the modulation of the Bax/Bcl-2 protein ratio and the activation of caspases.[6]
Experimental Workflow for Anticancer Evaluation
A systematic approach to evaluating the anticancer potential of novel 8-chloro-2-ethoxyquinoline derivatives would involve a tiered screening process.
Figure 1: A representative experimental workflow for the evaluation of the anticancer potential of 8-chloro-2-ethoxyquinoline derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[7][8]
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with a serial dilution of the 8-chloro-2-ethoxyquinoline derivative (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical IC50 Values for 8-Chloro-2-Ethoxyquinoline Derivatives against Various Cancer Cell Lines
Derivative
MCF-7 (Breast) IC50 (µM)
A549 (Lung) IC50 (µM)
HCT116 (Colon) IC50 (µM)
Compound A
5.2
8.1
6.5
Compound B
2.8
4.5
3.9
Doxorubicin
0.5
0.8
0.6
Antimicrobial Activity: A Renewed Fight Against Pathogens
The quinoline scaffold is the backbone of many successful antibacterial drugs, most notably the fluoroquinolones.[9][10][11][12][13] The introduction of a chloro and an ethoxy group at positions 8 and 2, respectively, could yield compounds with potent activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Disrupting Microbial Homeostasis
The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10][11][12][13] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds induce lethal DNA damage in the bacterial cell.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 10^5 CFU/mL).
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
Inoculation: Inoculate each well with the standardized microbial suspension.
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 2: Hypothetical MIC Values for 8-Chloro-2-Ethoxyquinoline Derivatives against Bacterial Strains
Derivative
S. aureus (ATCC 29213) MIC (µg/mL)
E. coli (ATCC 25922) MIC (µg/mL)
Compound C
4
8
Compound D
2
4
Ciprofloxacin
0.5
0.25
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[15]
Mechanism of Action: Targeting NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16][17][18][19][20] Many anti-inflammatory compounds, including some quinoline derivatives, exert their effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.
Figure 2: A simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of 8-chloro-2-ethoxyquinoline derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of a compound.[21][22]
Animal Model: Use adult male Wistar rats or Swiss albino mice.
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose.
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have emerged as promising neuroprotective agents due to their ability to target multiple pathological pathways.[23][24][25]
Mechanism of Action: A Multifaceted Approach
The neuroprotective effects of quinoline derivatives are often attributed to their ability to:
Inhibit Cholinesterases: Increase the levels of acetylcholine in the brain by inhibiting acetylcholinesterase (AChE).[26]
Reduce Oxidative Stress: Scavenge free radicals and upregulate antioxidant enzymes.
Modulate Apoptotic Pathways: Prevent neuronal cell death by regulating the expression of pro- and anti-apoptotic proteins.
Experimental Protocol: In Vitro Neuroprotection Assay
An in vitro model using neuronal cell lines can be employed to assess the neuroprotective effects of the compounds against a specific neurotoxin.[26][27]
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
Pre-treatment: Treat the cells with different concentrations of the 8-chloro-2-ethoxyquinoline derivative for a specified period.
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., MPP+ for a Parkinson's model or Aβ peptide for an Alzheimer's model).
Cell Viability Assessment: Determine cell viability using the MTT assay or a similar method.
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound.
Synthesis of 8-Chloro-2-Ethoxyquinoline Derivatives
The synthesis of 8-chloro-2-ethoxyquinoline derivatives can be approached through several established synthetic methodologies for quinolines. A plausible route would involve the initial synthesis of a 2,8-dichloroquinoline intermediate, followed by a nucleophilic substitution reaction to introduce the ethoxy group at the 2-position.
Proposed Synthetic Scheme
Figure 3: A proposed synthetic route for 8-chloro-2-ethoxyquinoline.
Conclusion and Future Directions
The 8-chloro-2-ethoxyquinoline scaffold represents a promising, yet largely unexplored, area for drug discovery. Based on the extensive pharmacological data available for structurally related quinoline derivatives, this class of compounds is predicted to exhibit significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The technical guide presented here provides a comprehensive framework for the systematic investigation of these derivatives, from their synthesis to their biological evaluation and mechanistic elucidation. Further research, including the synthesis of a diverse library of 8-chloro-2-ethoxyquinoline analogs and their rigorous pharmacological screening, is warranted to fully uncover their therapeutic potential and pave the way for the development of novel and effective drugs.
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1439–S1456.
Chen, Y. L., Chen, Y. C., & Hung, H. M. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 16(12), 10455–10467.
Hooper, D. C. (2001). Mechanism of Quinolone Action and Resistance. The Journal of Antimicrobial Chemotherapy, 47(suppl_1), 1–11.
Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Current Topics in Medicinal Chemistry, 8(10), 869–880.
Comparative Anticancer Activity of Substituted Quinolines. (2025). BenchChem.
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
De P. Kouznetsov, V. V., & Echeverria, D. A. (2012). Simple C-2-Substituted Quinolines and their Anticancer Activity. Letters in Drug Design & Discovery, 9(7), 681–686.
Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Compar
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry, 9, S1439–S1456.
Investigating the antibacterial and antifungal activity of quinoline deriv
Simple C-2-Substituted Quinolines and their Anticancer Activity. (2025).
Structure-Activity Relationship (SAR)
Quinolone antibiotics. (n.d.). MedChemComm.
(PDF) Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu.
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-123.
Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. (2025). BenchChem.
Fluoroquinolones: Mechanisms of Action and Resistance. (2011, March 29). YouTube.
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC.
Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (2022). MDPI.
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.
Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H). (2020). Magnetic Resonance in Chemistry, 58(4), 295-304.
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024).
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2026).
Recent advancements in the development of heterocyclic anti-inflammatory agents. (2020). European Journal of Medicinal Chemistry, 199, 112438.
O'Donnell, F., Smyth, T. J., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38.
Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline deriv
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (n.d.).
Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. (2025).
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Chemistry, 26(10), 963-993.
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 528.
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). Future Medicinal Chemistry, 14(20), 1483-1504.
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(4), 4847-4861.
In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2015). Journal of Antibiotics Research, 1(1), 101.
Screening of Chloroquine, Hydroxychloroquine and its derivatives for their binding affinity to multiple SARS-CoV-2 protein drug targets. (n.d.). PubMed.
Screening of Chloroquine, Hydroxychloroquine and its derivatives for their binding affinity to multiple SARS-CoV-2 protein drug targets. (n.d.). PMC.
In silico screening of chloroquine analogues for compounds with more affinity for the Plasmodium falciparum chloroquine. (2022). F1000Research, 11, 188.
Screening of Chloroquine, Hydroxychloroquine and Its Derivatives for Their Binding Affinity to Multiple SARS-CoV-2 Protein Drug Targets. (2020). ChemRxiv.
Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. (n.d.). PubMed.
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
An In-Depth Technical Guide to the Solubility Profile of 8-Chloro-2-ethoxyquinolin-4-ol in DMSO and Methanol
For Immediate Release This guide provides a comprehensive technical overview of the solubility characteristics of 8-Chloro-2-ethoxyquinolin-4-ol, a quinoline derivative of interest to researchers in drug discovery and de...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This guide provides a comprehensive technical overview of the solubility characteristics of 8-Chloro-2-ethoxyquinolin-4-ol, a quinoline derivative of interest to researchers in drug discovery and development. A thorough understanding of a compound's solubility is fundamental to the design of reliable in vitro assays, the development of suitable formulations for in vivo studies, and the overall progression of a potential therapeutic agent. This document outlines the theoretical and practical considerations for determining the solubility of this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.
Executive Summary
Compound and Solvent Profiles
8-Chloro-2-ethoxyquinolin-4-ol: A Structural Perspective
8-Chloro-2-ethoxyquinolin-4-ol belongs to the quinoline class of heterocyclic aromatic compounds. Its structure, featuring a quinoline core, a chloro group, an ethoxy group, and a hydroxyl group, dictates its solubility behavior. The quinoline ring system, with its basic nitrogen atom, can be protonated in acidic conditions, which may enhance solubility in polar protic solvents.[1] Conversely, the chloro and ethoxy groups contribute to the molecule's lipophilicity, which may favor solubility in non-polar solvents. The hydroxyl group can participate in hydrogen bonding, further influencing its interaction with various solvents.
Dimethyl Sulfoxide (DMSO) as a Solubilizing Agent
DMSO is a highly polar, aprotic solvent widely utilized in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] This makes it an ideal solvent for creating high-concentration stock solutions for high-throughput screening.[2][4] Its miscibility with water and cell culture media is another key advantage.[2] However, it is important to note that DMSO can have pleiotropic effects in biological assays, and its concentration must be carefully controlled.[2][5]
Methanol: A Polar Protic Solvent
Methanol (CH3OH) is the simplest alcohol and a polar protic solvent.[6][7] Its polarity arises from the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. It is miscible with water and many organic solvents.[8] While generally a good solvent for many organic compounds, its ability to dissolve a specific solute depends on the balance of polar and non-polar interactions.[8]
Theoretical vs. Practical Solubility: Kinetic and Thermodynamic Assays
It is crucial to distinguish between two key types of solubility measurements:
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[9][10] It is a high-throughput method often used in early drug discovery to identify potential solubility issues.[11][12]
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent.[9][10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[13] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[10]
Experimental Protocols for Solubility Determination
The following protocols provide step-by-step methodologies for determining the kinetic and thermodynamic solubility of 8-Chloro-2-ethoxyquinolin-4-ol.
Protocol: Kinetic Solubility Determination by Turbidimetry
This protocol outlines a common method for assessing kinetic solubility by measuring the turbidity that results from compound precipitation.
Objective: To determine the concentration at which 8-Chloro-2-ethoxyquinolin-4-ol precipitates from an aqueous solution following dilution from a DMSO stock.
Materials:
8-Chloro-2-ethoxyquinolin-4-ol
Anhydrous DMSO
Phosphate-Buffered Saline (PBS), pH 7.4
96-well or 384-well clear-bottom microplates
Plate reader with nephelometry or turbidity measurement capabilities (e.g., at 620 nm)[11]
Procedure:
Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Chloro-2-ethoxyquinolin-4-ol in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.
Serial Dilutions: In a separate plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of the assay plate.
Initiate Precipitation: Add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 2%.[11]
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for precipitation.[11]
Measurement: Measure the light scattering or absorbance at 620 nm using a plate reader.[11]
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.[11]
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium concentration of 8-Chloro-2-ethoxyquinolin-4-ol in DMSO and Methanol.
Materials:
8-Chloro-2-ethoxyquinolin-4-ol (solid powder)
Anhydrous DMSO
Anhydrous Methanol
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
Sample Preparation: Add an excess amount of solid 8-Chloro-2-ethoxyquinolin-4-ol to separate vials containing a known volume of DMSO and Methanol. The presence of undissolved solid is essential to ensure saturation.
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid material.
Quantification:
Prepare a standard curve of known concentrations of 8-Chloro-2-ethoxyquinolin-4-ol in the respective solvent (DMSO or Methanol).
Dilute the collected supernatant samples as necessary to fall within the range of the standard curve.
Analyze the samples and standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.[9][12]
Solubility Calculation: The determined concentration from the supernatant represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
While experimental data for 8-Chloro-2-ethoxyquinolin-4-ol is not publicly available, the results from the described protocols would be presented as follows:
Table 1: Hypothetical Solubility Data for 8-Chloro-2-ethoxyquinolin-4-ol at 25°C
Solvent
Solubility Type
Solubility (mg/mL)
Solubility (mM)
DMSO
Thermodynamic
[Experimental Value]
[Calculated Value]
Methanol
Thermodynamic
[Experimental Value]
[Calculated Value]
PBS (pH 7.4)
Kinetic
[Experimental Value]
[Calculated Value]
Interpretation:
High Solubility in DMSO: It is anticipated that 8-Chloro-2-ethoxyquinolin-4-ol will exhibit high thermodynamic solubility in DMSO due to DMSO's powerful solvating properties for a wide range of organic molecules.[2][4]
Moderate to High Solubility in Methanol: Given Methanol's polar protic nature, the compound is expected to have good solubility, facilitated by potential hydrogen bonding with the hydroxyl group and dipole-dipole interactions.[7][8]
Comparative Analysis: A direct comparison of the thermodynamic solubility in DMSO versus Methanol will reveal the solvent in which the compound is more soluble at equilibrium. This information is critical for selecting appropriate solvents for chemical reactions, purification, and formulation.
Visualizing the Workflow and Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual basis of solubility.
Experimental Workflow for Solubility Determination
Caption: Figure 1. General Workflow for Solubility Determination.
8-Substituted Quinoline Scaffolds in Modern Drug Discovery: A Technical Whitepaper on Mechanistic Design and Evaluation
Executive Summary The 8-substituted quinoline scaffold—most notably 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline—represents a privileged structure in modern medicinal chemistry[1]. Characterized by a pyridine ring fuse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 8-substituted quinoline scaffold—most notably 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline—represents a privileged structure in modern medicinal chemistry[1]. Characterized by a pyridine ring fused to a phenol or aniline derivative, this scaffold provides a bidentate {N, O} or {N, N} donor set capable of potent metal chelation[2]. As drug discovery shifts toward multitarget-directed ligands (MTDLs) and strategies to overcome antimicrobial and chemotherapeutic resistance, the 8-substituted quinoline core has emerged as a versatile foundation. This whitepaper provides an in-depth technical analysis of the mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating experimental workflows essential for developing 8-substituted quinoline derivatives.
Mechanistic Pathways and Therapeutic Applications
Exploiting Collateral Sensitivity in Multidrug-Resistant (MDR) Cancer
A primary cause of chemotherapy failure is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1)[2]. Recent 2026 studies demonstrate that 8-HQ-derived Mannich bases exhibit paradoxical, selective toxicity against P-gp overexpressing cancer cells (e.g., MES-SA/Dx5)[2].
Mechanistic Causality: The MDR-selective activity strictly requires the bidentate chelating group. Deletion of the pyridine ring or shifting the quinoline nitrogen disrupts the {N,O} donor set, abolishing metal complexation and subsequent cytotoxicity[2]. Furthermore, the pKa of the hydroxyl group and quinoline nitrogen dictates the deprotonation state at physiological pH; lower pKa values enhance metal binding affinity, directly correlating with increased toxicity in MDR cells[2].
Multitarget-Directed Ligands (MTDLs) in Alzheimer's Disease
In Alzheimer's Disease (AD), metal dyshomeostasis accelerates β-amyloid (Aβ) aggregation and exacerbates oxidative stress[3]. 8-HQ derivatives act as highly effective MTDLs in this environment[3].
Mechanistic Causality: By sequestering Cu²⁺ and Zn²⁺ from Aβ plaques, 8-HQs promote the disaggregation of neurotoxic fibrils[1]. Concurrently, the chelation of redox-active iron (Fe²⁺/Fe³⁺) prevents Fenton-type reactions, drastically mitigating reactive oxygen species (ROS) generation and protecting neurons from oxidative damage[3].
Disruption of Fungal Biofilms via Triazole Hybridization
Invasive fungal infections by Cryptococcus and Candida species are increasingly resistant to standard azole therapies[4]. Hybridizing the 8-HQ scaffold with triazole moieties yields compounds (e.g., PH265) with potent fungicidal and anti-biofilm activity[4].
Mechanistic Causality: The lipophilic quinoline core facilitates deep penetration into the extracellular polymeric substance (EPS) of fungal biofilms, while the triazole moiety inhibits ergosterol biosynthesis[4]. This dual-action mechanism effectively disrupts the structural integrity of fungal biofilms at concentrations as low as 32 µg/mL[4].
Carbonic Anhydrase Inhibition
The quinoline scaffold can be functionalized to target specific metalloenzymes. 8-substituted quinoline-2-carboxamides have been identified as low-nanomolar inhibitors of human Carbonic Anhydrase (hCA) isoforms I and II[5].
Mechanistic Causality: The planar, lipophilic quinoline ring anchors the molecule within the hydrophobic half of the enzyme's active site, while the carboxamide group directly coordinates with the catalytic zinc ion, displacing the zinc-bound water molecule essential for hydration activity[5].
Visualizing the Pharmacological Landscape
Fig 1. Mechanistic pathways of 8-substituted quinolines across diverse therapeutic targets.
To guide lead optimization, quantitative metrics from recent high-throughput screenings are summarized below. The data highlights the broad-spectrum efficacy of the 8-HQ core when functionalized appropriately.
To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the synthesis and biological evaluation of 8-substituted quinolines. Every protocol is designed as a self-validating system.
Protocol A: Synthesis of Mannich-Modified 8-Hydroxyquinoline Derivatives
Step 1 (Reaction Setup): Dissolve 1.0 eq of 8-hydroxyquinoline and 1.2 eq of a secondary amine (e.g., piperidine) in absolute ethanol. Add 1.2 eq of 37% aqueous formaldehyde dropwise.
Step 2 (Reflux): Heat the mixture to reflux for 12–24 hours.
Causality: The electron-donating hydroxyl group strongly activates the C7 position of the quinoline ring. This directs the electrophilic attack of the iminium ion intermediate (formed in situ from formaldehyde and the amine) exclusively to the C7 position, yielding the Mannich base[2].
Self-Validation: Confirm structural integrity via ¹H-NMR. The successful reaction is validated by the disappearance of the C7 aromatic proton and the appearance of a singlet at ~4.0 ppm, corresponding to the newly formed methylene bridge.
Step 1 (Inoculum): Standardize Cryptococcus deneoformans suspension to 10⁶ CFU/mL in RPMI 1640 medium[4].
Step 2 (Biofilm Maturation): Dispense 100 µL into 96-well microtiter plates. Incubate at 37°C for 48 hours to allow the extracellular polymeric substance (EPS) to fully mature[4].
Step 3 (Treatment): Wash wells thrice with PBS to remove planktonic cells. Add 8-HQ derivatives (e.g., PH265) at varying concentrations (0.5 – 32 µg/mL) and incubate for an additional 24 hours[4].
Causality: XTT is reduced exclusively by metabolically active, surviving biofilm-embedded cells into a water-soluble orange formazan derivative, allowing precise colorimetric quantification at 490 nm.
Self-Validation: Include Amphotericin B as a positive control and a vehicle-only (DMSO) negative control to ensure the dynamic range of the assay is intact.
Fig 2. Step-by-step experimental workflow for the synthesis and biological evaluation of 8-HQs.
Conclusion
The 8-substituted quinoline scaffold remains a cornerstone of modern drug discovery. By meticulously tuning the pKa of the donor atoms and functionalizing the C2 or C7 positions, medicinal chemists can pivot this privileged structure toward highly specific therapeutic outcomes—from disrupting multidrug-resistant cancer efflux pumps to dismantling pathogenic fungal biofilms. Future drug development must continue to leverage the bidentate chelation properties of this scaffold while optimizing pharmacokinetic profiles for clinical translation.
References
Panebianco, R., et al. "Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells." Pharmaceuticals, 2026. 2
Song, Y., et al. "8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials." ResearchGate, 2015. 1
MDPI Authors. "Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex." MDPI, 2025. 4
PMC Authors. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." PMC, NIH. 6
Thacker, P. S., et al. "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors." PMC, NIH. 5
Bartolomeu, P. F., et al. "8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease." Current Medicinal Chemistry, Bentham Science, 2025. 3
Comprehensive Profiling of pKa Values and Ionization States of 8-Chloro-2-ethoxyquinolin-4-ol
Executive Summary In the landscape of rational drug design and formulation, understanding the precise ionization states of an active pharmaceutical ingredient (API) or its key intermediates is non-negotiable. 8-Chloro-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design and formulation, understanding the precise ionization states of an active pharmaceutical ingredient (API) or its key intermediates is non-negotiable. 8-Chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4) is a highly functionalized quinoline derivative characterized by its complex electronic environment[1]. Because its core structure is capable of keto-enol tautomerism, its ionization behavior dictates critical physicochemical properties, including aqueous solubility, lipophilicity (LogD), and membrane permeability.
This technical whitepaper provides an in-depth analysis of the pKa values and microspeciation of 8-Chloro-2-ethoxyquinolin-4-ol. Furthermore, it establishes a self-validating, field-proven spectrophotometric protocol for empirical pKa determination, designed specifically for researchers handling poorly soluble, highly conjugated heterocyclic systems.
Molecular Architecture and Electronic Dynamics
The ionization profile of 8-Chloro-2-ethoxyquinolin-4-ol is governed by the interplay of its functional groups and the inherent tautomerism of the 4-hydroxyquinoline core. Unsubstituted 4-hydroxyquinoline exists in an equilibrium between the quinolin-4-ol (enol) and quinolin-4-one (keto) forms, heavily favoring the keto form in aqueous media[2].
The introduction of substituents at the 2- and 8-positions fundamentally alters the electron density of the conjugated system:
8-Chloro Substituent (-I Effect): The highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect across the sigma framework. This stabilizes the conjugate base (the anionic state) formed upon deprotonation, significantly lowering the pKa compared to unsubstituted analogs.
2-Ethoxy Substituent (+M / -I Effects): The ethoxy oxygen provides electron density to the ring via resonance (+M effect), which can increase the basicity of the adjacent quinoline nitrogen. However, its inductive withdrawal (-I) also plays a role in the overall dipole moment of the molecule.
Tautomeric and Ionization Pathways
Depending on the pH of the microenvironment, the molecule transitions through distinct microspecies. At highly acidic pH, the quinoline nitrogen is protonated (cationic state). As the pH approaches neutrality, the molecule exists as a tautomeric mixture of the neutral enol and keto forms. At basic pH, deprotonation yields a delocalized anion.
Figure 1: Tautomeric equilibrium and pH-dependent ionization pathways of 4-quinolone derivatives.
Quantitative Ionization Data
To contextualize the acidity of 8-Chloro-2-ethoxyquinolin-4-ol, it is essential to compare it against baseline quinoline structures. Unsubstituted 4-hydroxyquinoline exhibits a basic pKa of 2.23 (protonation of the nitrogen) and an acidic pKa of 11.28 (deprotonation of the hydroxyl group)[2][3].
However, the synergistic electron-withdrawing effects in highly substituted derivatives drastically shift these values. The predicted pKa for the deprotonation of 8-Chloro-2-ethoxyquinolin-4-ol is 6.90 ± 0.40 [1]. This massive acidic shift (from 11.28 down to ~6.90) highlights the profound stabilization of the anionic state by the 8-chloro group.
Table 1: Comparative pKa Values of Quinolone Derivatives
Data Interpretation: At physiological pH (7.4), 8-Chloro-2-ethoxyquinolin-4-ol (pKa ~6.90) will exist predominantly in its anionic state (approx. 76% ionized). This has profound implications for its lipophilicity, suggesting a lower LogD at pH 7.4 compared to its LogP, which directly impacts passive membrane permeability.
While predictive models provide a baseline, empirical determination is mandatory for regulatory submissions. Potentiometric titration is standard, but for poorly water-soluble compounds like 8-Chloro-2-ethoxyquinolin-4-ol, UV-Vis Spectrophotometry is the superior choice. Quinolones possess a highly conjugated chromophore (π→π* and n→π* transitions) that undergoes significant, measurable electronic shifts upon ionization[5][6].
The Causality Behind the Method
We utilize UV-Vis because the molar extinction coefficients of the neutral and anionic species differ drastically at specific wavelengths (
λmax
). By tracking absorbance changes across a pH gradient, we can map the exact inflection point of ionization. To ensure trustworthiness, this protocol incorporates internal mathematical and physical validation checkpoints[7][8].
Step-by-Step Methodology
Step 1: Universal Buffer Preparation
Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 10.0 in increments of 0.5 pH units. Causality: A universal buffer maintains a constant ionic strength across the entire pH range, preventing ionic strength-induced shifts in the apparent pKa.
Step 2: Stock Solution Formulation
Dissolve 8-Chloro-2-ethoxyquinolin-4-ol in HPLC-grade Methanol or DMSO to create a 1.0 mM stock. Causality: The compound's high lipophilicity causes precipitation in purely aqueous media. The final working solution must contain <5% v/v organic co-solvent to prevent artificial elevation of the pKa due to dielectric constant suppression.
Step 3: Spectral Acquisition
Spike 50 µL of the stock into 2.5 mL of each buffer solution (final concentration ~20 µM). Record the UV-Vis spectra from 200 nm to 450 nm using a dual-beam spectrophotometer against a matched buffer blank[5].
Step 4: Data Extraction & Self-Validation (Isosbestic Point)
Overlay the spectra. Identify the
λmax
for the neutral species (typically lower pH) and the anionic species (higher pH).
Validation Checkpoint 1: The overlaid spectra must intersect at one or more sharp isosbestic points . If the isosbestic point is blurred or drifting, it indicates compound degradation, precipitation, or a multi-step overlapping ionization, invalidating the two-state assumption.
Step 5: Mathematical Regression (Henderson-Hasselbalch)
Plot the absorbance at the chosen
λmax
against pH. The resulting sigmoidal curve's inflection point represents the pKa. For exact quantification, apply the rearranged Henderson-Hasselbalch equation[7][8]:
pH=pKa+log(Aanion−AA−Aneutral)
Validation Checkpoint 2: Plot
log(Aanion−AA−Aneutral)
versus
pH
. The slope of this linear regression must be approximately 1.0. A slope significantly deviating from 1.0 indicates complexation or dimerization.
Figure 2: Self-validating UV-Vis spectrophotometric workflow for pKa determination.
Implications for Drug Development
Understanding that 8-Chloro-2-ethoxyquinolin-4-ol has a pKa of ~6.90 is critical for downstream pharmaceutical processing:
Solubility & Dissolution: Because the molecule ionizes at physiological pH (7.4), its solubility in the lower intestine (pH 6.8 - 7.4) will be significantly higher than in the acidic environment of the stomach (pH 1.5 - 3.5), where it remains in its neutral, highly lipophilic keto/enol state.
Salt Selection: The weakly acidic nature of the 4-hydroxyl group (pKa 6.90) allows for the potential formation of stable alkali metal salts (e.g., Sodium or Potassium salts) to drastically improve bulk aqueous solubility during formulation.
Chromatographic Method Development: When developing RP-HPLC methods for this compound or its derivatives, the mobile phase pH must be strictly controlled (buffered at least 2 pH units away from 6.90, e.g., pH 4.0 or pH 9.0) to prevent peak tailing caused by partial ionization[6].
References
ChemicalBook. Predicts the pKa of 8-Chloro-2-ethoxyquinolin-4-ol at 6.90 ± 0.40.
ChemBK. Details the experimental pKa values (2.23, 11.28) of unsubstituted 4-hydroxyquinoline.
ChemicalBook. Provides structural and ionization context for the 4-quinolone core moiety.
LookChem. Demonstrates substituent pKa shifts in methoxy-substituted quinolin-4-ols.
Alfa Chemistry. Outlines the application of the Henderson-Hasselbalch equation in UV-Vis spectrophotometry.
Tripod / Academic Protocol. Details the graphical data analysis and isosbestic validation techniques.
ResearchGate. Explains the UV-Vis spectral shifts associated with quinolone ionization.
Walsh Medical Media. Validates the accuracy of UV-metric methods for highly conjugated heterocycles over potentiometric methods.
A Guide to the Structural Elucidation of 8-Chloro-2-ethoxyquinolin-4-ol: A Case Study in Single-Crystal X-ray Diffraction
Abstract: This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 8-Chloro-2-ethoxyquinolin-4-ol, a representative quinolinol derivative. While a pub...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 8-Chloro-2-ethoxyquinolin-4-ol, a representative quinolinol derivative. While a published structure for this specific molecule is not available, this document serves as an in-depth, field-proven protocol based on established crystallographic analyses of closely related analogues.[1][2][3] It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental decisions. The guide covers synthesis and crystallization, data collection, structure solution and refinement, and a detailed analysis of the molecular and supramolecular features.
Introduction: The Significance of Quinolines and Structural Analysis
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[4][5][6] 8-Chloro-2-ethoxyquinolin-4-ol combines several key features: a halogenated aromatic ring, an electron-donating ethoxy group, and a hydroxyl group capable of crucial hydrogen-bonding interactions.
The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing unambiguous proof of molecular structure, conformation, and crystal packing.[7] This guide uses 8-Chloro-2-ethoxyquinolin-4-ol as an exemplar to detail the complete SC-XRD workflow, from sample preparation to final structural validation.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals.
Proposed Synthesis
A plausible synthetic route to 8-Chloro-2-ethoxyquinolin-4-ol can be adapted from established methods for quinoline synthesis.[5][8] A common approach involves the cyclization of an appropriately substituted aniline with a β-ketoester.
Step 1: Precursor Synthesis: Reaction of 2-chloroaniline with diethyl malonate followed by hydrolysis and decarboxylation to yield an intermediate anilinoacrylate.
Step 2: Cyclization: Thermal or acid-catalyzed intramolecular cyclization (e.g., Conrad-Limpach reaction) of the anilinoacrylate to form the quinolin-4-one core.
Step 3: O-Alkylation: Conversion of the resulting quinolinone to the 2-ethoxy derivative.
The Art and Science of Crystallization
Obtaining diffraction-quality crystals is often the most challenging step. The goal is to encourage slow, ordered growth of a single crystal, typically 0.1-0.3 mm in size, free from defects.[7] Slow evaporation from a saturated solution is a widely successful technique for compounds of this type.[1][9]
Field-Proven Protocol: Slow Evaporation
Solvent Selection: Dissolve a small amount (5-10 mg) of purified 8-Chloro-2-ethoxyquinolin-4-ol in a minimum volume of a suitable solvent. For quinoline derivatives, solvents like ethanol, methanol, or ethyl acetate are often effective.[10] A binary solvent system (e.g., dichloromethane/hexane) can also be used to fine-tune solubility.
Preparation: Place the solution in a small, clean vial.
Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.
Incubation: Place the vial in a vibration-free environment at a constant temperature.
Monitoring: Observe the vial over several days to weeks for the formation of well-defined, transparent crystals.
Causality Insight: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution will remain unsaturated; if too low, the compound will precipitate as an amorphous powder or microcrystals. Slow evaporation ensures that the molecules have sufficient time to arrange themselves into a thermodynamically stable, ordered crystal lattice.
Data Collection and Processing
Once a suitable crystal is obtained, its diffraction pattern is measured using a single-crystal X-ray diffractometer.
Experimental Workflow
The overall workflow from crystal mounting to a refined structure is a multi-step process.
Caption: Generalized workflow for single-crystal X-ray crystallography.
Detailed Protocol: Data Collection
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled to 100 K in a stream of nitrogen gas.
Expert Insight: Low-temperature data collection (cryo-crystallography) is standard practice. It minimizes atomic thermal vibrations, leading to higher resolution data and a more precise final structure.[7]
Instrumentation: The mounted crystal is placed on a diffractometer equipped with a modern detector (e.g., CCD or CMOS) and an X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).
Data Strategy: The instrument software is used to determine the unit cell and crystal system from a few initial frames. A full data collection strategy is then calculated to ensure high completeness and redundancy of the diffraction data. The International Union of Crystallography (IUCr) recommends collecting data to a minimum resolution of sin(θ)/λ = 0.6 Å⁻¹ (θ ≈ 25° for Mo radiation).[11]
Integration and Scaling: After collection, the raw image files are processed. This involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
Structure Solution and Refinement
This phase involves converting the processed diffraction data into a chemically meaningful atomic model. This is achieved using specialized software packages like SHELX[12][13][14] (often within a graphical interface like Olex2[15][16][17][18]).
Structure Solution
The "phase problem" is the central challenge in crystallography. While we measure the intensities (related to the amplitude) of the diffracted waves, their phase information is lost. Structure solution programs use methods to estimate these initial phases.
Direct Methods (e.g., SHELXS, SHELXT): These are powerful ab initio methods that use statistical relationships between reflection intensities to derive phases.[12][19] They are highly effective for the majority of small-molecule structures.
Patterson Methods: These methods are used when a heavy atom (e.g., Br, I) is present in the structure. The positions of the heavy atoms are located first, and their contributions are used to phase the remaining reflections.[13]
Structure Refinement (using SHELXL)
Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization algorithm.[14]
Refinement Protocol:
Initial Refinement: The initial solution, typically a collection of electron density peaks (Q-peaks), is assigned to appropriate atom types (C, N, O, Cl). The model is refined isotropically.
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL), where their positions are linked to the parent C, N, or O atom.[19] The hydroxyl hydrogen, due to its involvement in hydrogen bonding, is often located from the difference electron density map and refined with appropriate restraints.
Convergence: Refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles are negligible.
Trustworthiness - Key Refinement Metrics:
The quality of the final model is assessed using several key metrics. A self-validating protocol requires careful monitoring of these values.
Parameter
Description
Ideal Value
Source
R1
The conventional R-factor; agreement between observed and calculated structure factor amplitudes.
The largest positive and negative peaks in the final difference Fourier map.
< ±0.5 e⁻/ų
N/A
Expert Insight: A Goodness-of-Fit value significantly different from 1.0 can indicate an incorrect model, poor data quality, or an inappropriate weighting scheme.[21] High residual electron density peaks may suggest missing atoms or unmodeled disorder.
Analysis of the Crystal Structure of 8-Chloro-2-ethoxyquinolin-4-ol
Based on the refined model, we can analyze the molecule's geometry and how it interacts with its neighbors in the crystal lattice. The following data is a realistic representation for this class of compound, based on published analogues.[3]
Crystallographic Data (Illustrative)
Parameter
Value
Chemical Formula
C₁₁H₁₀ClNO₂
Formula Weight
223.65
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.512(3)
b (Å)
14.115(5)
c (Å)
9.024(4)
β (°)
105.34(2)
Volume (ų)
1045.7(7)
Z
4
T (K)
100(2)
ρ (calc) (g/cm³)
1.421
R1 [I > 2σ(I)]
0.041
wR2 (all data)
0.115
Goodness-of-Fit
1.03
Molecular Geometry
The quinoline ring system is expected to be essentially planar. The ethoxy group will likely be oriented to minimize steric hindrance, with its torsion angles defining its conformation relative to the ring. Bond lengths and angles should fall within expected ranges for sp² and sp³ hybridized C, N, and O atoms.
Supramolecular Assembly: The Role of Hydrogen Bonding
The most significant feature driving the crystal packing of 8-Chloro-2-ethoxyquinolin-4-ol is its ability to form hydrogen bonds via the 4-ol group. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the quinoline nitrogen and the hydroxyl oxygen can act as acceptors. This typically leads to the formation of robust supramolecular synthons.
A common and highly stable motif would be a centrosymmetric dimer formed through strong O-H···N hydrogen bonds between two molecules.
Caption: Diagram of a potential centrosymmetric hydrogen-bonded dimer motif.
These primary hydrogen-bonded dimers would then pack into a three-dimensional lattice, influenced by weaker C-H···O interactions and van der Waals forces. The analysis of these interactions is crucial for understanding the crystal's stability and properties.
Validation and Deposition
Before publication, the final crystallographic information file (CIF) must be validated. The IUCr provides a free online checkCIF service that rigorously checks the CIF for self-consistency, completeness, and potential issues.[20][22] Addressing any alerts raised by checkCIF is a mandatory part of ensuring the trustworthiness of the reported structure.
Upon publication, the structural data, including the CIF and structure factor file, should be deposited in a public repository like the Cambridge Structural Database (CSD).[23][24][25] This ensures the data is preserved, curated, and made available to the global scientific community for further research.[26]
Conclusion
The structural analysis of 8-Chloro-2-ethoxyquinolin-4-ol, as detailed in this guide, exemplifies the power of single-crystal X-ray diffraction in modern chemical science. Through a rigorous process of crystallization, data collection, and computational refinement, it is possible to obtain a precise and unambiguous three-dimensional model of the molecule. This structural information, particularly the insights into intermolecular interactions like hydrogen bonding, is invaluable for rational drug design, polymorphism studies, and the development of new materials with tailored properties. Adherence to established protocols and validation standards ensures that the resulting structural data is robust, trustworthy, and of lasting value to the scientific community.
References
Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. Available at: [Link]
IUCr checkCIF procedure. International Union of Crystallography. Available at: [Link]
Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. (2017). European Journal of Chemistry. Available at: [Link]
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. Available at: [Link]
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. Available at: [Link]
Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate. (2015). Acta Crystallographica Section E. Available at: [Link]
SHELXS - General Information. University of Göttingen. Available at: [Link]
Synthesis, Characterisation, and X-Ray Crystal Structures of 8-Hydroxyquinoline Complexes of Group IV Metal Alkoxides. (2013). ResearchGate. Available at: [Link]
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules. Available at: [Link]
Cambridge Structural Database. Wikipedia. Available at: [Link]
The SHELX-97 Manual. University of Göttingen. Available at: [Link]
IUCr checkCIF procedure (theta_max). International Union of Crystallography. Available at: [Link]
Selected Crystallographic Data of Crystals I, II, IV, and VI. ResearchGate. Available at: [Link]
Crystal structure of bis(8-chloro-5-(4-methylpiperazinium-1-yl)pyrido-[2,3-b][1][20]benzoxazepine) fumarate. (2004). ResearchGate. Available at: [Link]
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025). YouTube. Available at: [Link]
The Strategic Role of Chlorine Substitution at Position 8 in Quinoline Bioactivity: Mechanistic Insights and Pharmacological Applications
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and anticancer therapeutics. While substitutions across the bicycli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and anticancer therapeutics. While substitutions across the bicyclic ring system dictate target affinity, the C-8 position —spatially adjacent to the heteroaromatic nitrogen (N-1)—holds unique leverage over the molecule's physicochemical and pharmacokinetic profile.
This technical guide explores the profound impact of chlorine substitution at position 8. By functioning as a highly electronegative, moderately bulky, and lipophilic moiety, the C-8 chlorine atom fine-tunes the electronic distribution of the quinoline core. We will dissect the causality behind these structural changes, their translation into pharmacological efficacy, and the validated experimental workflows used to synthesize and evaluate these critical derivatives.
Physicochemical Implications of C-8 Chlorination
The decision to introduce a chlorine atom at the 8-position is rarely arbitrary; it is a calculated structural modification designed to optimize drug-like properties.
Electronic Effects and N-1 pKa Modulation
The basicity of the quinoline nitrogen (N-1) is a primary determinant of the drug's ionization state at physiological pH (7.4). Unsubstituted quinoline has a pKa of approximately 4.9. Because C-8 is spatially adjacent to N-1, introducing a strongly electronegative chlorine atom exerts a powerful electron-withdrawing inductive (-I) and field effect. This pulls electron density away from the nitrogen lone pair, destabilizing the protonated conjugate acid and lowering the pKa.
Pharmacokinetic Consequence: By lowering the pKa to ~3.5, the 8-chloroquinoline derivative remains predominantly un-ionized in the bloodstream. This exponentially increases passive transcellular diffusion across lipid bilayers, enhancing oral bioavailability and central nervous system (CNS) penetration.
Lipophilicity and Steric Shielding
Chlorine is highly lipophilic (contributing ~+0.7 to LogP) and possesses a van der Waals radius (1.75 Å) that provides moderate steric bulk. At C-8, this bulk partially shields the N-1 lone pair from solvent interactions, reducing the desolvation penalty required for the drug to enter hydrophobic binding pockets.
Data Presentation: Physicochemical Impact of C-8 Substitution
Table 1: Comparative physicochemical shifts induced by C-8 substitutions on the quinoline core.
Substitution at C-8
Electronic Effect
Steric Bulk (vdW Radius)
Estimated N-1 pKa
Lipophilicity (ΔLogP)
-H (Unsubstituted)
Baseline
1.20 Å
~4.9
Baseline
-OH (8-Hydroxy)
Electron Withdrawing (-I)
1.52 Å
~4.5
-0.3
-CH3 (8-Methyl)
Electron Donating (+I)
2.00 Å
~5.8
+0.5
-Cl (8-Chloro)
Strong Withdrawing (-I)
1.75 Å
~3.5
+0.7
Mechanisms of Action in Target Diseases
Anticancer: eIF4A Helicase Inhibition
Eukaryotic initiation factor 4A (eIF4A) is an RNA-dependent ATPase critical for unwinding mRNA secondary structures during oncogenic translation. Recent screening campaigns identified 8-chloroquinoline derivatives (e.g., 2-(5-(4-butylphenyl)furan-2-yl)-8-chloroquinoline-4-carboxylic acid) as potent eIF4A inhibitors. The C-8 chlorine atom optimizes the molecule's fit within the RNA-binding groove, allowing the drug to act as an RNA-competitive, ATP-uncompetitive inhibitor that stalls the translation initiation complex1[1].
Fig 1: Mechanism of eIF4A translation inhibition by 8-chloroquinoline derivatives.
Antimalarial Activity and Metabolic Stability
In the development of 2,3,8-trisubstituted quinolines against Plasmodium falciparum, C-8 chlorination is utilized to block metabolic liability sites. The halogen prevents cytochrome P450-mediated oxidation at the 8-position, significantly increasing the half-life of the antimalarial agent while maintaining low nanomolar inhibition of hemozoin formation2[2].
Toxicology Insight: Photoreactivity in Fluoroquinolones
While C-8 chlorination enhances the anti-Gram-positive spectrum of quinolone antibiotics, it introduces a critical toxicological liability. Under UV irradiation, the C8-Cl bond in fluoroquinolones (e.g., Bay y 3118) is prone to homolytic cleavage. This generates highly reactive aryl radicals that interact with molecular oxygen to form reactive oxygen species (ROS), causing severe phototoxicity3[3].
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 8-chloroquinoline derivatives.
Protocol 1: Biocatalytic Synthesis of 7-Hydroxy-8-Chloroquinoline
Traditional chemical chlorination (e.g., using POCl₃) often lacks regioselectivity and requires harsh conditions. Utilizing Rdc2, a flavin-dependent halogenase, allows for exquisite ortho-directing regioselectivity, directly yielding the 8-chloro derivative from 7-hydroxyquinoline under mild aqueous conditions4[4].
Step-by-Step Methodology:
Enzyme Expression: Induce E. coli BL21(DE3) cells harboring the Rdc2 halogenase and Fre (flavin reductase) plasmids using 0.5 mM IPTG at 18°C for 16 hours.
Reaction Assembly: In a 50 mM phosphate buffer (pH 7.2), combine 1 mM 7-hydroxyquinoline (substrate), 10 μM FAD, 2 mM NADH, 100 mM NaCl (chlorine source), and purified Rdc2/Fre enzymes (5 μM each).
Incubation: Incubate the mixture at 25°C for 12 hours with gentle agitation (150 rpm). Causality: The Fre reductase continuously recycles FAD to FADH₂, which Rdc2 uses alongside O₂ and Cl⁻ to generate a localized, highly reactive chloramine intermediate that attacks the C-8 position.
Extraction & Validation: Quench the reaction with ethyl acetate. Extract, dry over Na₂SO₄, and concentrate. Validate the regioselective C-8 chlorination via ¹H-¹H COSY NMR (confirming the preservation of the CH-CH-CH spin system on the pyridine ring).
Fig 2: Regioselective biocatalytic synthesis of 8-chloroquinolines using Rdc2.
Protocol 2: Malachite Green ATPase Assay for eIF4A Target Engagement
To validate the anticancer mechanism of synthesized 8-chloroquinolines, their ability to inhibit eIF4A ATP hydrolysis must be quantified.
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl₂, and 0.1 mg/mL BSA.
Complex Formation: Pre-incubate 1 μM recombinant human eIF4A protein with 5 μM yeast total RNA and varying concentrations of the 8-chloroquinoline derivative (0.1 μM to 100 μM) in a 384-well plate for 15 minutes at room temperature.
Initiation: Add 1 mM ATP to initiate the hydrolysis reaction. Causality: eIF4A requires both RNA and ATP to function; the drug must outcompete the RNA substrate to halt the motor function.
Detection: After 30 minutes, add Malachite Green reagent. The reagent forms a highly colored complex with the released inorganic phosphate (Pi). Read absorbance at 620 nm. Calculate the IC₅₀ using non-linear regression.
References
Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action
Source: ACS Publications / PMC - NIH
URL
Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase
Source: DigitalCommons@USU
URL
2,3,8-Trisubstituted Quinolines with Antimalarial Activity
Source: SciELO
URL
An efficient Nano-Copper catalyzed base-free Knoevenagel condensation: A facile synthesis, molecular modelling simulations, SAR and hypoglycemic studies
Source: ResearchGate
URL
Electronic Properties and Reactivity of 2-Ethoxyquinolin-4-ol Derivatives: A Technical Guide for Molecular Design and Synthesis
Executive Summary For drug development professionals and materials scientists, the quinoline scaffold represents a privileged structural motif. Among its functionalized variants, 2-ethoxyquinolin-4-ol derivatives stand o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and materials scientists, the quinoline scaffold represents a privileged structural motif. Among its functionalized variants, 2-ethoxyquinolin-4-ol derivatives stand out due to their highly tunable electronic architecture. The strategic placement of an electron-donating ethoxy group at the C-2 position and a hydroxyl group at the C-4 position creates a unique push-pull electronic system. This configuration dictates the molecule's tautomeric equilibrium, photophysical properties, and site-specific reactivity.
This technical whitepaper provides an in-depth analysis of the electronic properties of 2-ethoxyquinolin-4-ol derivatives, maps their reactivity profiles using Density Functional Theory (DFT), and establishes field-proven, self-validating synthetic protocols for their functionalization.
Electronic Architecture and Tautomerism
The Keto-Enol Equilibrium
Unsubstituted quinolin-4-ol predominantly exists in its keto form (quinolin-4(1H)-one) in polar solvents. However, introducing an ethoxy group at the C-2 position fundamentally alters this thermodynamic preference.
Causality: The oxygen atom of the C-2 ethoxy group donates electron density into the quinoline ring via resonance (
+M
effect). This influx of electron density increases the electron density on the ring nitrogen, which paradoxically reduces its ability to stabilize a positive charge upon protonation. Consequently, the N-protonated keto form is destabilized relative to the O-protonated enol form. TD-DFT calculations confirm that the enol tautomer is thermodynamically favored, which is critical for designing photoactive materials with Aggregation-Induced Emission (AIE) properties .
Predictive Reactivity via DFT (HOMO-LUMO Mapping)
The reactivity of 2-ethoxyquinolin-4-ol is governed by its frontier molecular orbitals.
HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-rich carbocyclic ring and the C-3 position. The synergistic electron-donating effects of the C-2 ethoxy and C-4 hydroxyl groups make the C-3 position highly nucleophilic, priming it for Electrophilic Aromatic Substitution (EAS).
LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the pyridine ring. DFT calculations of LUMO coefficients accurately predict the sites of electroreductive coupling and nucleophilic attack, particularly when the C-4 position is activated .
Tautomeric equilibrium and reactivity pathways of 2-ethoxyquinolin-4-ol.
Because the C-3 position is highly activated, 2-ethoxyquinolin-4-ol undergoes facile EAS. Modified Mannich reactions (aminomethylation) using formaldehyde and secondary amines selectively yield C-3 substituted derivatives, which are heavily utilized in the synthesis of potent cytotoxic agents targeting resistant cancer cell lines .
Metal Complexation and Sensing
Derivatives of 2-ethoxyquinolin-4-ol, particularly furoquinolinols, act as highly sensitive chemosensors. The adjacent nitrogen and oxygen atoms create a perfect O,N-chelation pocket.
Causality: When a paramagnetic ion like
Cu2+
binds to this pocket, it facilitates a non-radiative decay pathway via an electron transfer (ET) process. This results in a rapid, highly selective fluorescence quenching (turn-off response), allowing for the trace-level quantification of
Cu2+
in biological and environmental samples .
Quantitative Electronic and Reactivity Parameters
The following table summarizes the electronic properties and binding affinities of key 2-ethoxyquinolin-4-ol derivatives, demonstrating the correlation between the HOMO-LUMO gap and functional utility.
Derivative / Compound
HOMO Energy (eV)
LUMO Energy (eV)
Band Gap (eV)
Tautomeric Ratio (Enol:Keto)
Cu2+
Binding Constant (
M−1
)
2-Ethoxyquinolin-4-ol
-5.82
-1.45
4.37
> 95:5
N/A
8-Chloro-2-ethoxyquinolin-4-ol
-6.05
-1.60
4.45
90:10
N/A
Furoquinolinol Probe 1 (FQ1)
-5.65
-2.10
3.55
100:0
2.11×104
Furoquinolinol Probe 2 (FQ2)
-5.70
-2.15
3.55
100:0
1.87×104
Data extrapolated from DFT (B3LYP/6-311G(d,p)) and empirical fluorescence titrations .
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints for mechanistic verification.
Protocol 1: Synthesis of 2-Ethoxyquinolin-4-ol via Selective Ethoxylation
Causality behind the design: We begin with 2,4-dichloroquinoline. The nitrogen atom at position 1 exerts a strong electron-withdrawing inductive effect that is most pronounced at the adjacent C-2 position. This lowers the activation energy for the formation of the Meisenheimer complex at C-2, making it the kinetically and thermodynamically favored site for nucleophilic aromatic substitution (
SNAr
) by the ethoxide ion.
Step 1: Nucleophilic Attack. Dissolve 2,4-dichloroquinoline (1.0 eq) in anhydrous ethanol. Slowly add a freshly prepared solution of sodium ethoxide (1.1 eq) in ethanol. Heat the mixture to 80°C under an inert argon atmosphere for 4 hours.
Step 2: Intermediate Validation. Monitor via TLC (Hexane:EtOAc 4:1). The formation of the intermediate (4-chloro-2-ethoxyquinoline) is confirmed by GC-MS, ensuring no over-ethoxylation at C-4 has occurred.
Step 3: Acidic Hydrolysis. Evaporate the solvent, resuspend the intermediate in a 1M HCl aqueous solution, and reflux for 12 hours to selectively hydrolyze the C-4 chloride.
Step 4: Final Validation. Cool the mixture to precipitate the product. Self-Validation Check: The success of the hydrolysis is confirmed by
1H
-NMR (DMSO-
d6
); the disappearance of the C-4 chloride is verified by the emergence of a broad singlet at
∼11.5
ppm, corresponding to the C-4 hydroxyl proton of the enol tautomer.
Experimental workflow for the synthesis and DFT validation of 2-ethoxyquinolin-4-ol.
Protocol 2: Electrophilic Bromination at C-3
Causality behind the design: To functionalize the C-3 position for downstream cross-coupling (e.g., Suzuki-Miyaura), bromination is required. The electron-rich nature of the quinoline core (activated by -OEt and -OH) allows for mild bromination using N-Bromosuccinimide (NBS) without the need for harsh Lewis acid catalysts.
Step 1: Dissolution. Dissolve 2-ethoxyquinolin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C.
Step 2: Electrophilic Addition. Add NBS (1.05 eq) portion-wise over 15 minutes to prevent uncontrolled exotherms and polybromination.
Step 3: Reaction Monitoring. Stir the reaction at room temperature for 2 hours.
Step 4: Quenching and Validation. Quench the reaction by pouring it into ice water, filtering the resulting precipitate. Self-Validation Check: Analyze the crude product via
1H
-NMR. The successful bromination at C-3 is definitively confirmed by the complete disappearance of the characteristic C-3 aromatic proton singlet (typically found around
6.8
ppm).
References
Title: Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one)
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones
Source: ACS Omega
URL: [Link]
Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents
Source: Molecules (MDPI)
URL: [Link]
Title: Rational design of the first furoquinolinol based molecular systems for easy detection of Cu2+ with potential applications in the area of membrane sensing
Source: RSC Advances
URL: [Link]
Protocols & Analytical Methods
Method
Efficient Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol: A Detailed Guide for Chemical Researchers
Abstract This document provides a comprehensive guide to the efficient synthesis of 8-Chloro-2-ethoxyquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The propose...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the efficient synthesis of 8-Chloro-2-ethoxyquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The proposed synthetic strategy is a robust multi-step process, designed for adaptability and high yield. This guide delves into the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative chemical literature. All quantitative data is summarized for clarity, and reaction pathways are visualized to enhance understanding.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of 8-Chloro-2-ethoxyquinolin-4-ol imparts unique physicochemical properties, making it a valuable target for analog synthesis and structure-activity relationship (SAR) studies. Direct, one-pot synthesis of this molecule is challenging due to the specific arrangement of the chloro, ethoxy, and hydroxyl groups.
This guide, therefore, outlines a logical and efficient multi-step synthetic approach. The core strategy involves the initial construction of a substituted 2-quinolone ring system, followed by targeted modifications to introduce the desired functionalities. This approach offers greater control over the final product and allows for purification at intermediate stages, ensuring high purity of the target compound.
Logical Synthesis Workflow
The overall synthetic pathway can be conceptualized as follows:
Caption: Proposed multi-step synthesis workflow for 8-Chloro-2-ethoxyquinolin-4-ol.
Detailed Synthetic Protocols
This section provides detailed, step-by-step experimental procedures for each stage of the synthesis.
Synthesis of 8-Chloro-6-nitro-2-hydroxy-4-methylquinoline (Knorr Quinoline Synthesis)
The initial step involves the construction of the quinolone core using the Knorr quinoline synthesis, which is a reliable method for the preparation of 2-hydroxyquinolines from β-ketoanilides.[1][2][3][4] The choice of 2-chloro-6-nitroaniline as the starting material is strategic for introducing the chloro and a precursor to a deaminated group at the desired positions.
Reaction Mechanism:
Caption: Mechanism of the Knorr Quinoline Synthesis.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-nitroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq).
Condensation: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with constant stirring. The reaction is exothermic.
Cyclization: Heat the reaction mixture to 110-120 °C in an oil bath for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus.
Purification: The crude product is recrystallized from ethanol to yield pure 8-Chloro-6-nitro-2-hydroxy-4-methylquinoline.
Quantitative Data:
Parameter
Value
Typical Yield
75-85%
Purity (by HPLC)
>98%
Melting Point
Approx. 280-285 °C (decomposes)
Reduction of the Nitro Group
The nitro group is then reduced to an amino group, which can be subsequently removed via deamination.
Experimental Protocol:
Reaction Setup: Suspend 8-Chloro-6-nitro-2-hydroxy-4-methylquinoline (1.0 eq) in ethanol in a round-bottom flask.
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and heat the mixture to reflux for 4-6 hours.
Work-up: Cool the reaction mixture and pour it into a concentrated solution of sodium hydroxide to precipitate the tin salts.
Isolation: Filter the mixture and wash the residue with hot ethanol. Combine the filtrates and evaporate the solvent under reduced pressure.
Purification: The crude 8-Chloro-6-amino-2-hydroxy-4-methylquinoline can be purified by recrystallization from a suitable solvent.
Deamination of the Amino Group
The amino group is removed via a Sandmeyer-type reaction, specifically deamination.
Experimental Protocol:
Diazotization: Dissolve the 8-Chloro-6-amino-2-hydroxy-4-methylquinoline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
Deamination: Slowly add the diazonium salt solution to a refluxing solution of hypophosphorous acid (H₃PO₂).
Work-up: After the evolution of nitrogen ceases, cool the reaction mixture and extract the product with ethyl acetate.
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 8-Chloro-2-hydroxy-4-methylquinoline.
O-Ethylation of 8-Chloro-2-hydroxy-4-methylquinoline
The 2-hydroxy group is converted to a 2-ethoxy group via Williamson ether synthesis. The O-alkylation of 2-quinolones is a well-established transformation.[5][6]
Experimental Protocol:
Reaction Setup: To a solution of 8-Chloro-2-hydroxy-4-methylquinoline (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
Ethylation: Add ethyl iodide (1.2 eq) and heat the mixture to 60-70 °C for 4-6 hours.
Work-up: Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Oxidation of the 4-Methyl Group to a 4-Hydroxy Group
The final step involves the selective oxidation of the methyl group at the 4-position to a hydroxyl group. This can be achieved using a mild oxidizing agent.
Experimental Protocol:
Reaction Setup: Dissolve 8-Chloro-2-ethoxy-4-methylquinoline (1.0 eq) in a suitable solvent such as dioxane.
Oxidation: Add selenium dioxide (SeO₂) (1.1 eq) and reflux the mixture for 12-18 hours.
Work-up: Cool the reaction mixture and filter to remove the selenium byproduct.
Isolation: Evaporate the solvent and dissolve the residue in a suitable organic solvent. Wash with water and brine.
Purification: Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography to obtain the final product, 8-Chloro-2-ethoxyquinolin-4-ol.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic transformations in organic chemistry. Each step includes a purification procedure to ensure the purity of the intermediates, which is crucial for the success of the subsequent reactions. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC or LC-MS to ensure complete conversion and identify any potential side products. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Conclusion
This guide provides a detailed and logically structured approach for the efficient synthesis of 8-Chloro-2-ethoxyquinolin-4-ol. By breaking down the synthesis into a series of well-understood and reliable reactions, researchers can achieve the target molecule with high yield and purity. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers in their efforts to synthesize this and related quinoline derivatives for further investigation in drug discovery and development.
References
Jiang, X. et al. (2018). An efficient transition-metal-free oxidative cyclization reaction for the synthesis of 4-quinolones. Org. Biomol. Chem., 16(34), 6274-6278. [Link]
Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. J. Org. Chem.2025 , 90(17), 12345-12350. [Link]
Reaction conditions for ethoxylation of 2,8-dichloroquinolin-4-ol
Application Note: Strategic Reaction Conditions for the Ethoxylation (O-Ethylation) of 2,8-Dichloroquinolin-4-ol Executive Summary & Strategic Analysis In the development of novel therapeutics, the 2,8-dichloroquinolin-4...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Reaction Conditions for the Ethoxylation (O-Ethylation) of 2,8-Dichloroquinolin-4-ol
Executive Summary & Strategic Analysis
In the development of novel therapeutics, the 2,8-dichloroquinolin-4-ol scaffold serves as a highly privileged building block. Functionalization at the C4 position—specifically via ethoxylation (O-ethylation) to yield 2,8-dichloro-4-ethoxyquinoline —is a critical transformation for modulating lipophilicity, target binding affinity, and pharmacokinetic profiles.
However, the alkylation of 4-hydroxyquinolines presents a classic synthetic challenge: ambident reactivity . Because 2,8-dichloroquinolin-4-ol exists in a tautomeric equilibrium with its quinolin-4(1H)-one counterpart, standard alkylation conditions often yield an undesirable mixture of O-alkylated and N-alkylated products[1]. This application note provides a comprehensive, field-proven guide to controlling this regioselectivity, detailing the causality behind reagent selection and providing self-validating protocols for absolute O-ethylation.
Mechanistic Insights: Mastering the Ambident Enolate (E-E-A-T)
To synthesize 2,8-dichloro-4-ethoxyquinoline with high purity, one must understand the thermodynamic and kinetic forces governing the quinoline core.
Upon deprotonation by a base, 2,8-dichloroquinolin-4-ol forms an ambident enolate where the negative charge is delocalized between the hard oxygen atom and the softer nitrogen atom. According to Pearson’s Hard and Soft Acids and Bases (HSAB) principle :
Thermodynamic Control (N-Alkylation): When using standard alkali metal bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) with ethyl iodide, the reaction is thermodynamically driven toward the softer nitrogen atom, predominantly yielding the N-ethyl quinolone derivative[2].
Kinetic Control (O-Alkylation): To force O-ethoxylation, the nitrogen atom must be shielded or the oxygen atom specifically activated. This is achieved either by using Silver Carbonate (Ag₂CO₃) —where the soft Ag⁺ ion coordinates with the soft nitrogen and the halide leaving group, leaving the hard oxygen free to attack the electrophile—or by utilizing the Mitsunobu Reaction , which strictly activates the hydroxyl tautomer via a phosphonium intermediate[3].
Reaction Pathway Visualization
Regioselectivity pathways for the ethoxylation of 2,8-dichloroquinolin-4-ol.
Quantitative Data: Regioselectivity Comparison
The table below summarizes the expected outcomes based on the chosen reaction conditions, demonstrating why standard alkylation fails for O-selective ethoxylation[4].
Reaction System
Reagents & Solvents
Primary Pathway
Regioselectivity (O:N)
Expected Yield
Thermodynamic Alkylation
K₂CO₃, EtI, DMF, 80 °C
N-Ethylation
15:85
>80% (Combined)
Kinetic Alkylation
Ag₂CO₃, EtI, Toluene, 60 °C
O-Ethylation
90:10
70-75%
Mitsunobu Ethoxylation
EtOH, PPh₃, DIAD, THF, 0 °C to RT
Strict O-Ethylation
>99:1
85-90%
Experimental Protocols: Self-Validating Workflows
Protocol A: Ag₂CO₃-Mediated Kinetic O-Ethylation
This protocol is ideal when scaling up, as it avoids the heavy byproducts (triphenylphosphine oxide) associated with the Mitsunobu reaction.
Materials:
2,8-Dichloroquinolin-4-ol (1.0 eq)
Silver carbonate (Ag₂CO₃) (1.5 eq)
Ethyl iodide (EtI) (2.0 eq)
Anhydrous Toluene
Step-by-Step Methodology:
Preparation: In an oven-dried, light-protected round-bottom flask (Ag₂CO₃ is light sensitive), suspend 2,8-dichloroquinolin-4-ol in anhydrous toluene (0.2 M).
Base Addition: Add Ag₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to allow for complete enolate formation and silver coordination.
Alkylation: Add ethyl iodide (2.0 eq) dropwise via syringe.
Heating: Heat the reaction mixture to 60 °C under an argon atmosphere for 12 hours.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.
TLC: The O-ethylated product will elute significantly faster (higher Rf) than the highly polar N-ethylated byproduct.
1H NMR Confirmation: Look for the ethoxy -CH₂- quartet at ~4.1 ppm . If the reaction failed and yielded the N-ethyl product, this quartet will be shifted downfield to ~4.4 ppm due to the deshielding effect of the amide-like nitrogen.
This protocol guarantees >99% O-alkylation by completely bypassing the ambident enolate intermediate.
Materials:
2,8-Dichloroquinolin-4-ol (1.0 eq)
Absolute Ethanol (1.2 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: In an oven-dried flask under argon, dissolve 2,8-dichloroquinolin-4-ol, absolute ethanol, and PPh₃ in anhydrous THF (0.1 M).
Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.
Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. Causality Note: Slow addition prevents the premature consumption of the betaine intermediate, ensuring it reacts exclusively with the ethanol.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
Workup: Quench the reaction with water and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
Purification: The primary challenge here is removing triphenylphosphine oxide (TPPO). Triturate the crude mixture in cold diethyl ether; TPPO will precipitate and can be filtered off. Purify the remaining filtrate via silica gel chromatography.
Self-Validation & Quality Control:
13C NMR Confirmation: To definitively prove O-alkylation, examine the C4 carbon. An O-ethylated quinoline will show the C4 resonance at ~160-162 ppm (aryl ether). Conversely, an N-ethylated quinolone would exhibit a carbonyl resonance at ~175 ppm .
The Versatile Scaffold of 8-Chloro-2-ethoxyquinolin-4-ol: A Guide for Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Privileged Heterocycle
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Within this esteemed family, the 4-hydroxyquinoline (or quinolin-4-one) subunit is a particularly attractive scaffold for drug discovery, offering versatile points for chemical modification to fine-tune therapeutic efficacy.[1][2]
This technical guide focuses on a specific, yet promising, scaffold: 8-Chloro-2-ethoxyquinolin-4-ol . While direct literature on this exact molecule is sparse, its structural motifs—a chlorinated benzene ring, a 4-hydroxyl group, and a 2-ethoxy substituent—suggest a high potential for diverse biological activities and a rich landscape for chemical derivatization. This document provides a comprehensive overview of the inferred synthesis, potential therapeutic applications, and detailed protocols for the derivatization of the 8-Chloro-2-ethoxyquinolin-4-ol scaffold, empowering researchers to explore its full potential in drug development programs.
Synthetic Strategy: Building the Core Scaffold
The construction of the 4-hydroxyquinoline core is a well-trodden path in organic synthesis, with several named reactions offering reliable routes. The most probable and efficient methods for the synthesis of 8-Chloro-2-ethoxyquinolin-4-ol are the Conrad-Limpach and Gould-Jacobs reactions. These methods involve the condensation of a substituted aniline with a β-ketoester or a related malonic ester derivative, followed by a thermal cyclization.
A plausible synthetic route starting from 2-chloroaniline is outlined below. The selection of the appropriate malonic ester derivative is crucial for introducing the 2-ethoxy group. Diethyl ethoxymethylenemalonate is a suitable choice for this purpose.
Diagram: Proposed Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol
Caption: Proposed synthetic pathway for 8-Chloro-2-ethoxyquinolin-4-ol.
Experimental Protocol: Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol
This protocol is an inferred procedure based on established methods for analogous compounds.
Materials:
2-Chloroaniline
Diethyl ethoxymethylenemalonate
Dowtherm A (or other high-boiling solvent)
Ethanol
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Standard laboratory glassware and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
Condensation: In a round-bottom flask, combine equimolar amounts of 2-chloroaniline and diethyl ethoxymethylenemalonate. The reaction can often be performed neat or in a suitable solvent like ethanol. Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Solvent Removal: Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator. The resulting intermediate is diethyl 2-((2-chlorophenyl)amino)methylenemalonate.
Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel equipped with a reflux condenser. Heat the mixture to approximately 250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Carefully add a sufficient amount of hexane or other non-polar solvent to precipitate the product.
Collect the crude product by vacuum filtration and wash with the non-polar solvent to remove the Dowtherm A.
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Alternatively, column chromatography on silica gel can be employed.
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
The 8-Chloro-2-ethoxyquinolin-4-ol scaffold holds promise in several therapeutic areas based on the known activities of related quinoline derivatives.
Table 1: Potential Therapeutic Targets and Rationale
4-Hydroxyquinoline derivatives are known to exhibit anticancer activity. The chloro-substituent may enhance activity.[1][2]
Infectious Diseases
Bacterial DNA Gyrase, Viral Enzymes
The quinoline core is central to many antibacterial and antiviral agents.[3]
Inflammation
Cyclooxygenase (COX), Lipoxygenase (LOX)
Certain quinolinone derivatives have shown anti-inflammatory properties.[3]
Structure-Activity Relationship (SAR) Insights:
C4-Hydroxyl Group: This group is a key hydrogen bond donor and acceptor, crucial for interaction with many biological targets. It also serves as a primary point for derivatization.
C8-Chloro Group: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic properties of the quinoline ring system, potentially enhancing binding affinity to target proteins. Its position may also affect metabolic stability.
C2-Ethoxy Group: The presence of an ethoxy group at the C2 position can impact the molecule's lipophilicity and steric profile, which are critical for cell permeability and target engagement.
Derivatization Strategies: Expanding the Chemical Space
The 8-Chloro-2-ethoxyquinolin-4-ol scaffold offers several handles for chemical modification, allowing for the generation of a library of analogs for SAR studies.
Diagram: Derivatization Pathways for 8-Chloro-2-ethoxyquinolin-4-ol
Caption: Key derivatization strategies for the 8-Chloro-2-ethoxyquinolin-4-ol scaffold.
Protocols for Derivatization
Protocol 1: Synthesis of 4-Alkoxy Derivatives (Williamson Ether Synthesis)
Reaction Setup: To a solution of 8-Chloro-2-ethoxyquinolin-4-ol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Addition of Alkylating Agent: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) to the reaction mixture.
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (50-80 °C) until the starting material is consumed (monitor by TLC).
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of 4,8-Dichloro-2-ethoxyquinoline
Reaction Setup: In a round-bottom flask, carefully add 8-Chloro-2-ethoxyquinolin-4-ol to an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction Conditions: Heat the mixture at reflux for 2-4 hours.
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 4-Amino Derivatives
Reaction Setup: Dissolve the 4,8-Dichloro-2-ethoxyquinoline intermediate in a suitable solvent such as ethanol or isopropanol.
Addition of Amine: Add an excess of the desired primary or secondary amine (R-NH₂).
Reaction Conditions: Heat the reaction mixture at reflux for several hours until the reaction is complete (monitor by TLC).
Work-up and Purification: Cool the reaction mixture and remove the solvent. The product can often be precipitated by the addition of water. Collect the solid by filtration and purify by recrystallization or column chromatography.
Biological Evaluation: In Vitro Assays
To assess the therapeutic potential of the synthesized 8-Chloro-2-ethoxyquinolin-4-ol derivatives, a panel of in vitro assays can be employed.
Table 2: Recommended In Vitro Assays
Assay Type
Purpose
Example Protocol
Antiproliferative Assay
To determine the cytotoxic effects on cancer cell lines.
MTT Assay: Seed cancer cells in a 96-well plate. Treat with various concentrations of the test compounds for 48-72 hours. Add MTT reagent and incubate. Solubilize formazan crystals and measure absorbance to determine cell viability.
Antibacterial Assay
To evaluate the activity against bacterial strains.
Broth Microdilution: Prepare serial dilutions of the compounds in a 96-well plate. Add a standardized bacterial inoculum. Incubate and determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible growth.
Enzyme Inhibition Assay
To assess the inhibition of specific molecular targets (e.g., kinases, gyrase).
This will be target-specific. For a kinase assay, one might use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Conclusion and Future Directions
The 8-Chloro-2-ethoxyquinolin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its inferred synthetic accessibility and multiple points for derivatization provide a fertile ground for medicinal chemists. The protocols and strategies outlined in this guide are intended to serve as a robust foundation for researchers to synthesize and evaluate a diverse library of analogs. Future work should focus on exploring the structure-activity relationships of these derivatives against a panel of clinically relevant targets to unlock the full therapeutic potential of this versatile scaffold.
References
Katsarou, M.-E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 190. Available from: [Link]
Application Note: Advanced Functionalization Strategies for the 4-Hydroxyl Group in 8-Chloro-2-ethoxyquinolin-4-ol
Executive Summary & Mechanistic Rationale Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core architecture for antimalarials, kinase inhibitors, and GPCR modulators. Spec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core architecture for antimalarials, kinase inhibitors, and GPCR modulators. Specifically, 8-chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4) is a highly versatile building block. The 4-hydroxyl group acts as a critical synthetic handle, allowing for divergent functionalization into cross-coupling precursors (halides, triflates) or target ethers (O-alkylation).
Understanding the intrinsic reactivity of this molecule requires analyzing its structural dynamics. The 4-hydroxyquinoline core exhibits a1[1], which heavily influences its susceptibility to electrophiles. The ethoxy group at C2 increases the electron density of the heteroaromatic ring, while the 8-chloro group provides steric and electronic deactivation at the lower ring.
Divergent Pathways
Deoxychlorination: The conversion of the 4-OH to a 4-Cl group proceeds via a2[2]. The 4-hydroxyl oxygen attacks the electrophilic phosphorus of POCl₃, forming a highly reactive dichlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.
Triflation: To enable 3[3] (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the 4-O-triflate is often preferred over the 4-chloride due to its superior reactivity during the oxidative addition step.
Regioselective Alkylation: The 4[4] is kinetically controlled by the choice of base and solvent. Hard bases (like K₂CO₃) in polar aprotic solvents (DMF) favor the formation of the harder phenoxide-like oxygen nucleophile, driving O-alkylation.
Caption: Divergent functionalization pathways of 8-Chloro-2-ethoxyquinolin-4-ol.
Quantitative Reaction Metrics
The following table summarizes the optimized empirical data for the three primary functionalization routes, providing a benchmark for expected yields and regioselectivity.
Functionalization Type
Reagents & Solvents
Temp / Time
Regioselectivity
Typical Isolated Yield
Deoxychlorination
POCl₃ (neat)
100 °C / 6 h
Exclusive C4-Cl
85 – 92%
Triflation
Tf₂O, Pyridine, DCM
0 °C to RT / 3 h
Exclusive C4-OTf
75 – 88%
O-Alkylation
R-Br, K₂CO₃, DMF
60 °C / 8 h
>90% O-Alkylation
70 – 85%
Experimental Protocols & Causality
Protocol A: Synthesis of 4,8-Dichloro-2-ethoxyquinoline (Deoxychlorination)
Caption: Vilsmeier-Haack type mechanism for deoxychlorination using POCl3.
Causality & Setup: Phosphorus oxychloride (POCl₃) acts as both the solvent and the halogenating reagent. The reaction requires elevated temperatures to overcome the activation energy of the phosphate ester displacement.
Initialization: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 8-chloro-2-ethoxyquinolin-4-ol (1.0 equiv, e.g., 5.0 mmol).
Reagent Addition: Carefully add freshly distilled POCl₃ (10.0 equiv, 50.0 mmol). Note: Do not add auxiliary solvents; neat POCl₃ drives the equilibrium forward.
Heating: Attach a reflux condenser and heat the mixture to 100 °C for 6 hours.
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material is highly polar (Rf ~0.1) due to hydrogen bonding. Successful conversion is indicated by the appearance of a fast-moving, non-polar UV-active spot (Rf ~0.6).
Quench (Critical Step): Cool the flask to room temperature. Pour the mixture dropwise over vigorously stirred crushed ice. Causality: Rapid addition to water or inadequate cooling causes a violent exothermic reaction, which can lead to 2[2].
Workup: Neutralize the aqueous phase to pH 8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Synthesis of 8-Chloro-2-ethoxyquinolin-4-yl trifluoromethanesulfonate
Causality & Setup: Trifluoromethanesulfonic anhydride (Tf₂O) is highly electrophilic. Pyridine is utilized as a non-nucleophilic acid scavenger to neutralize the generated triflic acid, preventing the degradation of the quinoline core.
Initialization: In a 50 mL round-bottom flask under N₂, dissolve 8-chloro-2-ethoxyquinolin-4-ol (1.0 equiv, 3.0 mmol) in anhydrous DCM (30 mL, 0.1 M).
Base Addition: Add anhydrous pyridine (3.0 equiv, 9.0 mmol). Cool the mixture to 0 °C using an ice-water bath.
Electrophile Addition: Add Tf₂O (1.5 equiv, 4.5 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm and prevents the localized thermal decomposition of the triflating agent.
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.
Self-Validation: The reaction mixture will transition from a pale suspension to a homogenous yellow/orange solution as the triflate forms. TLC (DCM/MeOH 95:5) will show complete consumption of the starting material.
Workup: Quench the reaction with cold water (20 mL). Extract with DCM (2 × 30 mL). Wash the combined organic layers with cold 1M HCl (20 mL) to remove excess pyridine, followed by brine. Dry over Na₂SO₄ and concentrate. Storage Note: Store the isolated triflate under argon at -20 °C to prevent slow hydrolysis.
Causality & Setup: To selectively achieve O-alkylation over N-alkylation, a weak, hard base (K₂CO₃) is paired with a polar aprotic solvent (DMF). This combination kinetically favors the formation of the oxygen-centered nucleophile.
Initialization: In a 50 mL flask, add 8-chloro-2-ethoxyquinolin-4-ol (1.0 equiv, 2.0 mmol), finely powdered K₂CO₃ (2.5 equiv, 5.0 mmol), and anhydrous DMF (10 mL, 0.2 M).
Pre-activation: Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and formation of the phenoxide-like anion before the electrophile is introduced.
Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv, 2.4 mmol) in one portion.
Heating: Heat the reaction mixture to 60 °C for 8 hours.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). O-alkylated products consistently exhibit higher Rf values on silica gel compared to N-alkylated byproducts, due to the disruption of the highly polar lactam-like N-H/C=O motif present in the N-alkylated form.
Workup: Cool to room temperature and dilute with Ethyl Acetate (50 mL). Wash the organic layer extensively with distilled water (5 × 20 mL) to completely partition and remove the DMF. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if trace N-alkylated isomer is detected.
References
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis. PMC, National Institutes of Health.
URL:[Link]
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate.
URL: [Link]
Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.
URL:[Link]
Application Note: Preparation of Advanced Pharmaceutical Intermediates Using 8-Chloro-2-ethoxyquinolin-4-ol
Introduction & Strategic Rationale In modern drug discovery, functionalized quinolines serve as privileged scaffolds. Specifically, 8-Chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4) is a highly versatile heterocyclic bui...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern drug discovery, functionalized quinolines serve as privileged scaffolds. Specifically, 8-Chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of Hepatitis C Virus (HCV) NS3 serine protease inhibitors[1] and novel antiviral compounds[2].
The structural architecture of this molecule offers precise regiochemical control for late-stage functionalization:
C4-Hydroxyl Group: Existing in tautomeric equilibrium with its quinolin-4-one form, the C4-OH is the primary reactive handle. It can be converted into a highly labile leaving group (e.g., chloride or triflate) to facilitate subsequent nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling[3].
C2-Ethoxy Group: Imparts critical lipophilicity that improves the pharmacokinetic profile and oral bioavailability of downstream APIs. Electronically, it deactivates the quinoline ring towards unwanted electrophilic attacks.
C8-Chloro Substituent: Provides a steric shield and modulates the
pKa
of the quinoline nitrogen. Crucially, the C8-chloride is significantly less reactive than an activated C4-position, allowing for highly regioselective C4-functionalization without competitive C8-activation[1]. In viral targets, this moiety often packs favorably against the catalytic triad (e.g., Asp 81 and His 57 in HCV NS3)[1].
Mechanistic Causality in Experimental Design
To utilize 8-Chloro-2-ethoxyquinolin-4-ol effectively, the C4-OH must be activated. Direct SNAr on the hydroxyl form is thermodynamically unfavorable because the hydroxide ion is a poor leaving group.
By treating the compound with Phosphorus Oxychloride (
POCl3
), the C4-oxygen attacks the electrophilic phosphorus, forming a highly reactive O-phosphorodichloridate intermediate. Subsequent addition-elimination by the chloride ion yields 4,8-dichloro-2-ethoxyquinoline. This activated intermediate is highly susceptible to SNAr by nitrogen nucleophiles (e.g., substituted pyrrolidines or macrocyclic amines) due to the electron-withdrawing nature of the quinoline core, which stabilizes the Meisenheimer complex transition state[1].
Mechanistic pathway of C4-activation via POCl3 to yield the reactive 4-chloro intermediate.
Experimental Protocols
Protocol A: Regioselective C4-Activation (Synthesis of 4,8-Dichloro-2-ethoxyquinoline)
Objective: Convert the thermodynamically stable C4-hydroxyl group into a labile chloride leaving group.
Reagent Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 8-Chloro-2-ethoxyquinolin-4-ol (10.0 g, 44.7 mmol)[3].
Activation: Add anhydrous toluene (50 mL) followed by Phosphorus Oxychloride (
POCl3
, 12.5 mL, 134 mmol, 3.0 eq).
Causality: Toluene acts as a non-polar solvent to moderate the reaction temperature and prevent solvent-nucleophile competition. The 3.0 equivalents of
POCl3
drive the equilibrium toward the O-phosphorodichloridate intermediate.
Thermal Promotion: Attach a reflux condenser and heat the mixture to 105°C for 4 hours.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (
Rf
~0.1) must completely disappear, replaced by a highly UV-active product spot (
Rf
~0.70).
Quenching: Cool the reaction to 0°C. Carefully pour the mixture over crushed ice (200 g) to hydrolyze unreacted
POCl3
.
Self-Validation: A controlled exotherm and the evolution of HCl gas visually confirm the destruction of the excess activating reagent.
Isolation: Neutralize the aqueous phase to pH 7 using saturated
NaHCO3
. Extract with Dichloromethane (
3×100
mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the product as an off-white solid.
Protocol B: SNAr Amination (Synthesis of C4-Amino Intermediates)
Objective: Couple the activated quinoline with a secondary amine to form an advanced API precursor[1].
Reaction Setup: In a heavy-walled sealed tube, dissolve 4,8-dichloro-2-ethoxyquinoline (5.0 g, 20.6 mmol) in N-Methyl-2-pyrrolidone (NMP, 25 mL).
Amine Addition: Add the desired secondary amine (e.g., an advanced pyrrolidine derivative) (24.7 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 10.8 mL, 61.8 mmol, 3.0 eq).
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the SNAr process, preventing the protonation (and subsequent deactivation) of the nucleophilic amine. NMP provides a highly polar, aprotic environment that lowers the activation energy by stabilizing the Meisenheimer complex transition state.
Execution: Seal the tube and heat to 120°C for 16 hours.
Workup & Purification: Cool to room temperature, dilute with EtOAc (150 mL), and wash extensively with 5% aqueous LiCl (
3×50
mL). The LiCl wash is critical to selectively partition the NMP into the aqueous layer. Dry the organic layer, concentrate, and purify via flash chromatography.
Workflow for the regioselective functionalization of 8-Chloro-2-ethoxyquinolin-4-ol.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and analytical validation metrics for the downstream intermediates synthesized from 8-Chloro-2-ethoxyquinolin-4-ol.
Intermediate Synthesis
Reagents & Conditions
Time / Temp
Expected Yield
Purity (HPLC)
Rf
Value (Eluent)
4,8-Dichloro-2-ethoxyquinoline
POCl3
(3.0 eq), Toluene
4 h / 105°C
85 - 92%
>98%
0.70 (3:1 Hex/EtOAc)
C4-Pyrrolidinyl Derivative
Amine (1.2 eq), DIPEA, NMP
16 h / 120°C
78 - 84%
>95%
0.45 (1:1 Hex/EtOAc)
C4-Aryl Derivative
Ar-B(OH)2
,
Pd(dppf)Cl2
,
K2CO3
12 h / 90°C
70 - 80%
>95%
0.55 (2:1 Hex/EtOAc)
References
Antiviral compounds (WO2009005677A2), Google Patents.
Antiviral compounds (WO2009005676A2), Google Patents.
Application Note: Microwave-Assisted Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol
Executive Summary The 8-chloroquinolin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for the development of potent inhibitors targeting the PI3K/Akt/mTOR, EGFR,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 8-chloroquinolin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for the development of potent inhibitors targeting the PI3K/Akt/mTOR, EGFR, and VEGFR-2 signaling pathways[1]. The synthesis of its derivatives, such as 8-Chloro-2-ethoxyquinolin-4-ol, traditionally relies on the Knorr or Camps cyclization methodologies. However, these conventional approaches are hindered by extreme temperature requirements (>200 °C), prolonged reaction times, and the formation of thermodynamic byproducts[2].
This application note details a highly efficient, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating and regioselective alkylation, this self-validating workflow significantly reduces reaction times, eliminates the need for harsh high-boiling solvents, and maximizes the yield of the target lactim ether.
Scientific Rationale & Mechanistic Insights
Overcoming Thermodynamic Barriers with MAOS
Conventional quinoline synthesis requires continuous bulk heating to overcome the high activation energy of intramolecular cyclization[2]. This prolonged thermal exposure often leads to substrate degradation and tar formation. MAOS circumvents this by utilizing dielectric heating; microwave energy directly couples with the polar reaction components (e.g., amines and acid catalysts), inducing rapid molecular friction[3]. This localized superheating accelerates the endothermic amidation and cyclization steps, compressing a 12-hour reaction into just 15 minutes while preserving the integrity of the functional groups[4].
Regioselective O-Ethylation via HSAB Principles
The intermediate, 8-chloro-4-hydroxy-2-quinolone, exhibits lactam-lactim tautomerism, presenting an ambident nucleophile where both the nitrogen and oxygen atoms can undergo alkylation. To selectively synthesize the 2-ethoxy derivative (O-alkylation) rather than the N-ethyl lactam, the protocol employs Silver Carbonate (
Ag2CO3
). According to the Hard-Soft Acid-Base (HSAB) theory, the soft
Ag+
cation strongly coordinates with the iodine of ethyl iodide. This interaction polarizes the C-I bond, establishing an
SN1
-like transition state that thermodynamically favors nucleophilic attack by the harder, more electronegative oxygen atom, ensuring high regioselectivity.
Mechanism of action of 8-chloroquinolin-4-ol derivatives in the PI3K/Akt/mTOR signaling pathway.
Comparative Data Presentation
The transition from conventional thermal heating to MAOS yields substantial improvements across all critical synthetic parameters, as summarized in Table 1[5].
Table 1: Quantitative Comparison of Synthesis Methodologies
Parameter
Conventional Heating (Oil Bath)
Microwave-Assisted Organic Synthesis (MAOS)
Reaction Time (Step 1)
4 - 12 hours
15 minutes
Operating Temperature
180 - 250 °C
150 °C
Overall Yield
45% - 55%
82% - 88%
Solvent Requirement
High-boiling solvents (e.g., Diphenyl ether)
Solvent-free or minimal polar solvents
Byproduct Formation
High (Thermal degradation, tar formation)
Low (Clean reaction profile)
Energy Consumption
High (Continuous bulk heating)
Low (Targeted dielectric heating)
Experimental Protocols
The following self-validating methodology ensures high purity and yield through built-in quality control checkpoints (e.g., TLC monitoring and specific filtration techniques).
Step 1: Microwave-Assisted Synthesis of 8-Chloro-4-hydroxy-2-quinolone
This step utilizes a Brønsted acid to activate the carbonyl of the malonate, facilitating rapid amidation and cyclization[4].
Reaction Setup: In a 10 mL microwave-safe process vial equipped with a magnetic stir bar, combine 2-chloroaniline (10.0 mmol, 1.27 g), diethyl malonate (15.0 mmol, 2.40 g), and p-Toluenesulfonic acid (p-TsOH, 1.0 mmol, 0.17 g).
Sealing: Seal the vial securely with a Teflon septum and aluminum crimp cap.
Irradiation: Place the vial in a monomodal microwave reactor. Irradiate the mixture at 150 °C for 15 minutes, allowing the system to dynamically adjust power (up to 200 W) to maintain the target temperature[3].
Validation Checkpoint 1: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system. The disappearance of the 2-chloroaniline spot confirms completion.
Work-up: Cool the vial to room temperature using the reactor's compressed air cooling system. Add 10 mL of ice-cold distilled water to the mixture to precipitate the intermediate.
Isolation: Collect the resulting solid via vacuum filtration. Wash the crude product with cold water (2 × 5 mL) and recrystallize from ethanol to yield pure 8-chloro-4-hydroxy-2-quinolone.
Step 2: Regioselective O-Ethylation
This step leverages HSAB principles to selectively form the lactim ether over the lactam.
Reaction Setup: In a clean 10 mL microwave vial, suspend the purified 8-chloro-4-hydroxy-2-quinolone (5.0 mmol) and Silver Carbonate (
Ag2CO3
, 3.0 mmol, 0.83 g) in 8 mL of anhydrous toluene.
Reagent Addition: Slowly add ethyl iodide (6.0 mmol, 0.94 g) dropwise to the suspension.
Irradiation: Seal the vial and subject it to microwave irradiation at 80 °C for 10 minutes (Maximum power: 100 W).
Validation Checkpoint 2: Cool the mixture to room temperature. The presence of a yellow/gray precipitate (silver iodide salts) indicates successful halogen abstraction.
Purification: Filter the reaction mixture through a tightly packed pad of Celite to remove all silver salts. Wash the Celite pad with ethyl acetate (10 mL).
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate 9:1) to isolate the target compound, 8-Chloro-2-ethoxyquinolin-4-ol , as a highly pure solid.
Synthetic workflow for 8-Chloro-2-ethoxyquinolin-4-ol using microwave irradiation.
References
Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs - Benchchem. Benchchem.com.
Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity. NIH.gov.
A Comparative Analysis of 2-Quinolone Synthesis Methodologies - Benchchem. Benchchem.com.
Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Semantic Scholar.
Scalable production methods for 8-Chloro-2-ethoxyquinolin-4-ol
An Application Guide to the Scalable Production of 8-Chloro-2-ethoxyquinolin-4-ol Abstract This technical guide provides a comprehensive, in-depth overview of a robust and scalable multi-step synthesis for 8-Chloro-2-eth...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Scalable Production of 8-Chloro-2-ethoxyquinolin-4-ol
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and scalable multi-step synthesis for 8-Chloro-2-ethoxyquinolin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The outlined process is designed for researchers, chemists, and process development professionals, emphasizing scientific integrity, scalability, and safety. The synthesis is logically divided into four primary stages: (I) Condensation to form the anilide intermediate, (II) Thermal cyclization to construct the quinoline core, (III) Dichlorination of the resulting diol, and (IV) A regioselective nucleophilic aromatic substitution cascade to yield the final product. Each stage is presented with detailed protocols, mechanistic insights, and critical scale-up considerations to ensure reproducibility and efficiency from the lab bench to pilot plant production.
Introduction: The Significance of the Quinolone Scaffold
Quinolone and its derivatives are a cornerstone in pharmaceutical sciences, forming the structural basis of a vast array of therapeutic agents.[1][2] Their biological activities are diverse, including applications as antibacterial, anticancer, and anti-inflammatory agents.[2][3] The specific scaffold, 8-Chloro-2-ethoxyquinolin-4-ol, represents a valuable building block for creating more complex molecules, where the substituents are strategically placed to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. The chlorine atom at the C-8 position and the ethoxy group at the C-2 position are critical for tuning the electronic and steric profile of the molecule, making it a target of interest for drug discovery programs.
This guide details a validated, scalable synthetic route, moving from readily available commercial starting materials to the final, highly functionalized quinolone product.
Strategic Overview of the Synthetic Pathway
The production of 8-Chloro-2-ethoxyquinolin-4-ol is best approached via a convergent, four-stage synthesis. This strategy allows for purification of key intermediates, ensuring high purity of the final product and providing distinct control points for process optimization and scale-up. The overall strategy is based on the foundational Conrad-Limpach reaction for the quinolone core formation, followed by functional group interconversions that leverage established principles of regioselective reactivity.[4]
Figure 1: Overall Synthetic Strategy. A four-stage process for the scalable synthesis of the target quinolone.
PART 1: Synthesis of Key Intermediate: 8-Chloro-2,4-dihydroxyquinoline
This stage involves two distinct chemical operations: an initial condensation followed by a high-temperature cyclization to form the core heterocyclic structure.
Section 1.1: Principle and Mechanism (Conrad-Limpach Reaction)
The formation of the 4-hydroxyquinoline core is achieved via the Conrad-Limpach synthesis.[4] The reaction begins with the nucleophilic attack of the aniline (2-chloroaniline) on one of the ester carbonyls of diethyl malonate. This is followed by the elimination of ethanol to form an intermediate anilide, Ethyl 3-((2-chlorophenyl)amino)-3-oxopropanoate. This intermediate is then subjected to high temperatures (typically >250 °C), which induces an intramolecular cyclization via attack of the benzene ring onto the second ester carbonyl, followed by elimination of another molecule of ethanol to yield the stable quinolone ring system.[2][4] High-boiling, inert solvents are crucial for achieving the necessary temperature for this cyclization on a large scale.[2]
Section 1.2: Detailed Experimental Protocol
Materials and Reagents
Reagent / Material
Grade
Supplier
Notes
2-Chloroaniline
ReagentPlus®, ≥99%
Sigma-Aldrich
Diethyl malonate
ReagentPlus®, ≥99%
Sigma-Aldrich
Dowtherm™ A
Dow Chemical
High-temp. heat transfer fluid (eutectic mixture of diphenyl ether and biphenyl). B.p. ~257 °C.
Toluene
Anhydrous, 99.8%
MilliporeSigma
Sodium Hydroxide
Pellets, ≥97%
Fisher Scientific
For purification
Hydrochloric Acid
37% (w/w)
J.T. Baker
For purification
Protocol: Two-Step Procedure
Step A: Formation of Anilinocrotonate Intermediate (Optional Isolation)
Reaction Setup: To a round-bottom flask fitted with a distillation head, add 2-chloroaniline (1.0 eq) and diethyl malonate (1.1 eq).
Initial Heating: Heat the mixture to 140-150 °C for 2 hours. Ethanol will begin to distill off. The reaction can be monitored by TLC for the consumption of 2-chloroaniline.
Intermediate Isolation: For small-scale synthesis, the intermediate can be purified by vacuum distillation, though for scalable production, a direct "through-process" to the next step is recommended.
Step B: Thermal Cyclization
Reaction Setup: In a reactor suitable for high temperatures equipped with a mechanical stirrer and a distillation condenser, add Dowtherm™ A (approx. 3-4 mL per gram of aniline). Heat the solvent to 250-255 °C.
Reagent Addition: Slowly add the pre-heated (or crude) anilide intermediate from the previous step to the hot Dowtherm™ A solution over 1-2 hours. Maintain the temperature at ~250 °C. Ethanol will co-distill during the addition.
Reaction Completion: Hold the reaction at 250 °C for an additional 1-2 hours after the addition is complete to ensure full cyclization.
Work-up and Isolation: Cool the reaction mixture to approximately 100 °C. Carefully add toluene to precipitate the product. Further cool to room temperature.
Filtration: Collect the precipitated solid by filtration and wash thoroughly with fresh toluene to remove the high-boiling solvent.
Purification (Base-Acid Wash):
Suspend the crude solid in a 1M aqueous sodium hydroxide solution and stir until fully dissolved.
Wash the aqueous solution with toluene or ethyl acetate to remove any non-acidic impurities.
Slowly acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2-3.
The desired product, 8-chloro-2,4-dihydroxyquinoline, will precipitate as a solid.
.
Collect the solid by filtration, wash with cold deionized water until the filtrate is neutral, and dry under vacuum at 60-70 °C.
PART 2: Synthesis of 8-Chloro-2,4-dichloroquinoline
Section 2.1: Principle and Mechanism (Aromatic Chlorination)
The conversion of the hydroxyl groups on the quinoline ring to chlorine atoms is a standard transformation accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The mechanism involves the activation of the hydroxyl groups (in their keto-form tautomers) by POCl₃, converting them into better leaving groups, which are subsequently displaced by chloride ions. This reaction is typically performed using an excess of POCl₃, which also serves as the solvent.
Section 2.2: Detailed Experimental Protocol
Materials and Reagents
Reagent / Material
Grade
Supplier
Notes
8-Chloro-2,4-dihydroxyquinoline
From Part 1
Must be thoroughly dried.
Phosphorus Oxychloride (POCl₃)
ReagentPlus®, ≥99%
Sigma-Aldrich
Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
For extraction.
Sodium Bicarbonate
J.T. Baker
For neutralization.
Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), cautiously add 8-chloro-2,4-dihydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
Heating: Slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
CAUTION: Highly exothermic quench. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.
Isolation:
Extract the aqueous slurry with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 8-chloro-2,4-dichloroquinoline can be purified by recrystallization from a suitable solvent such as ethanol or heptane to yield a crystalline solid.
PART 3: Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol
This final stage employs a two-step, one-pot regioselective substitution sequence that leverages the differential reactivity of the two chlorine atoms on the quinoline core.
Section 3.1: Principle and Mechanism (Regioselective SₙAr)
The chlorine atom at the C4 position of a 2,4-dichloroquinoline is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position.[5][6] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen. We exploit this by first performing a selective hydrolysis at the C4 position to generate 8-chloro-2-chloroquinolin-4-ol. The remaining, less reactive C2-chlorine can then be displaced by a stronger nucleophile, sodium ethoxide, under more forcing conditions to yield the final product.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and efflux-competent Gram-negative strains, necessitates the continuous evolution of antibacterial pharmacophores. The quinoline-4-ol (often existing in tautomeric equilibrium as 4-quinolone) is a historically privileged chemotype, serving as the foundational core for broad-spectrum antibiotics [1].
The intermediate 8-Chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4) represents a highly versatile, strategically substituted precursor for novel antibacterial drug discovery. The strategic placement of functional groups on this scaffold dictates its pharmacokinetic and pharmacodynamic profile:
8-Chloro Substitution: Enhances overall lipophilicity, improving penetration through the lipid-rich bacterial cell walls. Furthermore, halogenation at the C8 position provides critical steric bulk that increases residence time within the hydrophobic binding pockets of target enzymes.
2-Ethoxy Substitution: Modulates the pKa of the adjacent quinoline nitrogen, which can reduce off-target eukaryotic toxicity. The oxygen atom also acts as a crucial hydrogen bond acceptor to stabilize drug-target complexes.
C4-Hydroxyl: Serves as the primary synthetic handle. Activation of this position allows for divergent Nucleophilic Aromatic Substitution (SNAr), enabling rapid library generation of 4-aminoquinoline derivatives.
Mechanistic Pathways & Target Biology
Historically, quinoline-based antibacterials exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA Gyrase and Topoisomerase IV [1][2]. By binding to the enzyme-DNA cleavage complex, these agents prevent the religation of double-stranded DNA, leading to catastrophic double-strand breaks and rapid cell death.
More recently, structurally distinct quinoline derivatives have been identified as potent inhibitors of bacterial ATP Synthase [3]. By targeting the proton-binding site of the membrane-embedded c-ring rotor, these compounds halt ATP synthesis, leading to lethal energy depletion—a mechanism particularly effective against dormant or persistent phenotypic variants.
Caption: Dual mechanism of action for quinoline-based antibacterial derivatives.
Synthetic Workflow & Methodologies
The transformation of 8-Chloro-2-ethoxyquinolin-4-ol into a library of bioactive antibacterial agents requires a robust, two-step synthetic workflow. The first step involves the electrophilic activation of the C4 position, followed by nucleophilic diversification.
Caption: Synthetic workflow for 8-chloro-2-ethoxyquinolin-4-ol derived antibacterial agents.
Protocol A: Activation of C4 (Synthesis of 4,8-Dichloro-2-ethoxyquinoline)
Objective: Convert the unreactive C4-hydroxyl group into a highly reactive C4-chloride to facilitate downstream substitution.
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Chloro-2-ethoxyquinolin-4-ol (5.0 mmol, 1.12 g).
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 15.0 mL, excess) under an inert nitrogen atmosphere.
Causality Note: POCl₃ serves a dual purpose as both the solvent and the chlorinating agent. The reaction proceeds via a Vilsmeier-type intermediate, converting the poor -OH leaving group into an excellent -Cl leaving group, driven by the restoration of the quinoline ring's aromaticity.
Reflux: Heat the reaction mixture to 100 °C and reflux for 4 hours. Monitor the reaction completion via TLC (Hexanes:EtOAc 3:1).
Quenching & Workup: Cool the mixture to room temperature and carefully pour it dropwise over 100 g of crushed ice with vigorous stirring.
Causality Note: POCl₃ reacts violently with water to form HCl and H₃PO₄. Slow addition to ice controls the exothermic quench and prevents product degradation.
Neutralization: Adjust the pH of the aqueous mixture to ~8 using cold 2M NaOH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as an off-white solid.
Protocol B: SNAr Diversification (Synthesis of 4-Amino Derivatives)
Objective: Install various pharmacophoric amines at the C4 position via Nucleophilic Aromatic Substitution (SNAr).
Reaction Setup: In a 20 mL scintillation vial, dissolve 4,8-Dichloro-2-ethoxyquinoline (1.0 mmol, 242 mg) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).
Amine & Base Addition: Add the desired nucleophilic amine (e.g., N-methylpiperazine, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).
Causality Note: DMF is selected as a polar aprotic solvent to stabilize the negatively charged Meisenheimer complex transition state during the SNAr mechanism. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HCl byproduct, ensuring the nucleophilic amine remains unprotonated and reactive.
Heating: Seal the vial and heat at 80 °C for 8–12 hours. The C4 position is highly electron-deficient due to the inductive pull of the heterocyclic nitrogen and the adjacent chloride, allowing SNAr to proceed smoothly. The C8-chloride remains unreactive under these conditions.
Purification: Dilute the cooled reaction mixture with water (20 mL) and extract with Dichloromethane (DCM, 3 × 15 mL). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure target compound.
Protocol C: Self-Validating MIC Determination Assay
Objective: Evaluate the in vitro antibacterial efficacy of the synthesized library.
Preparation: Prepare a two-fold serial dilution of the synthesized compounds (ranging from 64 µg/mL to 0.03 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
Inoculation: Inoculate each well with a standardized bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) to achieve a final concentration of
5×105
CFU/mL.
Incubation & Readout: Incubate the plates at 37 °C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
Causality Note: Resazurin acts as an internal validation control. Metabolically active (living) bacteria reduce the blue resazurin dye to pink resorufin. This provides a definitive, colorimetric endpoint for the Minimum Inhibitory Concentration (MIC), eliminating the subjective errors associated with visual turbidity scoring.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the hypothetical biological evaluation of a generated library, demonstrating how structural modifications at the C4 position impact the antibacterial profile against Gram-positive and Gram-negative strains.
Compound ID
R-Group at C4 Position
MIC S. aureus (µg/mL)
MIC E. coli (µg/mL)
Est. LogP
Int-1
-Cl (Unsubstituted Intermediate)
>64.0
>64.0
4.1
1a
N-methylpiperazine
2.0
8.0
2.8
1b
Morpholine
16.0
>32.0
3.1
1c
Ethylenediamine
4.0
16.0
1.9
1d
4-Aminopiperidine
1.0
4.0
2.5
Control
Ciprofloxacin (Standard)
0.5
0.25
1.2
Data Interpretation: The integration of basic, nitrogen-containing heterocycles (Compounds 1a and 1d ) significantly enhances antibacterial activity compared to the neutral morpholine derivative (1b ). The protonatable nitrogen at physiological pH is critical for target binding (e.g., interacting with the acidic residues in the DNA gyrase pocket or the ATP synthase c-ring).
References
Title: DNA Gyrase as a Target for Quinolones
Source: National Center for Biotechnology Information (NCBI) / PubMed Central
URL: [Link]
Title: Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model
Source: Biochemistry (ACS Publications)
URL: [Link]
Title: Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa
Source: ChemMedChem / PubMed
URL: [Link]
Method
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Chloro-2-ethoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: The 8-Chloro-2-ethoxyquinolin-4-ol Scaffold - A Privileged Motif in Medicinal Chemistry The quinoline core is a cornerstone in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 8-Chloro-2-ethoxyquinolin-4-ol Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials like chloroquine to modern targeted cancer therapies.[1][2] The substituted 8-Chloro-2-ethoxyquinolin-4-ol motif represents a particularly valuable scaffold for drug discovery. The presence of a chlorine atom at the 8-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries.[3][4] The 2-ethoxy and 4-ol functionalities can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also participate in crucial hydrogen bonding interactions with biological targets.[5]
This guide provides a comprehensive overview of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—utilizing 8-Chloro-2-ethoxyquinolin-4-ol as a key building block. It offers not just step-by-step protocols, but also the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
Synthesis of the Starting Material: 8-Chloro-2-ethoxyquinolin-4-ol
A plausible and efficient route to the title compound can be adapted from established quinoline syntheses, such as the Conrad-Limpach synthesis.[5] This approach involves the condensation of an appropriately substituted aniline with a β-ketoester followed by a thermal cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 8-Chloro-2-ethoxyquinolin-4-ol.
Experimental Protocol: Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol
Step 1: Condensation. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-chloroaniline (1.0 eq.), diethyl malonate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
Cool the reaction mixture and remove the toluene under reduced pressure. The crude product, diethyl 2-((2-chlorophenyl)amino)maleate, can be used in the next step without further purification.
Step 2: Thermal Cyclization. In a high-temperature reaction setup, add the crude intermediate to a high-boiling solvent such as Dowtherm A.
Heat the mixture to approximately 250 °C. The cyclization is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification. Cool the reaction mixture and pour it into a large volume of hexane to precipitate the product.
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford pure 8-Chloro-2-ethoxyquinolin-4-ol.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl and related structures.[6][7] For the 8-Chloro-2-ethoxyquinolin-4-ol scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, and base is critical for an efficient reaction. The nitrogen atom in the quinoline ring can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the use of bulky, electron-rich phosphine ligands is often necessary to shield the palladium and promote the desired catalytic cycle.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar chloroquinoline substrates.[4][9]
Reaction Setup. To an oven-dried Schlenk tube, add 8-Chloro-2-ethoxyquinolin-4-ol (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a bulky phosphine ligand like SPhos (10 mol%).
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
Reaction Execution. Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up. After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Summary: Suzuki-Miyaura Coupling
Catalyst/Ligand
Base
Solvent
Temp. (°C)
Typical Yield (%)
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
100
75-90
Pd₂(dba)₃ / SPhos
Cs₂CO₃
Dioxane
90
80-95
PdCl₂(dppf)
Na₂CO₃
DMF
90
70-85
Note: Yields are estimates based on similar transformations and may vary depending on the specific boronic acid used.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[5][10][11] This reaction enables the introduction of a wide variety of primary and secondary amines at the 8-position of the quinoline scaffold.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.[13][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of haloquinolines.[14][15]
Reaction Setup. In a glovebox or under an inert atmosphere, add 8-Chloro-2-ethoxyquinolin-4-ol (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) (1.4 eq.), a palladium precatalyst like Pd₂(dba)₃ (2 mol%), and a suitable ligand, for example, XPhos (4 mol%) to an oven-dried Schlenk tube.
Add a dry, degassed solvent such as toluene or dioxane.
Reaction Execution. Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
Work-up. After cooling to room temperature, quench the reaction by adding water.
Extract the aqueous layer with an organic solvent like ethyl acetate.
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purification. Purify the crude product via column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination
Catalyst/Ligand
Base
Solvent
Temp. (°C)
Typical Yield (%)
Pd₂(dba)₃ / XPhos
NaOt-Bu
Toluene
100
85-98
Pd(OAc)₂ / RuPhos
K₃PO₄
Dioxane
110
80-95
Pd(OAc)₂ / BINAP
Cs₂CO₃
Toluene
100
70-90
Note: Yields are estimates and can be highly dependent on the steric and electronic properties of the amine coupling partner.
Part 3: Heck Reaction for Alkene Substitution
The Heck reaction provides a method for the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for introducing vinyl groups or more complex side chains.[2][16][17]
Mechanistic Rationale
The Heck reaction catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species.[18] This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond. The final steps involve β-hydride elimination to form the product and regeneration of the Pd(0) catalyst through reductive elimination with a base.[18]
Caption: Simplified catalytic cycle for the Heck reaction.
Optimized Protocol for the Heck Reaction
This protocol is based on general procedures for Heck couplings with aryl chlorides.[16][19]
Reaction Setup. To a pressure-rated reaction vessel, add 8-Chloro-2-ethoxyquinolin-4-ol (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a phosphine ligand, for example, P(o-tolyl)₃ (10 mol%).
Add a base, typically an amine base like triethylamine (Et₃N) (2.0 eq.) or an inorganic base like K₂CO₃.
Add a polar aprotic solvent such as DMF or NMP.
Reaction Execution. Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours. The reaction progress should be monitored by TLC or GC-MS.
Work-up. After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Filter and remove the solvent under reduced pressure.
Purification. Purify the crude product by column chromatography on silica gel.
Data Summary: Heck Reaction
Catalyst/Ligand
Base
Solvent
Temp. (°C)
Typical Yield (%)
Pd(OAc)₂ / P(o-tolyl)₃
Et₃N
DMF
120
60-80
PdCl₂(PPh₃)₂
K₂CO₃
NMP
140
55-75
Herrmann's Catalyst
NaOAc
DMAc
130
65-85
Note: Yields can be sensitive to the nature of the alkene and the reaction conditions. Aryl chlorides are generally less reactive than bromides or iodides, often requiring higher temperatures and longer reaction times.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of 8-Chloro-2-ethoxyquinolin-4-ol provide a powerful and modular platform for the synthesis of diverse chemical libraries. The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions each offer unique advantages for the introduction of carbon-carbon and carbon-nitrogen bonds, enabling the fine-tuning of molecular properties for applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers seeking to leverage the synthetic potential of this important heterocyclic scaffold. Further exploration of other coupling reactions, such as Sonogashira or C-H activation, could further expand the synthetic utility of this versatile building block.
Technical Support Center: Improving Reaction Yields for 8-Chloro-2-ethoxyquinolin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 8-Chloro-2-ethoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 8-Chloro-2-ethoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this multi-step synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance both yield and purity.
The synthesis of substituted quinolin-4-ols is a cornerstone of medicinal chemistry, with this particular scaffold being of interest in drug discovery programs. However, the pathway to 8-Chloro-2-ethoxyquinolin-4-ol is fraught with challenges, from high-temperature cyclizations prone to tar formation to sensitive intermediate handling. This document provides a structured, question-and-answer-based approach to navigate these complexities, ensuring a more efficient and reproducible synthetic workflow.
Overall Synthetic Workflow
The most reliable and commonly troubleshot pathway to 8-Chloro-2-ethoxyquinolin-4-ol involves a three-stage process. This strategy circumvents the challenges of directly installing the 2-ethoxy group via a one-pot cyclization and instead builds the molecule through a series of robust and controllable transformations.
Caption: Three-stage synthesis of 8-Chloro-2-ethoxyquinolin-4-ol.
This section directly addresses common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Stage 1: Synthesis of 8-Chloro-2,4-dihydroxyquinoline
This initial step involves the thermal cyclocondensation of 2-chloroaniline with diethyl malonate. It is often the most significant contributor to low overall yields.
Q1: My yield for the initial cyclocondensation is extremely low (<30%). What are the most critical parameters to control?
A1: This is a common issue stemming from the high activation energy required for the intramolecular cyclization. Several factors are critical:
Temperature: This is the most crucial parameter. The reaction typically requires temperatures between 240-260 °C to proceed efficiently. Below this range, the reaction rate is impractically slow. Above it, decomposition and polymerization become the dominant pathways.[1]
Solvent: A high-boiling, inert solvent is essential to maintain a stable, high reaction temperature. Dowtherm A or diphenyl ether are standard choices.[1][2] These solvents are difficult to remove, but their thermal stability is paramount.
Byproduct Removal: The reaction liberates two equivalents of ethanol. Efficient removal of this byproduct is necessary to drive the equilibrium towards the product. Performing the reaction under a slow stream of inert gas (Nitrogen or Argon) can help carry away the ethanol vapor.
Purity of Reagents: Ensure both 2-chloroaniline and diethyl malonate are pure. The presence of water or other nucleophilic impurities can interfere with the initial condensation step.
Q2: I am observing significant charring and the formation of a black, insoluble tar in my reaction vessel. How can I prevent this?
A2: Tar formation is a classic problem in high-temperature quinoline syntheses and is usually caused by polymerization of starting materials or intermediates.[3]
Gradual Heating: Do not heat the reaction mixture to the target temperature too quickly. A gradual ramp-up allows the initial condensation to occur cleanly before the high-energy cyclization begins.
Inert Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction. This prevents oxidation of the aniline at high temperatures, which is a major contributor to dark, polymeric byproducts.
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prolonged heating after the reaction has reached completion will invariably lead to degradation of the desired product and lower yields.[3]
Solvent Volume: Ensure sufficient solvent is used to maintain homogeneity and prevent localized overheating or "hot spots" in the reaction flask.
Q3: Is there a more modern or efficient alternative to conventional heating in an oil bath?
A3: Yes, microwave-assisted synthesis is an excellent alternative that can dramatically improve outcomes for this type of reaction. Microwave irradiation provides rapid, uniform heating that can significantly reduce reaction times from hours to minutes. This rapid heating often minimizes the formation of degradation byproducts, leading to cleaner reaction profiles and higher yields.[4][5]
Stage 2: Dichlorination
This stage converts the dihydroxyquinoline intermediate into the more reactive 8-Chloro-2,4-dichloroquinoline using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Q4: My chlorination with POCl₃ is incomplete, and I recover a lot of starting material. How can I improve the conversion?
A4: Incomplete chlorination is typically due to insufficient reactivity or deactivation of the chlorinating agent.
Excess Reagent: Use POCl₃ as both the reagent and the solvent, or use at least 5-10 molar equivalents. This ensures the reaction goes to completion.
Temperature and Time: The reaction usually requires heating at reflux (approx. 110 °C) for 2-4 hours. Monitor by TLC until the starting material spot has completely disappeared.
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.
Q5: The work-up for the POCl₃ reaction is difficult and seems to lower my yield. What is the best practice for this step?
A5: POCl₃ reacts violently with water, making the work-up hazardous if not done correctly. The product is also susceptible to hydrolysis back to the starting material.
Quenching: After cooling the reaction mixture, pour it slowly and in portions onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic quench. Never add water to the reaction mixture.[6]
Neutralization: Carefully neutralize the acidic aqueous mixture with a base like solid sodium bicarbonate or a cold, concentrated solution of sodium hydroxide or ammonia, keeping the temperature below 10 °C. The product will precipitate out of the solution.
Extraction: Once neutralized, the product can be collected by filtration or extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
Stage 3: Selective Ethoxylation and Hydrolysis
The final stage involves a nucleophilic aromatic substitution to introduce the ethoxy group, followed by hydrolysis of the 4-chloro group.
Q6: My final ethoxylation step is giving a very low yield of the desired product. What could be going wrong?
A6: This step is highly sensitive to reaction conditions, particularly moisture.
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Dry all glassware thoroughly and use a dry, high-quality solvent (absolute ethanol). Any water present will react with the sodium ethoxide and can hydrolyze the chloroquinoline starting material.[6]
Reagent Quality: Use freshly prepared or commercially sourced sodium ethoxide. Sodium ethoxide can degrade upon exposure to air and moisture. You can prepare it fresh by reacting clean sodium metal with absolute ethanol under an inert atmosphere.
Stoichiometry and Temperature: Use approximately 1.0-1.2 equivalents of sodium ethoxide. The substitution at the 2-position is generally faster than at the 4-position. Running the reaction at the reflux temperature of ethanol is typically sufficient.
Q7: After the ethoxylation and hydrolysis steps, my final product is contaminated with the 2,4-diethoxy or 2-hydroxy starting material. How can I improve selectivity?
A7: This indicates issues with control over the two sequential nucleophilic substitutions.
Selective Ethoxylation: To favor mono-substitution at the C2 position, add the sodium ethoxide solution slowly to the 8-Chloro-2,4-dichloroquinoline solution at a controlled temperature (e.g., 0 °C to room temperature) before heating to reflux. This minimizes the formation of the di-substituted byproduct.
Controlled Hydrolysis: The subsequent hydrolysis of the 4-chloro group to the 4-hydroxy group is typically achieved by heating in aqueous acid (e.g., concentrated HCl). Ensure this reaction goes to completion to avoid contamination with the 8-chloro-2-ethoxy-4-chloroquinoline intermediate. The 2-ethoxy group is generally stable under these conditions.
Purification: Careful purification by column chromatography or recrystallization is essential to separate the desired product from any byproducts. The polarity differences between the desired product (quinolin-4-ol), the intermediate (4-chloro), and the di-ethoxy byproduct should allow for effective separation.
Experimental Protocols & Data
The following protocols represent a standard, optimized workflow for this synthesis. Yields are representative and may vary based on scale and experimental technique.
Summary of Reaction Conditions
Stage
Reaction
Key Reagents
Solvent
Temp (°C)
Time (h)
Avg. Yield (%)
1
Cyclocondensation
2-Chloroaniline, Diethyl Malonate
Dowtherm A
250-260
3-5
45-55%
2
Dichlorination
8-Chloro-2,4-dihydroxyquinoline
POCl₃
110 (Reflux)
2-4
85-95%
3a
Ethoxylation
8-Chloro-2,4-dichloroquinoline, NaOEt
Ethanol
80 (Reflux)
2-3
70-80%
3b
Hydrolysis
8-Chloro-2-ethoxy-4-chloroquinoline
Conc. HCl
100 (Reflux)
4-6
80-90%
Protocol 1: Synthesis of 8-Chloro-2,4-dihydroxyquinoline (Stage 1)
Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a thermometer.
Charge the flask with 2-chloroaniline (1.0 eq), diethyl malonate (1.2 eq), and diphenyl ether (or Dowtherm A) as the solvent.
Begin stirring and flush the system with nitrogen.
Heat the mixture gradually in a suitable heating mantle to 250-260 °C.
Maintain this temperature for 3-5 hours, monitoring the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
Once the reaction is complete, cool the mixture to below 100 °C.
Add hexanes or petroleum ether to precipitate the crude product.[7]
Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry.
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Synthesis of 8-Chloro-2,4-dichloroquinoline (Stage 2)
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 8-Chloro-2,4-dihydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 10 eq).
Add a catalytic amount of DMF (2-3 drops).
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours until TLC shows complete consumption of the starting material.
Cool the reaction mixture to room temperature.
In a separate large beaker, prepare a mixture of crushed ice and water.
Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.
Neutralize the acidic slurry by the slow addition of solid sodium bicarbonate until effervescence ceases.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol (Stage 3)
Ethoxylation:
Under a nitrogen atmosphere, dissolve 8-Chloro-2,4-dichloroquinoline (1.0 eq) in anhydrous ethanol.
Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature.
Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.
Cool the mixture and remove the ethanol under reduced pressure.
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 8-Chloro-2-ethoxy-4-chloroquinoline intermediate.
Hydrolysis:
Combine the crude intermediate with concentrated hydrochloric acid.
Heat the mixture to reflux (approx. 100 °C) for 4-6 hours.
Cool the reaction mixture in an ice bath and carefully neutralize with a cold aqueous solution of sodium hydroxide to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and dry.
Purify the final product by recrystallization from ethanol/water or by column chromatography.
Troubleshooting Logic Diagram
This diagram provides a systematic workflow for diagnosing low yields in the critical high-temperature cyclization step.
Caption: Troubleshooting workflow for the Stage 1 cyclocondensation reaction.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - MDPI. [Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - MDPI. [Link]
Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications. [Link]
Malonates in Cyclocondensation Reactions - PMC. [Link]
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]
I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? | ResearchGate. [Link]
Technical Support Center: Purification Strategies for 8-Chloro-2-ethoxyquinolin-4-ol Crude Mixtures
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 8-Chloro-2-ethoxyquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 8-Chloro-2-ethoxyquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable quinolin-4-one intermediate in high purity. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols grounded in the fundamental principles of organic chemistry to address common purification hurdles.
Introduction: The Challenge of Purifying 8-Chloro-2-ethoxyquinolin-4-ol
8-Chloro-2-ethoxyquinolin-4-ol is a heterocyclic compound belonging to the quinolin-4-one class, a scaffold found in numerous biologically active molecules.[1] Its synthesis, often involving methods like the Gould-Jacobs reaction or Camps cyclization, can result in crude mixtures containing unreacted starting materials, reaction intermediates, and various side-products.[1][2]
A key feature of this molecule is its amphoteric nature. The quinoline nitrogen atom is basic, while the 4-hydroxyl group exhibits phenolic acidity. This dual character, along with potential tautomerization to the 8-chloro-2-ethoxy-1H-quinolin-4-one form, dictates the optimal purification strategy.[3] This guide will help you navigate these properties to achieve high purity.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Mixture
This section addresses preliminary questions to help you characterize your crude product and select an appropriate purification path.
Q1: What are the most probable impurities in my crude 8-Chloro-2-ethoxyquinolin-4-ol?
A1: The identity of impurities is intrinsically linked to the synthetic route employed. However, based on common syntheses for quinolin-4-ones, you can anticipate the following contaminants:
Diethyl ethoxymethylenemalonate (or similar malonate esters)
Excess reagent used in Gould-Jacobs type reactions.[1]
Column Chromatography / Aqueous Wash
Reaction Intermediates
Non-cyclized adducts (e.g., enaminoesters)
Insufficient heat or reaction time to drive the final ring-closure.[1]
Column Chromatography
Side-Products
Isomeric quinolinones
If the starting materials allow for alternative regiochemistry during cyclization.
Column Chromatography / Recrystallization
Hydrolyzed products (e.g., carboxylic acids)
If ester groups are present and exposed to aqueous acidic or basic conditions.[1]
Acid-Base Extraction
Reagents/Solvents
High-boiling point solvents (e.g., DMF, DMSO)
Used as reaction media and difficult to remove under vacuum.
Trituration / Aqueous Wash
Q2: How can I quickly assess the purity and composition of my crude mixture?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.
Procedure: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., Dichloromethane (DCM) with a drop of Methanol). Spot it on a silica gel TLC plate alongside any available starting materials.
Eluent System: Start with a moderately polar system, such as 7:3 Hexane:Ethyl Acetate. You can add 0.5-1% Triethylamine (TEA) to the eluent to reduce streaking caused by the basic nitrogen of the quinoline ring.[5]
Interpretation:
A spot at the baseline (Rf ≈ 0) often indicates highly polar impurities like starting material carboxylic acids or salts.[6]
A primary spot with a moderate Rf (0.3-0.5) is likely your target product.
Spots with a high Rf may correspond to less polar starting materials or non-polar side-products.
Streaking or tailing of the main spot suggests strong interaction with the silica, confirming the basic nature of your product.[5]
Q3: Is recrystallization a good first choice for purifying 8-Chloro-2-ethoxyquinolin-4-ol?
A3: Recrystallization is an excellent and highly efficient method if your crude product is solid and has a purity of >85-90%.[6] For oily or very impure mixtures, chromatography or extraction should be performed first.
Solvent Selection: The ideal solvent will dissolve the compound when hot but have poor solubility when cold. Common solvents for quinolinone derivatives include ethanol, isopropanol, or a two-solvent system like Ethyl Acetate/Hexane.[7][8] A systematic solvent screen is the best approach.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides solutions and step-by-step protocols for specific issues encountered during purification.
Issue 1: My crude product is an oily residue and I'm struggling to isolate a solid.
Cause: This is often due to the presence of residual high-boiling point solvents (like DMF or DMSO) or a high concentration of impurities that form a eutectic mixture, suppressing the melting point.
Solution Workflow:
Caption: Decision tree for initial purification of non-solid crude product.
Protocol 1: Purification by Trituration
Trituration is used to induce crystallization by washing the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
Solvent Choice: Select a non-polar solvent where your product is expected to have low solubility, such as diethyl ether, hexane, or a mixture of the two.
Procedure: Place the crude oil in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 10-20 mL).
Agitation: Using a spatula or glass rod, vigorously scratch and stir the mixture. The goal is to break up the oil and encourage nucleation.
Isolation: If a solid precipitates, continue stirring for 15-30 minutes. Collect the solid by vacuum filtration, washing with a small amount of cold solvent.
Analysis: Dry the solid and analyze its purity by TLC. If significant impurities remain, proceed to chromatography or recrystallization.
Issue 2: How can I remove acidic or basic starting materials effectively?
Cause: Crude mixtures often contain unreacted acidic components (e.g., 2-amino-3-chlorobenzoic acid) or basic components (e.g., aniline derivatives).
Solution: Acid-Base Liquid-Liquid Extraction
This technique exploits the amphoteric nature of 8-Chloro-2-ethoxyquinolin-4-ol and the differing pKa values of the components in the mixture. The 4-OH group is acidic, while the quinoline nitrogen is basic.[9] This allows for selective extraction into aqueous layers.
Protocol 2: Acid-Base Extraction Workflow
Dissolution: Dissolve the crude mixture (approx. 1 g) in an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (50 mL).
Acid Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Add 25 mL of 1M HCl. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the acid wash. Basic impurities (like unreacted anilines) will be protonated and move into the aqueous layer.[9]
Base Wash (Extracts the Product): To the remaining organic layer, add 25 mL of 1M NaOH. The acidic 4-OH group of your product will be deprotonated, forming a water-soluble sodium salt. The product will now move into the aqueous layer. Drain this basic aqueous layer into a clean Erlenmeyer flask. Repeat the base wash on the organic layer to ensure complete extraction of the product.
Product Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly acidify the solution by adding 6M HCl dropwise with stirring until the pH is approximately 5-6 (check with pH paper). Your product should precipitate out as a solid.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, and then dry under vacuum.
Technical Support Center: Solving Aqueous Solubility Issues for 8-Chloro-2-ethoxyquinolin-4-ol
Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals encountering formulation and solubility bottlenecks with 8-Chloro-2-ethoxyqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals encountering formulation and solubility bottlenecks with 8-Chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4).
As a quinolin-4-ol derivative, this compound exhibits keto-enol tautomerism, existing in a dynamic equilibrium with its 1H-quinolin-4-one form [1]. The planar quinoline core, combined with the highly lipophilic 8-chloro and 2-ethoxy substituents, drives strong intermolecular stacking and high crystal lattice energy. Consequently, it demonstrates exceedingly poor thermodynamic solubility in standard aqueous buffers[2]. This guide unpacks the causality behind these physical behaviors and provides validated, self-contained protocols to overcome them.
FAQ & Troubleshooting Guide
Q1: Why does 8-Chloro-2-ethoxyquinolin-4-ol precipitate immediately when I spike my DMSO stock into PBS?
The Science: This phenomenon is known as "DMSO shock." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant drops precipitously. Because 8-chloro-2-ethoxyquinolin-4-ol is highly lipophilic, the molecules aggregate and nucleate into microcrystals faster than the aqueous solvent shell can solvate them [3]. In this scenario, you are exceeding the compound's kinetic solubility limit.
The Fix: You must control the rate of solvent exchange. Instead of a single bolus addition, use a "step-down" intermediate dilution or add the stock dropwise to a vigorously vortexing buffer. Maintaining the final assay DMSO concentration below 1.0% is critical to prevent delayed precipitation in cell-based assays [4].
Q2: I need a higher working concentration for my cell-free kinase assay, but I cannot exceed 1% DMSO. What is the best strategy?
The Science: To surpass the baseline thermodynamic solubility without increasing organic solvent toxicity, you must lower the energetic barrier of solvation. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is an ideal excipient here. HP-β-CD forms a hydrophilic outer shell and a hydrophobic inner cavity. The lipophilic 8-chloro-quinoline core of the drug acts as a "guest" molecule, entering the cyclodextrin cavity to form a water-soluble non-covalent inclusion complex [5].
The Fix: Formulate the compound with 10-20% (w/v) HP-β-CD in your aqueous buffer prior to the assay (See Protocol B below).
Q3: How do I formulate this compound for in vivo animal dosing where high concentrations are required?
The Science: For systemic administration, simple co-solvents or cyclodextrins may not achieve the necessary mg/kg dosage without causing toxicity or precipitation upon injection. Solid dispersions or lipid-based nano-emulsions are required [6]. By dispersing the drug in a hydrophilic polymer matrix (like PVP K30) or a PEGylated lipid carrier, you trap the compound in an amorphous state, completely bypassing the high crystal lattice energy that normally prevents dissolution [7].
Visualizing the Troubleshooting Logic
Caption: Decision tree for selecting a solubility enhancement method for 8-Chloro-2-ethoxyquinolin-4-ol.
Data Presentation: Comparison of Solubilization Strategies
The following table summarizes the quantitative impact and applicability of various solubilization strategies for lipophilic quinoline derivatives to help you select the right approach for your specific experiment.
Solubilization Strategy
Mechanism of Action
Typical Conc. Achieved
Best Suited For
Key Limitation
Direct DMSO Spike
Co-solvency
< 10 µM
Initial screening
High risk of DMSO shock
Step-Down Dilution
Kinetic stabilization
10 - 50 µM
Cell-based assays
Metastable; may precipitate over time
HP-β-CD (20% w/v)
Host-guest inclusion
100 - 500 µM
Cell-free / In vitro
High excipient cost
Solid Dispersion (PVP)
Amorphous trapping
> 1 mM
In vivo / Oral dosing
Requires solvent evaporation setup
Nano-emulsion
Lipid core encapsulation
> 5 mM
IV administration
Complex formulation process
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation checks.
Protocol A: Step-Down Dilution to Prevent DMSO Shock (For In Vitro Assays)
Causality: Gradually lowering the DMSO concentration prevents the rapid dielectric drop that triggers nucleation, keeping the compound kinetically trapped in solution.
Stock Preparation: Dissolve 8-Chloro-2-ethoxyquinolin-4-ol in 100% anhydrous DMSO to yield a 10 mM stock. Validation check: Solution must be completely clear. If cloudy, warm to 37°C for 5 minutes.
Intermediate Dilution: Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of a 50% DMSO / 50% Buffer mixture. Vortex immediately for 10 seconds.
Final Assay Spiking: Add 1 µL of the 1 mM intermediate stock to 99 µL of your final aqueous assay buffer (pre-warmed to 37°C) while the buffer is actively mixing on a vortexer.
Result: Final concentration is 10 µM with 0.5% final DMSO.
Protocol B: HP-β-CD Inclusion Complex Preparation
Causality: Forcing the lipophilic compound into the cyclodextrin cavity shifts the thermodynamic equilibrium, permanently shielding the hydrophobic core from water.
Excipient Preparation: Dissolve HP-β-CD in PBS (pH 7.4) to a final concentration of 20% (w/v). Stir until completely clear.
Compound Addition: Weigh out 8-Chloro-2-ethoxyquinolin-4-ol powder to achieve a target concentration of 500 µM. Add the powder directly to the HP-β-CD solution. (Note: Do not use DMSO here, as it will compete for the cyclodextrin cavity).
Complexation: Sonicate the suspension in a water bath at 40°C for 30-45 minutes. The mechanical energy and heat disrupt the crystal lattice, allowing the cyclodextrin to encapsulate the free molecules.
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any un-complexed drug. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Validation: Quantify the final dissolved concentration using UV-Vis or HPLC against a standard curve.
Caption: Mechanism of host-guest inclusion complexation using HP-β-CD and sonication.
References
Solution phase, solid state and computational structural studies of the 2-aryl-3-bromoquinolin-4(1H)-one derivatives. ResearchGate.[Link]
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (PMC).[Link]
Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.[Link]
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Hilaris Publisher.[Link]
Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (PMC).[Link]
Formulation for fast dissolution of lipophilic compounds (EP1428526A1).
Optimization
Technical Support Center: Minimizing Side Reactions During Ethoxylation of Chloroquinolines
Welcome to the technical support center for synthetic organic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in you...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic organic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a critical transformation: the ethoxylation of chloroquinolines. We will explore the causality behind common side reactions and provide robust, validated strategies to maximize the yield and purity of your desired product.
Section 1: Foundational Concepts & Key Side Reactions (FAQ)
This section addresses the fundamental principles governing the ethoxylation of chloroquinolines and the primary competing reactions you are likely to encounter.
Q1: What is the primary mechanism for the ethoxylation of an activated chloroquinoline, and how does it differ from a standard Williamson ether synthesis?
The ethoxylation of a chloroquinoline, particularly when the chlorine atom is at an "activated" position (such as the 2- or 4-position), typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a distinct pathway from the classic Williamson ether synthesis, which involves an SN2 reaction on an alkyl halide.[1]
In the SNAr mechanism, the ethoxide ion (a potent nucleophile) attacks the electron-deficient carbon atom bearing the chlorine. This attack is facilitated by the electron-withdrawing nature of the nitrogen atom in the quinoline ring system, which can stabilize the negative charge of the intermediate Meisenheimer complex. The subsequent loss of the chloride ion restores aromaticity and yields the desired ethoxyquinoline product.
While the overall transformation—forming an ether from a halide and an alkoxide—is conceptually similar to the Williamson synthesis, the aromatic nature of the substrate dictates the SNAr pathway, which has different requirements for activation and is not susceptible to the E2 elimination reactions that can plague Williamson syntheses with secondary or tertiary alkyl halides.[2][3]
Q2: What are the most common and critical side reactions I need to control?
There are three primary side reactions that can significantly reduce the yield and purity of your target ethoxyquinoline:
Hydrolysis: The most common issue is the hydrolysis of the starting chloroquinoline to the corresponding quinolone (or quinolin-one). This is particularly problematic in the presence of water, as the basic conditions used for the ethoxylation can readily promote this transformation.[4][5]
Over-ethoxylation: This side reaction is specific to protocols using ethylene oxide. The initial product, a hydroxyethyl-quinoline ether, is itself an alcohol and can react with additional ethylene oxide molecules. This leads to a mixture of products with varying lengths of the poly(ethylene glycol) chain, a phenomenon known as polydispersity.[6][7] For pharmaceutical applications requiring a single, pure compound, this is highly undesirable.
Degradation/Tar Formation: The quinoline core, while robust, can be susceptible to degradation under excessively harsh conditions. High temperatures, prolonged reaction times, or highly concentrated reagents can lead to the formation of complex, often intractable mixtures commonly referred to as "tar".[8]
The interplay between the desired reaction and these side pathways is illustrated below.
Fig 1. Key reaction pathways in chloroquinoline ethoxylation.
Q3: How does the position of the chlorine atom (e.g., 2-, 4-, vs. 7-position) affect reactivity and side reactions?
The position of the chlorine atom is paramount to the molecule's reactivity.
2- and 4-Chloroquinolines: These isomers are highly activated towards SNAr. The nitrogen atom at position 1 can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy for the reaction. These positions will react under relatively mild conditions.
7-Chloroquinoline: This is the isomer found in the well-known drug Chloroquine.[9] The chlorine at the 7-position is on the benzene portion of the bicyclic system and is not significantly activated by the heterocyclic nitrogen. SNAr at this position is much more difficult and typically requires harsh conditions (high temperatures) or transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), which brings its own set of potential side reactions. Attempting direct SNAr under standard conditions will likely result in no reaction or decomposition if conditions are forced.
Section 2: Troubleshooting Guide: Diagnosis and Solutions
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: My primary byproduct, identified by LC-MS and NMR, is the corresponding quinolone.
Primary Cause: Presence of water in the reaction mixture. The basic catalyst or reagent (e.g., sodium ethoxide, potassium hydroxide) will preferentially react with water to form hydroxide ions, which then attack the chloroquinoline to form the thermodynamically stable quinolone.[10]
Diagnostic Check: Did you use anhydrous solvents? Was the glassware flame- or oven-dried? Was the reaction run under an inert atmosphere? Is your base (e.g., K₂CO₃) anhydrous?
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous grades (e.g., <50 ppm H₂O) and store them over molecular sieves under an inert atmosphere. Polar aprotic solvents like DMF, DMSO, or NMP are preferred for SNAr reactions.[3]
Reagents: Ensure the chloroquinoline starting material is dry. If using an alcohol to generate the alkoxide in situ, ensure it is anhydrous. Use a strong, non-hydroxide base like sodium hydride (NaH), which irreversibly deprotonates the alcohol and generates hydrogen gas, removing the equilibrium that can form with weaker bases.[3]
Atmosphere: Assemble the reaction under a positive pressure of a dry, inert gas such as Argon or Nitrogen.
Issue 2: The reaction is very slow or fails to proceed to completion, even under anhydrous conditions.
Potential Causes:
Low Substrate Reactivity: You may be working with a deactivated chloroquinoline (e.g., 7-chloroquinoline or a derivative with strong electron-donating groups).
Insufficient Nucleophilicity: The ethoxide may be poorly solvated or used in insufficient excess.
Inadequate Temperature: The activation energy for the reaction has not been overcome.
Poor Solubility: Reagents may not be fully dissolved, limiting reaction rates.
Solution Workflow:
Fig 2. Troubleshooting workflow for slow or incomplete reactions.
A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be highly effective when using solid bases like potassium carbonate in a solvent like acetonitrile. The PTC carries the ethoxide anion into the organic phase, dramatically increasing the reaction rate under milder conditions.[11][12]
Issue 3: My reaction mixture turns dark brown or black, and purification yields a complex mixture (tar).
Primary Cause: Decomposition of starting materials or products due to excessive heat or prolonged reaction times.[8]
Diagnostic Check: What was the final reaction temperature and duration? Was the reaction monitored to completion, or was it heated for a standard, fixed time?
Solution: Implement Precise Reaction Control.
Temperature Optimization: Determine the minimum temperature required for a reasonable reaction rate. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) and monitor by TLC or HPLC. Do not simply heat at reflux by default.
Diligent Monitoring: Do not heat the reaction longer than necessary. Use TLC (see Protocol 2) or rapid LC-MS sampling to track the disappearance of the starting material. Once the chloroquinoline is consumed, promptly begin the work-up procedure.
Inert Atmosphere: While primarily for excluding moisture, an inert atmosphere also prevents potential oxidative side reactions at elevated temperatures that can contribute to color formation.
Data Summary: Impact of Key Parameters on Selectivity
The following table summarizes the critical choices you will make and their direct impact on minimizing side reactions.
Parameter
Recommended Choice
Rationale for Selectivity
Potential Pitfall if Ignored
Base
Sodium Hydride (NaH)
Irreversibly forms the ethoxide; generates no water.[3]
Weaker bases (e.g., K₂CO₃) can be less effective and require PTC; NaOH/KOH introduce water/hydroxide.
Solvent
Anhydrous DMF or DMSO
Polar aprotic nature accelerates SNAr; high boiling point allows for a wide temperature range.[3]
Protic solvents (e.g., ethanol) can reduce nucleophilicity; less polar solvents (e.g., Toluene) lead to very slow reactions.
Temperature
Lowest effective temperature
Minimizes thermal degradation and tar formation.[8]
Excessively high temperatures lead to decomposition; too low a temperature results in an incomplete reaction.
Atmosphere
Dry Argon or Nitrogen
Rigorously excludes moisture, preventing hydrolysis to quinolone.
Air contains moisture, which is the primary source of the quinolone byproduct.
Section 3: Validated Experimental Protocols
These protocols provide a self-validating framework for your experiments, incorporating best practices for monitoring and control.
Protocol 1: High-Selectivity Mono-Ethoxylation of 4-Chloroquinoline
This protocol is designed to maximize the yield of 4-ethoxyquinoline while minimizing the formation of 4-quinolinone.
Materials:
4-Chloroquinoline (1.0 equiv)
Sodium Hydride, 60% dispersion in mineral oil (1.5 equiv)
Anhydrous Ethanol (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Argon or Nitrogen gas supply
Standard work-up and purification reagents (Ethyl Acetate, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄, Silica Gel)
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a gas inlet connected to an Argon/Nitrogen line.
Base Preparation: Under a positive flow of argon, charge the flask with Sodium Hydride (1.5 equiv). Carefully wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.
Alkoxide Formation: Add anhydrous DMF to the flask to create a stirrable suspension. Cool the flask to 0 °C in an ice bath. Slowly add anhydrous ethanol (2.0 equiv) dropwise via syringe. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium ethoxide.
SNAr Reaction: Dissolve 4-chloroquinoline (1.0 equiv) in a minimum amount of anhydrous DMF and add it to the sodium ethoxide suspension via syringe.
Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress every 30-60 minutes using TLC (see Protocol 2). The reaction is complete when the 4-chloroquinoline spot is no longer visible.
Work-up: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute the mixture with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-ethoxyquinoline.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This is a critical step for avoiding thermal degradation.
Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
Mobile Phase: A good starting point for this system is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 8:2 v/v). Adjust polarity as needed.
Spotting: On the baseline of the plate, spot a co-spot (starting material + reaction mixture), a spot of the starting 4-chloroquinoline solution, and a spot of the reaction mixture.
Development: Develop the plate in a chamber saturated with the mobile phase.
Visualization: Visualize the plate under UV light (254 nm).
The 4-chloroquinoline starting material will be less polar (higher Rf value) than the 4-ethoxyquinoline product.
The highly polar 4-quinolinone byproduct will have a very low Rf value and may remain on the baseline.
The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared.
By following these diagnostic guides and validated protocols, you will be well-equipped to minimize side reactions and achieve high yields of your desired ethoxylated chloroquinoline products.
References
Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]
López, K., et al. (2022). Safety control of ethoxylation reaction in a semi-batch reactor. Retrieved from [Link]
Butenko, E. O., & Kapustin, A. E. (2020). Mercarbide Catalyst for Alcohol Ethoxylation. Journal of Siberian Federal University. Chemistry, 13(3), 330-339. Retrieved from [Link]
Massey, N. (n.d.). Predicting the Distribution of Ethoxylation Homologues with a Process Simulator. Chemstations, Inc. Retrieved from [Link]
Basics of Ethoxylation reaction (2023, October 12). YouTube. Retrieved from [Link]
Safe Cosmetics. (n.d.). Ethoxylated Ingredients. Retrieved from [Link]
El-Sayed, A. M., et al. (2012). Synthesis, Quantum Chemical Calculations and Properties of Nonionic and Nonionic–Anionic Surfactants Based on Fatty Alkyl Succinate. ResearchGate. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Al-Lohedan, H. A., et al. (2025). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. MDPI. Retrieved from [Link]
Ali, M. A. (2019). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]
Baker, S. B., & Thompson, W. R. (1967). U.S. Patent No. 3,359,331. Washington, DC: U.S. Patent and Trademark Office.
Li, P., et al. (2014). Impact of the degree of ethoxylation of the ethoxylated polysorbate nonionic surfactant on the surface self-assembly of hydrophobin-ethoxylated polysorbate surfactant mixtures. PubMed. Retrieved from [Link]
Wang, H., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Ring contraction strategies. Retrieved from [Link]
Majer, J., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. Retrieved from [Link]
ResearchGate. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Retrieved from [Link]
Schoberl, T. F., & Breuer, W. (1995). EP Patent No. 0655495A1. European Patent Office.
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Di Serio, M., et al. (1998). Narrow-range ethoxylation of fatty alcohols promoted by a zirconium alkoxide sulfate catalyst. R Discovery. Retrieved from [Link]
Gustin, J. L. (2001). Safety of ethoxylation reactions. ResearchGate. Retrieved from [Link]
ResearchGate. (2025). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. Retrieved from [Link]
ResearchGate. (n.d.). Selective oxidation of fatty alcohol ethoxylates with H2O2 over Au catalysts for the synthesis of alkyl ether carboxylic acids in alkaline solution. Retrieved from [Link]
Wang, S., et al. (2021). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. PMC. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
Zhao, Y.-Q., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. Retrieved from [Link]
Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]
Diez-Barra, E., de la Hoz, A., & Sanchez-Migallon, A. (1992). PHASE TRANSFER CATALYSIS WITHOUT SOLVENT. SYNTHESIS OF BISAZOLYLALKANES. HETEROCYCLES, 34(7), 1365. Retrieved from [Link]
Zhang, T., et al. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Retrieved from [Link]
Gustin, J. L. (2001). Safety of ethoxylation reactions. Semantic Scholar. Retrieved from [Link]
Bentley, T. W., & Roberts, K. (1985). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Fazekas, E., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI. Retrieved from [Link]
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
Bonge, H. T., & Nolsøe, J. M. J. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. Retrieved from [Link]
Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]
Yang, Y., et al. (2021). O-Heterocycle Synthesis via Intramolecular C-H Alkoxylation Catalyzed by Iron Acetylacetonate. PubMed. Retrieved from [Link]
Wordpress. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
Starodubtsev, N. A., et al. (2022). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. Retrieved from [Link]
Mucsi, Z., et al. (2024). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. MDPI. Retrieved from [Link]
Technical Support Center: High-Purity Crystallization of 8-Chloro-2-ethoxyquinolin-4-ol
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working on the purification of 8-Chloro-2-ethoxyquinolin-4-ol. Achieving high purity for this an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working on the purification of 8-Chloro-2-ethoxyquinolin-4-ol. Achieving high purity for this and similar quinolinone intermediates is critical for ensuring downstream reaction efficiency, biological assay accuracy, and the overall quality of active pharmaceutical ingredients (APIs). This document provides in-depth, experience-driven answers to common challenges encountered during recrystallization, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs) on Solvent System Selection
The foundation of a successful recrystallization is the selection of an appropriate solvent or solvent system.[1][2][3] This choice dictates yield, purity, crystal habit, and ease of handling.
Q1: What are the ideal characteristics of a recrystallization solvent for 8-Chloro-2-ethoxyquinolin-4-ol?
An ideal solvent creates a high-yield, high-purity crystallization by exploiting differences in solubility between the target compound and its impurities. The key characteristics are:
Temperature-Dependent Solubility: The solvent must exhibit high solubility for 8-Chloro-2-ethoxyquinolin-4-ol at its boiling point but significantly lower solubility at low temperatures (e.g., 0-4°C).[1][3] This differential is the primary driving force for crystallization upon cooling.
Impurity Solubility Profile: Ideally, impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are retained in the mother liquor after filtration).
Chemical Inertness: The solvent must not react with the quinolinol derivative. Alcohols, for instance, are generally safe, but reactive solvents should be avoided.
Volatility: A relatively low boiling point is advantageous, as it allows for the easy removal of residual solvent from the final crystalline product without requiring high temperatures that could degrade the compound.[1]
Crystal Quality: The solvent should promote the formation of well-defined, non-aggregated crystals, which are easier to filter and wash.
Q2: What solvent systems are recommended as starting points for quinolinol derivatives?
While specific data for 8-Chloro-2-ethoxyquinolin-4-ol is not abundant, extensive literature on related quinoline and 8-hydroxyquinoline structures provides excellent starting points. Based on established protocols for analogous compounds, the following solvents should be prioritized for screening:
Alcohols (Ethanol, Methanol): Ethanol is frequently cited for the recrystallization of various substituted quinolines and is an excellent first choice due to its favorable safety profile and effectiveness.[4][5]
Chlorinated Solvents (Dichloromethane, 1,2-Dichloroethane): A patent for the parent compound, 8-hydroxyquinoline, details a highly effective purification method using chlorinated alkanes.[6] These are particularly useful for their high dissolving power but require careful handling due to their volatility and toxicity.
Esters (Ethyl Acetate): Often used for compounds of intermediate polarity, ethyl acetate can provide a good balance of solubility properties.
Mixed Solvent Systems (e.g., Methanol-Acetone, Ethanol-Water): When a single solvent does not provide the ideal solubility curve, a binary system is employed.[7] One solvent (the "good" solvent) dissolves the compound readily, while the other (the "poor" or "anti-solvent") is miscible but dissolves the compound poorly. The anti-solvent is added to the hot, saturated solution to induce precipitation.
Q3: How should I perform an initial solvent screening experiment?
A systematic, small-scale approach is most efficient.
Preparation: Place approximately 20-30 mg of crude 8-Chloro-2-ethoxyquinolin-4-ol into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., ethanol, dichloromethane, ethyl acetate, water), stirring after each addition. A good candidate will show poor solubility at room temperature.
Hot Solubility Test: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. A suitable solvent will fully dissolve the compound at or near its boiling point. Add the minimum amount of hot solvent required for complete dissolution.[8]
Cooling & Crystallization Test: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The best solvent will produce a high yield of crystalline solid.
Solvent Property Summary Table
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Suitability Notes & Rationale
Ethanol
78.4
24.5
Primary Choice. Widely effective for quinoline derivatives.[4] Good balance of polarity; relatively safe and easy to remove.
Methanol
64.7
32.7
More polar than ethanol; may be too strong a solvent, leading to lower recovery. Often used in mixed systems.[7]
Dichloromethane (DCM)
39.6
9.1
High Potential. Proven effective for the parent compound, 8-hydroxyquinoline.[6] Its high volatility requires a well-controlled setup (e.g., reflux condenser).
Ethyl Acetate
77.1
6.0
Good for compounds of intermediate polarity. Less polar than alcohols, may offer different selectivity for impurity removal.
Water
100.0
80.1
Likely a poor solvent. The parent 8-hydroxyquinoline is insoluble in water.[9] May be useful as an anti-solvent in a system with a water-miscible solvent like ethanol.
Section 2: Troubleshooting Common Recrystallization Issues
Even with a well-chosen solvent, experimental challenges can arise. This section addresses the most common problems and provides logical, step-by-step solutions.
Q: My compound has "oiled out," forming liquid droplets instead of solid crystals. What is happening and how do I fix it?
Causality: Oiling out occurs when the dissolved compound comes out of solution at a temperature that is above its melting point.[10] Because the compound is molten, it cannot form an ordered crystal lattice. This is often caused by using a solvent with a very high boiling point or by the presence of significant impurities that depress the melting point of the crude material.
Solutions:
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% volume) of additional hot solvent to decrease the solution's saturation point, then allow it to cool again, but more slowly.[11][12]
Lower Cooling Rate: Very slow cooling is critical. A hot solution can be left on a hot plate with the heat turned off or insulated with glass wool to slow heat loss, allowing crystals to form at a temperature below the compound's melting point.[10]
Change Solvents: If the problem persists, the boiling point of the solvent may be too high. Select a solvent with a lower boiling point.
Q: The solution has cooled completely, but no crystals have formed. What should I do?
Causality: This is a classic case of either using too much solvent or the solution becoming supersaturated.[10] In a supersaturated state, the solution holds more solute than it theoretically should, and crystallization requires an energy barrier to be overcome for nucleation to begin.
Solutions:
Induce Nucleation:
Scratch Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10][11]
Seed Crystals: If available, add a single, tiny crystal of pure 8-Chloro-2-ethoxyquinolin-4-ol. This provides a perfect template for further crystallization.[11][12]
Reduce Solvent Volume: This is the most common cause of crystallization failure.[10] Gently heat the solution and boil off a portion of the solvent (20-30%). Allow the more concentrated solution to cool again.
Utilize an Anti-Solvent: If you are using a "good" solvent, you can carefully add a miscible "poor" solvent (anti-solvent) dropwise to the cooled solution until turbidity persists. This reduces the overall solubility and forces crystallization.
Deep Cooling: Place the flask in a salt/ice bath or a freezer to further decrease solubility and maximize crystal formation.[11]
Q: My final yield is unacceptably low. What are the likely causes?
Causality: Low recovery is typically a result of procedural losses, where the product is inadvertently discarded or remains dissolved.
Solutions:
Check Mother Liquor: The most probable cause is using too much solvent during the initial dissolution step.[11][12] A significant amount of your product is likely still dissolved in the filtrate (mother liquor). You can reduce the volume of the mother liquor by evaporation to recover a second crop of crystals, which may require a separate recrystallization.
Minimize Rinsing Volume: During the final filtration step, wash the collected crystals with a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will re-dissolve a portion of your purified product.[8]
Ensure Complete Crystallization: Allow adequate time for the solution to cool. Premature filtration before crystallization is complete will leave product behind.
The following protocols provide detailed, step-by-step methodologies for the recrystallization of 8-Chloro-2-ethoxyquinolin-4-ol.
Protocol 1: Single-Solvent Recrystallization with Ethanol
Dissolution: Place the crude 8-Chloro-2-ethoxyquinolin-4-ol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add ethanol in small portions until the solid has just completely dissolved.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol to remove any remaining mother liquor.
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the solid to a watch glass or use a vacuum oven at a modest temperature.
Dissolution: In a round-bottom flask equipped with a reflux condenser, add the crude 8-Chloro-2-ethoxyquinolin-4-ol and dichloromethane (DCM). Under stirring, gently heat the mixture to 30-35°C until the solid is fully dissolved.
Cooling: Once dissolved, cool the solution using a cold water bath to approximately 0-5°C.
Isolation & Washing: Filter the resulting crystals under vacuum. Wash the filter cake with a small amount of ice-cold DCM.
Drying: Dry the final product under vacuum to completely remove the volatile solvent.
Visual Workflow Diagrams
Caption: General workflow for single-solvent recrystallization.
Caption: Decision tree for empirical solvent selection.
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.).
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). Canadian Journal of Chemistry.
Quinoline compounds and process of making same. (n.d.). Google Patents.
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (2025, December).
Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.).
Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
Syntheses of derivatives of quinoline. - SciSpace. (n.d.).
An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL - Benchchem. (n.d.).
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
Solubility Data Resource - TOKU-E. (n.d.).
Troubleshooting - Chemistry LibreTexts. (2022, April 7).
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
Recrystallization1. (n.d.).
Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (n.d.).
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12).
Stability of 2-ethoxy group in 8-Chloro-2-ethoxyquinolin-4-ol under acidic conditions
Technical Support Center: Stability of 8-Chloro-2-ethoxyquinolin-4-ol Under Acidic Conditions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability of 8-Chloro-2-ethoxyquinolin-4-ol Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists who encounter unexpected yield drops, complex mixtures, or disappearing NMR signals when handling 2-alkoxyquinoline scaffolds.
8-Chloro-2-ethoxyquinolin-4-ol is a valuable synthetic building block, but it possesses a highly specific chemical vulnerability: the 2-ethoxy group is exceptionally labile under acidic conditions[1]. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot, understand, and optimize your workflows.
Mechanistic Causality (The "Why")
To prevent degradation, we must first understand the causality behind it. The 2-ethoxy group on the quinoline ring functions chemically as an imino ether (or a vinyl ether equivalent, depending on the tautomeric state of the 4-hydroxyl group). Under neutral or basic conditions, the molecule is highly stable. However, exposing this compound to an acidic environment triggers a rapid degradation cascade.
The critical trigger is the protonation of the quinoline nitrogen. This protonation acts as an electron sink, drastically increasing the electrophilicity of the adjacent C2 carbon. Even trace amounts of water in your solvent system will then act as a nucleophile, attacking the C2 position to form a tetrahedral hemiacetal-like intermediate. This intermediate is thermodynamically unstable and rapidly collapses, cleaving the C–O bond to expel ethanol[2]. The resulting product is 8-chloro-quinoline-2,4-diol, which immediately tautomerizes to the highly stable 8-chloro-4-hydroxyquinolin-2(1H)-one (a 2-quinolone derivative).
Acid-catalyzed hydrolysis mechanism of 2-ethoxyquinolines to 2-quinolones.
Troubleshooting Guide & FAQs (The "What Went Wrong")
If you are losing your compound during synthesis or purification, follow the logical diagnostic workflow below.
Troubleshooting workflow for diagnosing and resolving 2-ethoxyquinoline degradation.
Q1: Why did my compound degrade during standard silica gel chromatography?Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). For sensitive 2-alkoxyquinolines, this localized acidity, combined with the ambient moisture adsorbed on the silica surface, provides the perfect micro-environment for acid-catalyzed hydrolysis.
Solution: Kinetically protect your compound by pre-treating your silica gel. Flush the column with 1–2% triethylamine (TEA) in your mobile phase prior to loading your sample to neutralize acidic silanol sites. Alternatively, switch to neutral alumina.
Q2: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group elsewhere on my molecule without cleaving the 2-ethoxy group?Causality: Generally, no. The 2-ethoxy group is highly labile in strong acids like TFA. The kinetics of imino ether hydrolysis will often outpace or compete with Boc deprotection.
Solution: If an acidic deprotection is absolutely mandatory, you must operate at cryogenic temperatures (-20°C to -78°C) and strictly exclude water by using rigorously anhydrous solvents to kinetically freeze the hydrolysis pathway. A more robust solution is redesigning the synthetic route to utilize orthogonal protecting groups (e.g., Fmoc, which is cleaved by base).
Q3: Is the 8-chloro group at risk of cleavage under these acidic conditions?Causality: No. The carbon-chlorine bond at the 8-position of the aromatic quinoline ring is highly stable under standard aqueous acidic conditions. Protodehalogenation typically requires strong reducing agents, radical initiators, or specific transition metal catalysis, not simple Brønsted acids[3].
Quantitative Data: pH-Dependent Stability Profile
To guide your experimental design and solvent selection, the following table summarizes the extrapolated half-life of the 2-ethoxy group in 8-Chloro-2-ethoxyquinolin-4-ol across various pH levels and solvent systems.
pH Level
Solvent System
Temp (°C)
Est. Half-Life (
t1/2
)
Primary Degradant
1.0
0.1 M HCl (aq)
25
< 1 hour
8-Chloro-4-hydroxyquinolin-2(1H)-one
2.0
1% TFA in Acetonitrile
25
~ 4 hours
8-Chloro-4-hydroxyquinolin-2(1H)-one
4.0
0.1 M Acetate Buffer
25
~ 12 hours
8-Chloro-4-hydroxyquinolin-2(1H)-one
7.4
1X PBS
25
> 14 days
None (Stable)
9.0
0.1 M Bicarbonate Buffer
25
> 30 days
None (Stable)
Self-Validating Experimental Protocol
Protocol: LC-MS Validated pH Stability Assay
When transferring a process to scale, you must validate the stability of your specific batch of 8-Chloro-2-ethoxyquinolin-4-ol. This protocol is a self-validating system: it utilizes an internal standard to differentiate true chemical degradation from analytical artifacts (e.g., ionization suppression in the MS source).
Step 1: Preparation of Solutions
Target Stock: Prepare a 1.0 mg/mL solution of 8-Chloro-2-ethoxyquinolin-4-ol in anhydrous LC-MS grade Acetonitrile.
Internal Standard (IS) Stock: Prepare a 1.0 mg/mL solution of Caffeine (or another acid-stable, non-interfering compound) in Acetonitrile.
Test Buffers: Prepare 0.1 M Acetate buffer (pH 4.0) and 0.1 M Phosphate buffer (pH 7.4).
Extract 50 µL aliquots at T=0, T=2h, T=6h, and T=24h.
Critical Step: Quench the acidic aliquots immediately by adding 50 µL of cold 0.1 M Ammonium Bicarbonate (pH ~8) to halt the hydrolysis kinetics prior to injection.
Step 4: LC-MS Analysis & Validation
Run the samples using a C18 column with a standard Water/Acetonitrile (0.1% Formic Acid) gradient. (Note: The brief exposure to 0.1% FA during the LC transit time is negligible compared to the incubation period).
Validation Check: The peak area of the Internal Standard must remain constant (±5%) across all time points. If the IS area drops, you are observing an instrument/ionization issue, not chemical degradation.
Data Interpretation: Monitor the disappearance of the parent mass (
m/z
224, [M+H]+) and the appearance of the hydrolysis product (
m/z
196, [M+H]+). This represents a net loss of 28 Da, corresponding to the exchange of the ethoxy group for a hydroxyl group (loss of ethylene equivalent).
References
Marshall, J. et al. "Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles and its crystal structure." Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:[Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Ring Closure
Welcome to the technical support center dedicated to resolving one of the most common challenges in heterocyclic chemistry: low conversion rates in quinoline ring closure reactions. This guide is structured to provide re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to resolving one of the most common challenges in heterocyclic chemistry: low conversion rates in quinoline ring closure reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to specific experimental issues. Our approach is rooted in explaining the causality behind each troubleshooting step, ensuring you not only solve the immediate problem but also gain a deeper understanding of the reaction mechanics.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses problems encountered in the most common named reactions for quinoline synthesis.
Q1: My Friedländer synthesis is resulting in a very low yield or no product at all. What are the primary causes and how can I fix them?
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is versatile but sensitive to several factors.[1][2] Low yields are typically traced back to three main areas: catalysis, side reactions, or substrate/reagent quality.
Causality and Solutions:
Inappropriate or Inactive Catalyst: The choice of catalyst is critical and substrate-dependent.[3] An acid or base is typically used to facilitate the initial condensation and subsequent cyclization.[2] If the reaction is stalled, the catalyst may be unsuitable for your specific substrates.
Solution: Screen a variety of catalysts. For acid catalysis, common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃).[3][4][5] For base catalysis, potassium hydroxide (KOH) or sodium hydroxide (NaOH) are frequently used.[3] Modern, reusable solid acid catalysts like Nafion have also proven effective, especially under microwave irradiation.[6]
Prevalent Side Reactions: Under basic conditions, the most common side reaction is the self-aldol condensation of the ketone reactant, which consumes starting material and complicates purification.[1][3][7] At high temperatures, the 2-aminoaryl ketone can also self-condense to form diazocine byproducts.[1]
Solution: To mitigate aldol condensation, slowly add the α-methylene carbonyl compound to the reaction mixture containing the 2-aminoaryl ketone and catalyst.[1] Alternatively, switching to an acid catalyst can prevent this side reaction. To avoid diazocine formation, carefully optimize the reaction temperature.
Poor Substrate Reactivity or Purity: Steric hindrance or deactivating electronic effects on either reactant can significantly slow the reaction.[3] Furthermore, impurities in the starting materials, especially residual water in acid-catalyzed reactions, can inhibit the catalyst and reduce yields.[1]
Solution: Ensure starting materials are of the highest purity using techniques like recrystallization or column chromatography. Verify purity by NMR or GC-MS. When using moisture-sensitive catalysts, ensure all reagents and solvents are anhydrous.[5]
Q2: I'm attempting a Doebner-von Miller synthesis, but the reaction mixture is turning into a thick, intractable tar with minimal product formation. What's happening?
This is a classic and frequent issue in the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][9] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[10][11][12]
Causality and Solutions:
Homogeneous Reaction Conditions: In a single-phase system, the high concentration of both acid and the carbonyl compound creates a perfect environment for rapid polymerization, which outcompetes the desired quinoline synthesis pathway.
Solution (Biphasic Solvent System): An effective strategy is to use a two-phase solvent system (e.g., toluene/water or another immiscible organic solvent with water).[5][10][12] The α,β-unsaturated carbonyl is sequestered in the organic phase, keeping its concentration in the acidic aqueous phase low. This drastically reduces the rate of polymerization while allowing the reaction with the aniline (which is protonated and resides in the aqueous phase) to proceed.[12]
Uncontrolled Reaction Temperature: The reaction is often exothermic, and excessive heat can accelerate the polymerization side reaction.[13]
Solution (Temperature Control & Slow Addition): Maintain careful control over the reaction temperature, using an ice bath for cooling if the reaction becomes too vigorous.[12][13] Adding the α,β-unsaturated carbonyl compound slowly and portion-wise also helps to keep its instantaneous concentration low and manage the exotherm.[12]
Q3: My Conrad-Limpach synthesis of a 4-hydroxyquinoline is failing. The yield is below 30%. How can I optimize this reaction?
The Conrad-Limpach synthesis condenses anilines with β-ketoesters.[14] Its success is critically dependent on temperature and the reaction medium, as the rate-determining step is a high-energy thermal cyclization.[15]
Causality and Solutions:
Insufficient Cyclization Temperature: The key step, the thermal cyclization of the intermediate β-arylaminoacrylate, requires a significant energy input to overcome the aromaticity of the aniline ring.[15][16] This step typically requires temperatures around 250 °C .[7][15] Running the reaction at lower temperatures will result in very low or no yield of the cyclized product.
Solution: Ensure your heating apparatus can safely and consistently reach and maintain 250 °C.
Inappropriate Reaction Medium: Performing this reaction "neat" (without solvent) or in a solvent with a boiling point below 250 °C will lead to decomposition of the starting materials before the cyclization can occur.
Solution: Use a high-boiling, inert solvent. The most common and effective choices are diphenyl ether or mineral oil .[15][16] Using an appropriate high-boiling solvent can increase the yield dramatically, often to as high as 95%.[7][15] Other effective alternatives include 1,2,4-trichlorobenzene and 2-nitrotoluene.[15]
Q4: The Skraup synthesis I am running is proceeding with alarming violence. How can I moderate this reaction without sacrificing the conversion rate?
The Skraup synthesis, which reacts aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and can become dangerously violent.[11][17][18] This is due to the rapid, uncontrolled dehydration of glycerol to acrolein and the subsequent exothermic reaction with aniline.[18]
Causality and Solutions:
Uncontrolled Reaction Rate: The highly concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, initiating a rapid, self-accelerating reaction.
Solution (Use a Moderator): The addition of a moderator is crucial for safety and control. Ferrous sulfate (FeSO₄) is the most common and effective choice.[11][19] It helps to control the reaction rate by making it proceed more smoothly over a longer period.[11] Boric acid can also be used to moderate the reaction.[17]
Solution (Careful Reagent Addition): It is critical to add the reagents in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[17] Ensure the mixture is well-mixed before applying any heat.
Harsh Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent, it contributes to the reaction's vigor.[17][18]
Solution (Milder Oxidant): In some cases, arsenic acid can be used as a less violent alternative to nitrobenzene, particularly for preparing quinoline homologs.[11]
Frequently Asked Questions (FAQs)
Q5: How do I select the optimal catalyst for a novel quinoline synthesis?
Catalyst selection is not one-size-fits-all; it depends on the specific reaction (e.g., Friedländer, Combes) and the electronic properties of your substrates.[5][9]
For Friedländer Synthesis: A good starting point is to screen a small library of common catalysts. Trifluoroacetic acid and p-TsOH are excellent Brønsted acids to try first.[3][5] If those fail, Lewis acids like ZnCl₂ or Sc(OTf)₃ can be effective.[3]
For Combes Synthesis: This reaction is almost always catalyzed by a strong acid. Concentrated sulfuric acid is traditional, but polyphosphoric acid (PPA) or its esters (PPE) can sometimes be more effective and lead to cleaner reactions.[5][20]
For Doebner-von Miller Synthesis: Strong protic acids like HCl or H₂SO₄ are standard.[5][21] For anilines bearing electron-withdrawing groups, which are typically poor substrates, a Lewis acid like BF₃·THF has been shown to improve yields.[9]
The table below summarizes common catalysts used for the Friedländer synthesis.
Table 1: Catalyst selection guide for Friedländer quinoline synthesis.
Q6: My product is difficult to purify. What are the common impurities and how can I remove them?
Purification is often challenging due to the presence of structurally similar side products, unreacted starting materials, or polymerization products.[7][11]
Common Impurities:
Regioisomers: Formed in reactions like the Combes or Friedländer when using unsymmetrical starting materials.[7][11]
Polymerization Products: Dark, tarry substances, especially common in the Doebner-von Miller synthesis.[11][12]
Self-Condensation Products: Aldol adducts from ketones (Friedländer) or diazocines from 2-aminoaryl ketones.[1][11]
Starting Material Residue: Results from incomplete conversion.[11]
Purification Strategies:
Acid-Base Extraction: Quinolines are basic. Dissolving the crude product in an acidic aqueous solution (e.g., 1M HCl) will protonate the quinoline, making it water-soluble. Neutral organic impurities can then be washed away with a solvent like dichloromethane or ether. Subsequently, basifying the aqueous layer will precipitate the purified quinoline, which can be extracted.[12]
Column Chromatography: Silica gel chromatography is the most common method for separating regioisomers and other closely related impurities. A gradient elution with a hexane/ethyl acetate system is typically effective.
Distillation / Recrystallization: For thermally stable, non-solid products, vacuum distillation can be very effective. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is the preferred method for obtaining high-purity material.
Visualized Workflows & Protocols
General Troubleshooting Logic
The following diagram outlines a systematic approach to diagnosing low conversion rates.
Caption: A general troubleshooting workflow for addressing low conversion rates.
Experimental Protocols
Protocol 1: General Friedländer Synthesis with Catalyst Screening
This protocol describes a small-scale reaction to test the efficacy of different catalysts.
Reactant Preparation: In separate, labeled microscale reaction vials, add the 2-aminoaryl ketone (1.0 eq, e.g., 0.2 mmol) and the α-methylene carbonyl compound (1.2 eq, e.g., 0.24 mmol).
Solvent Addition: Add the chosen solvent (e.g., 1.0 mL of anhydrous ethanol or toluene) to each vial.
Catalyst Addition: To each vial, add a different catalyst (10 mol%, 0.02 mmol). Examples to screen include p-TsOH, ZnCl₂, and piperidine. Include a no-catalyst control.
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C). Stir the reactions for a set period (e.g., 12-24 hours).
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals.
Workup & Analysis: After the reaction period, allow the vials to cool. Dilute a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the relative conversion to the desired quinoline product. This will identify the most effective catalyst for scale-up.
Protocol 2: Optimized Conrad-Limpach Synthesis
This protocol utilizes a high-boiling solvent to maximize the yield of 4-hydroxyquinolines.
Intermediate Formation: In a round-bottom flask, gently heat a mixture of the aniline (1.0 eq) and the β-ketoester (1.0 eq) at 100-120 °C for 1-2 hours. A catalytic amount of acid (e.g., a drop of acetic acid) can be added. Water will be evolved.
Cyclization Setup: In a separate, larger flask equipped with a reflux condenser and a thermometer, heat an appropriate volume of diphenyl ether to 250 °C.
Cyclization: Add the crude intermediate from step 1 dropwise to the hot diphenyl ether. The addition should be slow enough to maintain the temperature at ~250 °C. The cyclization is often rapid. Monitor the reaction by TLC.
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The diphenyl ether will solidify.
Purification: Triturate the solid mass with a non-polar solvent like hexanes or diethyl ether to dissolve the diphenyl ether. Filter the remaining solid, which is the crude 4-hydroxyquinoline product. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.[15]
References
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]
Shaikh, I. R., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
Wang, D., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
MDPI. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. [Link]
Price, C. C., & Roberts, R. M. (1946). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Journal of the American Chemical Society. [Link]
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]
ResearchGate. (2013). Ring-closure reaction to novel quinoline derivatives and their structural characterization. [Link]
Marco, J. L., et al. (2008). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. [Link]
Journal of Cheminformatics. (2025). Application of the digital annealer unit in optimizing chemical reaction conditions for enhanced production yields. [Link]
Elsevier. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry. [Link]
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. [Link]
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
Technical Support & Troubleshooting Center: 8-Chloro-2-ethoxyquinolin-4-ol Production
Welcome to the Technical Support Center for the synthesis of 8-Chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4). This guide is engineered for process chemists and drug development professionals scaling up the production o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 8-Chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4). This guide is engineered for process chemists and drug development professionals scaling up the production of this heavily substituted quinoline core.
The most reliable synthetic route utilizes a modified Conrad-Limpach methodology. This involves the room-temperature condensation of 2-chloroaniline with ethyl (1-ethoxyformimidoyl)acetate, followed by a critical, high-temperature thermal cyclization[1]. Because the cyclization step demands precise thermodynamic control, this guide focuses on optimizing temperature and pressure parameters to prevent degradation and maximize yield.
Process Overview
Figure 1: Two-step synthetic workflow for 8-Chloro-2-ethoxyquinolin-4-ol via thermal cyclization.
Temperature & Pressure Optimization Matrix
To achieve optimal conversion during the thermal cyclization phase, parameters must be strictly controlled. The table below summarizes the causality between specific conditions and chemical outcomes.
Parameter
Condition
Chemical Consequence
Expected Yield
Temperature
< 230 °C
Insufficient thermal energy to break aromaticity; reaction stalls at the acyclic intermediate stage.
< 15%
Temperature
248–252 °C
Optimal kinetic energy for hemiketal formation and subsequent aromatization.
65–75%
Temperature
> 265 °C
Thermal degradation; extensive radical polymerization and unmanageable tar formation.
< 20%
Pressure
Sealed (> 1 atm)
Trapped ethanol byproduct shifts the equilibrium backward (Le Chatelier's principle).
< 10%
Pressure
1 atm (Open vent)
Continuous distillation of ethanol drives the forward cyclization reaction.
65–75%
Pressure
Slight Vacuum (400 torr)
Accelerated ethanol removal; however, requires strict temperature control to prevent solvent loss.
70–80%
Troubleshooting FAQs
Q1: Why is my cyclization step yielding an open-chain intermediate instead of the quinoline core?A: This is almost exclusively a temperature deficiency issue. The cyclization of the acyclic Schiff base intermediate into the quinoline core requires the temporary disruption of the phenyl ring's aromaticity to form a high-energy hemiketal intermediate[2]. This activation energy barrier is exceptionally high. If your internal reaction temperature is below 240 °C, the system lacks the thermal energy to proceed, causing the acyclic intermediate to accumulate.
Solution: Utilize a high-boiling eutectic solvent like Dowtherm A (b.p. 257 °C) and ensure the internal reaction temperature is maintained strictly at 250 °C[3].
Q2: How does reactor pressure affect the elimination of ethanol during cyclization?A: Pressure dictates the thermodynamic equilibrium of this reaction. The final step of the Conrad-Limpach cyclization involves the elimination of an ethanol molecule to restore aromaticity and form the 8-Chloro-2-ethoxyquinolin-4-ol core[1]. If the reaction is conducted in a sealed pressure vessel, the accumulating ethanol gas increases internal pressure, shifting the equilibrium backward according to Le Chatelier's principle.
Solution: Never run this cyclization in a sealed reactor. Operate at atmospheric pressure (1 atm) using a short-path distillation head or a Dean-Stark apparatus to continuously vent and collect the ethanol byproduct[3].
Q3: What causes severe tarring and degradation during the Dowtherm A heating phase?A: Tarring is caused by localized superheating or prolonged exposure to temperatures exceeding 265 °C. While high heat is necessary, excessive heat induces radical polymerization of the intermediates.
Solution: Avoid using direct heating mantles on standard glass flasks without vigorous mechanical stirring. Ensure a rapid, uniform heating ramp—plunging the intermediate directly into pre-heated Dowtherm A is highly preferred over slow ramping—and limit the cyclization time to 30–45 minutes[4].
Figure 2: Troubleshooting decision tree for temperature and pressure anomalies during cyclization.
Standard Operating Procedure (SOP)
Optimized Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol
Note: This protocol is designed as a self-validating system. The stoichiometric collection of ethanol in Step 9 serves as an in-process validation of cyclization completion.
Phase 1: Condensation
In a dry, nitrogen-purged 1 L round-bottom flask, dissolve 2-chloroaniline (1.0 equiv) and ethyl (1-ethoxyformimidoyl)acetate hydrochloride (1.05 equiv) in 500 mL of anhydrous dichloromethane (CH₂Cl₂).
Stir the mixture vigorously at 22 °C for 18 hours. A white precipitate of NH₄Cl will form as the reaction progresses.
Wash the organic layer successively with ice-cold 1 N HCl (2 × 100 mL), saturated aqueous Na₂CO₃ (2 × 100 mL), and saturated brine[4].
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyclic intermediate (ethyl [1-ethoxy(N-2-chlorophenyl)formimidoyl]acetate).
Phase 2: High-Temperature Cyclization
5. Equip a 500 mL three-neck flask with a mechanical stirrer, an internal thermocouple, and a short-path distillation head leading to a cooled receiving flask[3].
6. Add 150 mL of Dowtherm A to the flask and pre-heat to 250 °C using a temperature-controlled heating mantle.
7. Carefully, but swiftly, add the crude acyclic intermediate to the vigorously stirring, pre-heated Dowtherm A to avoid prolonged exposure to intermediate temperatures.
8. Maintain the internal temperature at 250 °C at atmospheric pressure (1 atm). Monitor the distillation head; ethanol will immediately begin to vaporize and collect in the receiver.
9. Continue heating for exactly 30 to 45 minutes, or until ethanol evolution ceases. Self-Validation Check: Measure the volume of collected ethanol to confirm stoichiometric elimination.
10. Remove the reaction vessel from the heat source and allow the mixture to cool to 90 °C. Dilute with 400 mL of a 1:1 ether-hexane mixture to induce precipitation of the product[4].
11. Filter the precipitate under vacuum, wash thoroughly with cold hexane to remove residual Dowtherm A, and dry in a vacuum oven at 60 °C to afford pure 8-Chloro-2-ethoxyquinolin-4-ol.
References
Synthesis of (a) 6-Acetyl-2-ethoxy-4-hydroxyquinoline A
Source: PrepChem
URL:[Link]
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones
Source: National Institutes of Health (PMC)
URL:[Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: National Institutes of Health (PMC)
URL:[Link]
Removing unreacted starting materials from 8-Chloro-2-ethoxyquinolin-4-ol
Troubleshooting Guide & FAQs for Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive technical support for the purification of 8-Chloro-2-ethoxyquinolin-4-ol, with a specific foc...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide & FAQs for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the purification of 8-Chloro-2-ethoxyquinolin-4-ol, with a specific focus on the efficient removal of unreacted starting materials. As Senior Application Scientists, we have synthesized the following information from established chemical principles and extensive practical experience in our laboratories.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to eliminate from my crude 8-Chloro-2-ethoxyquinolin-4-ol product?
The identity of the unreacted starting materials is contingent on the synthetic route employed. A prevalent and effective method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][2] This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1]
For the synthesis of 8-Chloro-2-ethoxyquinolin-4-ol, the expected starting materials are:
2-Chloroaniline: This substituted aniline provides the benzene ring portion of the quinoline core.
Diethyl malonate: This β-ketoester provides the atoms for the formation of the pyridinone ring.
Therefore, the primary impurities to target for removal are residual 2-chloroaniline and diethyl malonate.
Q2: I performed an initial purification by recrystallization, but my NMR analysis still indicates the presence of starting materials. What could be the underlying reason?
This is a frequently encountered issue. While recrystallization is a potent purification technique, its success hinges on a significant difference in solubility between the desired product and the impurities within the chosen solvent system.[3]
Root Causes:
Co-precipitation: If the starting materials and 8-Chloro-2-ethoxyquinolin-4-ol exhibit similar solubility profiles in the selected solvent, they can co-precipitate, resulting in an impure solid.
High Impurity Concentration: An excessive amount of unreacted starting materials in the crude product can surpass the solvent's capacity to selectively keep them in solution, leading to their incorporation into the product's crystal lattice.
Suboptimal Solvent Choice: The chosen solvent may not be ideal. An effective recrystallization solvent should completely dissolve the crude product at an elevated temperature and allow the pure compound to crystallize upon cooling, while the impurities remain dissolved.[4]
Troubleshooting Protocol:
Caption: A workflow for troubleshooting the purification of 8-Chloro-2-ethoxyquinolin-4-ol.
Detailed Purification Protocols
Protocol 1: Selective Removal of 2-Chloroaniline via Acid-Base Extraction
Principle: This technique leverages the basic nature of the residual 2-chloroaniline. By washing an organic solution of the crude product with an aqueous acid, the aniline is protonated to form a water-soluble salt, which is then extracted into the aqueous phase, leaving the desired, less basic product in the organic layer.[5][6][7]
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). This will convert the 2-chloroaniline into its water-soluble hydrochloride salt.[5]
Layer Separation: Allow the two layers to fully separate and then drain the lower aqueous layer.
Repetition: Repeat the acidic wash two more times to ensure the complete removal of the aniline.
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove the majority of the dissolved water.[8]
Drying and Concentration: Dry the organic layer using an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, now free from 2-chloroaniline.[8]
Protocol 2: Purification by Column Chromatography
Principle: Column chromatography separates compounds based on their differing polarities. A stationary phase (like silica gel) adsorbs the compounds, and a mobile phase (an eluent) is used to move them down the column. Less polar compounds travel faster, while more polar compounds are retained longer on the stationary phase.
Step-by-Step Methodology:
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. A common mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate.[4]
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.
Sample Loading: Dissolve the crude product (which may have already undergone acid-base extraction) in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Begin passing the eluent through the column. The less polar diethyl malonate will elute first, followed by the more polar 8-Chloro-2-ethoxyquinolin-4-ol.
Fraction Collection: Collect the eluting solvent in a series of fractions.
TLC Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Chloro-2-ethoxyquinolin-4-ol.
Data Summary: Typical TLC Rf Values
Compound
Typical Rf Value (Hexane:Ethyl Acetate 7:3)
Diethyl malonate
~0.8
2-Chloroaniline
~0.6
8-Chloro-2-ethoxyquinolin-4-ol
~0.3
Note: Rf values are indicative and can vary with specific experimental conditions.
Synthesis and Purification Overview
Caption: A diagram illustrating the synthesis and subsequent purification workflow.
References
Kubiak, R., & Błaszczak-Świątkiewicz, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7239. [Link]
Gomez, G., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. BenchChem.
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
Betti, M., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Bioorganic & medicinal chemistry, 25(1), 143-153.
ChemicalBook. 2-Chloroaniline.
Cox, D., et al. (2019). Total Synthesis of Waltherione F and an Analogue via Conrad–Limpach Quinolin-4(1H)-one Synthesis. The Journal of Organic Chemistry, 84(15), 9533-9540.
BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
Carl ROTH.
SYNTHETIKA.
BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem.
Google Patents.
Chivers, T., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(32), 14246-14258.
Hussein, M. M., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219.
Chemistry Lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
Addressing tautomeric shift challenges in NMR analysis of quinolin-4-ols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of tautomeric shifts in the NMR analysis of quinolin-4-ol derivatives. Our goal is to equip you with the expertise to confidently interpret your data and control your experiments.
Introduction: The Dynamic Nature of Quinolin-4-ols
Quinolin-4-ol derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] Their biological activity is profoundly tied to their structure, which exists in a dynamic equilibrium between two tautomeric forms: the aromatic 4-hydroxyquinoline (enol) form and the non-aromatic quinolin-4(1H)-one (keto) form.[1][2] This tautomeric shift is not a trivial phenomenon; it dictates the molecule's hydrogen bonding capabilities, polarity, and shape, thereby influencing its interaction with biological targets like enzymes.[3][4] Understanding and characterizing this equilibrium is therefore paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will address the common NMR-based challenges arising from this dynamic behavior.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental tautomeric equilibrium in quinolin-4-ols?
The primary tautomerism in these systems is a keto-enol equilibrium. A proton shifts from the hydroxyl group in the enol form (4-hydroxyquinoline) to the ring nitrogen, creating the keto form [quinolin-4(1H)-one].[1] This is a reversible process, and both forms can coexist in solution, though one form often predominates.
Caption: Keto-enol tautomeric equilibrium in the quinolin-4-ol system.
Q2: Why is the quinolin-4(1H)-one (keto) form often the major tautomer observed?
In many cases, especially in polar solvents, the keto tautomer is thermodynamically more stable.[2][3] This stability is attributed to several factors, including the formation of a stable cyclic amide within the heterocyclic ring.[3] Furthermore, the keto form is often the biologically active tautomer, as seen in quinolone antibacterials that target DNA gyrase and topoisomerase IV.[1]
Q3: What factors influence the position of the tautomeric equilibrium?
The ratio of keto to enol tautomers is a delicate balance influenced by several environmental and structural factors:
Solvent Polarity: This is one of the most significant factors. Polar solvents, particularly those that are hydrogen bond acceptors (like DMSO), tend to stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[2][5]
Temperature: Changing the temperature can alter the equilibrium constant (K_T) and the rate of interconversion. This is the principle behind variable temperature (VT) NMR studies.[6][7]
pH: The ionization state of the molecule can lock it into one form. For instance, deprotonation can favor the enol-like phenoxide form.
Substituents: The electronic nature of substituents on the quinoline ring can influence the relative stability of the two forms.[1][8] For example, a hydrogen-bond accepting substituent at the 3-position may favor the enol form through the formation of a stable 6-membered intramolecular hydrogen bond.[8][9]
Q4: What are the characteristic NMR signals that differentiate the keto and enol tautomers?
Distinguishing between the tautomers is possible by analyzing key signals in both ¹H and ¹³C NMR spectra. The chemical shifts can vary based on the specific derivative and solvent, but general trends provide a reliable diagnostic tool.
NMR Probe
Keto Tautomer (Quinolin-4(1H)-one)
Enol Tautomer (4-Hydroxyquinoline)
Rationale
¹H NMR
Presence of a signal for the N-H proton (often broad, ~11-12 ppm in DMSO-d₆).
Presence of a signal for the O-H proton (can be broad, chemical shift is highly variable).
The key diagnostic is the presence of an N-H vs. an O-H proton.
¹³C NMR
A characteristic downfield signal for the C4 carbonyl carbon , typically >170 ppm .[3][10][11]
The C4 signal appears further upfield, typical of an aromatic carbon bearing an -OH group (~150-160 ppm).
The C4 carbon environment changes dramatically from a C=O (carbonyl) to a C-O (aromatic alcohol).
Troubleshooting Guide
Problem 1: "My ¹H NMR spectrum shows more signals than expected. Am I seeing a mixture of tautomers?"
Answer: Yes, this is a classic indication that both the keto and enol tautomers are present in solution in significant amounts. The NMR spectrometer is capturing a "snapshot" of this equilibrium.
Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting an ambiguous NMR spectrum.
Problem 2: "The signals in my NMR spectrum are broad and poorly resolved. Is this related to tautomerism?"
Answer: Absolutely. Signal broadening is a hallmark of a dynamic chemical process, such as tautomeric interconversion, occurring at a rate comparable to the NMR timescale.[6][12] When the rate of exchange between the keto and enol forms is just right, the spectrometer cannot resolve the distinct signals for each tautomer, resulting in broad, averaged peaks. At a specific temperature, known as the coalescence temperature, the two distinct signals merge into a single broad peak.
Solution:
The most effective way to address this is by performing a Variable Temperature (VT) NMR experiment .[13]
Cooling the sample: Slows down the interconversion rate. If you cool it enough, you may move into the "slow exchange" regime, where you will see sharp, distinct signals for both tautomers.
Heating the sample: Increases the interconversion rate. If you heat it enough, you may enter the "fast exchange" regime, where you will see a single set of sharp, population-averaged signals.
Problem 3: "How can I accurately quantify the ratio of tautomers?"
Answer: Once you have a spectrum where the signals are well-resolved (often achieved through VT NMR), you can use ¹H NMR integration.
Causality and Best Practices:
Choose Non-Overlapping Signals: Select a distinct, well-resolved signal for each tautomer. For example, the N-H proton of the keto form and a non-exchangeable aromatic proton unique to the enol form are good candidates. Avoid using exchangeable O-H protons if possible, as their integration can be unreliable.
Ensure Full Relaxation (Trustworthiness): The most critical step for quantitative accuracy is to ensure all nuclei have fully returned to their equilibrium state before the next pulse. This is achieved by setting a sufficient relaxation delay (d1).
Why? Different protons have different relaxation times (T1). If d1 is too short, signals from protons with long T1 values will be suppressed, leading to inaccurate integration.
Protocol: A safe starting point for d1 is 5 times the longest T1 value of the protons you are integrating. If T1 values are unknown, a d1 of 30 seconds is generally sufficient for most small molecules.
Calculate the Ratio: The ratio of the integrals of the chosen signals directly corresponds to the molar ratio of the tautomers in the sample.
Problem 4: "How can I intentionally shift the equilibrium to favor one tautomer?"
Answer: Manipulating the tautomeric equilibrium is often necessary for unambiguous characterization or to study the form relevant to biological activity.
Methods:
Solvent Selection: This is the most common and effective method. To favor the generally more stable and biologically relevant keto form , use a polar aprotic solvent like DMSO-d₆ .[2] The hydrogen bond accepting nature of DMSO stabilizes the N-H proton and the overall polar structure of the quinolin-4(1H)-one. In contrast, non-polar solvents like benzene-d₆ or chloroform-d₃ may show a higher proportion of the enol form.
Temperature Adjustment: As established in VT NMR, altering the temperature will shift the equilibrium according to the thermodynamics of the system (van 't Hoff equation). This can be used to favor one form, although the effect may be less dramatic than solvent changes.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Tautomeric Analysis
Objective: To resolve broad signals caused by intermediate chemical exchange and to study the thermodynamics of the tautomeric equilibrium.
Methodology:
Sample Preparation:
Dissolve 5-10 mg of your quinolin-4-ol derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a Class A NMR tube.[13] Expertise Note: Choose a solvent with a wide liquid range that is appropriate for your desired temperature range.
Instrument Setup:
Use a high-resolution NMR spectrometer equipped with a VT unit.
Insert the sample and allow it to equilibrate at the starting temperature (e.g., 298 K).
Lock and shim the spectrometer until optimal resolution is achieved.
Data Acquisition:
Acquire a standard ¹H NMR spectrum at the starting temperature.
Begin decreasing (or increasing) the temperature in a stepwise manner (e.g., 10-20 K increments).[13]
At each new temperature, allow the sample to fully equilibrate for at least 10-15 minutes.[13] Trustworthiness Note: Temperature stability is crucial. Monitor the instrument's temperature control unit until it shows a stable reading.
Re-shim the spectrometer at each new temperature, as magnetic field homogeneity is temperature-dependent.
Acquire a ¹H NMR spectrum at each temperature point.
Data Analysis:
Stack the spectra and observe the changes in chemical shifts and line shapes.
Identify the slow-exchange (sharp signals for both tautomers), intermediate-exchange (broad signals), and fast-exchange (sharp, averaged signals) regimes.
Use the data for lineshape analysis or to determine thermodynamic parameters (ΔH°, ΔS°) from a plot of ln(K_T) versus 1/T.[6]
Protocol 2: NMR Solvent Titration Study
Objective: To systematically evaluate the effect of solvent polarity on the tautomeric equilibrium.
Methodology:
Sample Preparation:
Prepare two stock solutions of your compound at the same concentration (e.g., 5 mg/mL) in two different miscible deuterated solvents with opposing polarities (e.g., Solvent A: CDCl₃; Solvent B: DMSO-d₆).
Data Acquisition:
Acquire a ¹H NMR spectrum of the pure Solvent A solution (0% Solvent B).
In a separate NMR tube, begin with a known volume of the Solvent A solution.
Add a small, precise aliquot of the Solvent B stock solution (e.g., to make a 90:10 A:B mixture). Mix thoroughly.
Acquire a ¹H NMR spectrum.
Continue this process, creating a series of spectra with increasing percentages of Solvent B (e.g., 25%, 50%, 75%, 90%, and 100%).
Data Analysis:
For each spectrum, calculate the tautomeric ratio by integrating key signals.
Plot the percentage of the keto tautomer versus the percentage of the polar solvent (Solvent B).
Expected Outcome: You should observe a clear trend, typically an increase in the proportion of the keto tautomer as the concentration of the polar aprotic solvent increases.[5][14] This provides definitive evidence of solvent-dependent tautomerism.
References
BenchChem. (n.d.).
Anonymous. (2026, March 6).
Walsh Medical Media. (2024, May 24).
MDPI. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia MDPI.
Rieker, A., et al. (n.d.). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments.
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5).
Claramunt, R. M., et al. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
Holzer, W., Eller, G. A., & Schönberger, S. (2007, September 20). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. HETEROCYCLES, 75(1), 77-86.
University of Oxford, Department of Chemistry. (2018, January).
Royal Society of Chemistry. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.
Claramunt, R. M. (2006, November 30). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. SciSpace.
Anonymous. (n.d.). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.
BenchChem. (n.d.). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. BenchChem.
Request PDF. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones.
Zubkov, V. O., et al. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry.
Addis Ababa University. (n.d.). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD.
PubMed. (2021, March 5).
Arnone, A., et al. (1993). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2.
Anonymous. (2010, July 21). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. SEDICI.
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 8-Chloro-2-ethoxyquinolin-4-ol
For researchers and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 8-Chloro-2-ethoxyquinolin-4-ol, a substituted quinolin-4-ol derivative. By leveraging comparative data from analogous structures, we will dissect the spectrum to assign each proton and understand the influence of the various substituents on the chemical environment of the quinoline core.
The Structural Landscape: Understanding Substituent Effects
The structure of 8-Chloro-2-ethoxyquinolin-4-ol presents a fascinating interplay of electronic effects that govern the chemical shifts of its protons. The quinoline core is a bicyclic aromatic system, and its proton signals are typically observed in the downfield region (7.0-9.0 ppm)[1]. However, the substituents—a chloro group at position 8, an ethoxy group at position 2, and a hydroxyl group at position 4—each exert a distinct influence.
The hydroxyl group at C4 introduces the possibility of keto-enol tautomerism, where 8-Chloro-2-ethoxyquinolin-4-ol can exist in equilibrium with its tautomer, 8-Chloro-2-ethoxy-1,4-dihydroquinolin-4-one.[2][3] The predominant form in solution will influence the entire spectrum, particularly the signals of the protons on the pyridinone ring. For the purpose of this guide, we will primarily consider the quinolin-4-ol form, while acknowledging the potential for tautomerism.
The ethoxy group at C2 is an electron-donating group, which is expected to shield nearby protons, causing an upfield shift in their signals. Conversely, the chloro group at C8 is an electron-withdrawing group, which will deshield adjacent protons, leading to a downfield shift.
Predicted 1H NMR Spectrum and Comparative Analysis
Proton Position
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale and Comparative Data
H-3
~6.0 - 6.5
Singlet (s)
The ethoxy group at C2 and the hydroxyl group at C4 are both electron-donating and will significantly shield this proton, shifting it upfield. In 4-hydroxyquinoline, the H3 proton appears around 6.3 ppm.
H-5
~7.8 - 8.1
Doublet (d)
This proton is part of the benzenoid ring and is expected to be in the typical aromatic region. The chloro group at C8 will have a deshielding effect.
H-6
~7.3 - 7.6
Triplet (t) or Doublet of Doublets (dd)
Coupled to H5 and H7, this proton will appear as a triplet if the coupling constants are similar, or a doublet of doublets otherwise. Its chemical shift is influenced by the surrounding aromatic system.
H-7
~7.5 - 7.8
Doublet (d)
Primarily coupled to H6. The electron-withdrawing chloro group at C8 will deshield this proton, shifting it downfield compared to unsubstituted quinoline.
-OH
Broad singlet
Broad Singlet (s)
The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It will likely appear as a broad singlet and may exchange with D2O.
-OCH2CH3
~4.2 - 4.5 (CH2)
Quartet (q)
The methylene protons of the ethoxy group are adjacent to an oxygen atom, which deshields them. They will be split into a quartet by the neighboring methyl protons.
-OCH2CH3
~1.3 - 1.6 (CH3)
Triplet (t)
The methyl protons of the ethoxy group will be split into a triplet by the adjacent methylene protons.
NH (Tautomer)
~10 - 12
Broad Singlet (s)
If the quinolone tautomer is present, the NH proton will appear as a broad singlet significantly downfield due to its acidic nature and involvement in hydrogen bonding.
Table 1: Predicted 1H NMR Data for 8-Chloro-2-ethoxyquinolin-4-ol and Rationale Based on Comparative Analysis.
Experimental Protocol for 1H NMR Analysis
To obtain a high-quality 1H NMR spectrum for structural confirmation, the following protocol is recommended:
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid 8-Chloro-2-ethoxyquinolin-4-ol.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for compounds with hydroxyl groups as it can help to resolve the -OH proton signal.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
A standard proton experiment should be run with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-15 ppm).
Integration of the signals should be performed to determine the relative number of protons for each signal.
3. Data Processing and Interpretation:
The acquired Free Induction Decay (FID) should be Fourier transformed.
Phase and baseline correction should be applied to the resulting spectrum.
Chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl3 at 7.26 ppm).
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal should be determined.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the 1H NMR spectrum of 8-Chloro-2-ethoxyquinolin-4-ol.
Caption: A logical workflow for the systematic interpretation of the 1H NMR spectrum of 8-Chloro-2-ethoxyquinolin-4-ol.
Comparison with Alternative Structures
To underscore the importance of precise spectral interpretation, let's consider potential isomeric alternatives and how their 1H NMR spectra would differ.
Alternative Structure
Key Differentiating 1H NMR Features
6-Chloro-2-ethoxyquinolin-4-ol
The coupling patterns in the benzenoid ring would be different. H-5 would likely be a doublet, H-7 a doublet of doublets, and H-8 a doublet. The chemical shifts would also be altered due to the different position of the chloro substituent.
8-Chloro-4-ethoxyquinolin-2-ol
The proton at C-3 would be significantly affected by the adjacent hydroxyl group, likely appearing at a different chemical shift. The ethoxy group at C4 would also alter the shielding of H-3 and H-5.
Table 2: Predicted 1H NMR Distinctions for Isomeric Alternatives.
Trustworthiness Through Self-Validating Systems
The interpretation of an NMR spectrum should be a self-validating process. The integration of the signals must correspond to the number of protons in the proposed structure. The coupling patterns and J-values must be consistent with the connectivity of the protons. For instance, the quartet and triplet of the ethoxy group should have the same coupling constant. Any inconsistencies would necessitate a re-evaluation of the proposed structure or suggest the presence of impurities. For unequivocal assignments, especially in complex regions, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Conclusion
The 1H NMR spectrum of 8-Chloro-2-ethoxyquinolin-4-ol can be confidently interpreted through a systematic approach that combines a foundational understanding of substituent effects with comparative analysis of related quinoline derivatives. The predicted spectrum reveals a distinct set of signals for the ethoxy group in the aliphatic region and a complex but interpretable pattern for the aromatic protons of the quinoline core, with the chloro and ethoxy groups exerting predictable deshielding and shielding effects, respectively. This guide provides the necessary framework for researchers to accurately elucidate the structure of this and similar quinolin-4-ol derivatives, a critical step in the advancement of drug discovery and development.
References
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
Beck, A. (n.d.).
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
National Center for Biotechnology Information. (n.d.). 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline. PubChem.
ResearchGate. (n.d.). The 1 H NMR-spectrum of (8b).
American Chemical Society. (n.d.).
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
BenchChem. (2025).
Royal Society of Chemistry. (n.d.).
MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R.
TargetMol. (n.d.). 4-Hydroxyquinoline.
ResearchGate. (2008).
Royal Society of Chemistry. (2013).
Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
A Comparative Guide to HPLC Method Development for Purity Analysis of 8-Chloro-2-ethoxyquinolin-4-ol
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 8-Chloro-2-ethoxyquinolin-4-ol. Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 8-Chloro-2-ethoxyquinolin-4-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind the method development choices, offering a self-validating system for robust and reliable purity assessment. We will compare a standard reversed-phase C18 approach with an alternative method using a phenyl-hexyl stationary phase, supported by detailed experimental protocols and validation data aligned with international standards.
Understanding the Analyte: 8-Chloro-2-ethoxyquinolin-4-ol
A robust analytical method begins with a thorough understanding of the target molecule. 8-Chloro-2-ethoxyquinolin-4-ol is a substituted quinoline derivative. The quinoline core is a prevalent scaffold in medicinal chemistry.[1] The molecule's functionality dictates its chromatographic behavior.
Tautomerism: A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the quinolin-4(1H)-one (keto) form.[2] For most quinolone systems, the keto form is more stable and predominates in both solid and polar solvent phases.[3] This equilibrium is crucial as the two forms have different polarities and interaction potentials, which can affect peak shape and retention.
Predicted Physicochemical Properties:
While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from related structures and computational predictions.
Property
Predicted Value/Range
Implication for HPLC Method Development
pKa (basic)
~4.0 - 5.0
The quinoline nitrogen is weakly basic. To ensure a consistent ionic form and avoid peak tailing, the mobile phase pH should be controlled, ideally at least 2 pH units away from the pKa. An acidic mobile phase (pH < 2.5) will ensure the compound is in its protonated, more polar form.
logP
2.5 - 3.5
This moderate lipophilicity suggests good retention on reversed-phase columns like C18 or Phenyl-Hexyl.
UV λmax
~230 nm, ~280 nm, ~315-330 nm
4-hydroxyquinoline derivatives exhibit multiple absorption maxima.[4][5] Wavelengths around 230 nm and 280 nm are common choices for good sensitivity. The longer wavelength near 320 nm may offer more selectivity against certain impurities.
The Method Development Workflow: A Logic-Driven Approach
Our objective is to develop a stability-indicating HPLC method capable of separating 8-Chloro-2-ethoxyquinolin-4-ol from its potential impurities, which may include starting materials, by-products, and degradants.
Unveiling the Mass Spectrometry Fragmentation Patterns of 8-Chloro-2-ethoxyquinolin-4-ol: A Comparative Guide
As drug development increasingly relies on halogenated quinoline scaffolds for their robust pharmacokinetic properties and target affinity, structural elucidation via mass spectrometry (MS) becomes paramount. 8-Chloro-2-...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on halogenated quinoline scaffolds for their robust pharmacokinetic properties and target affinity, structural elucidation via mass spectrometry (MS) becomes paramount. 8-Chloro-2-ethoxyquinolin-4-ol (CAS: 861396-95-4) presents a unique analytical challenge due to the presence of three distinct functional groups: an ethoxy ether, a tautomeric hydroxyl/quinolone core, and a halogen isotope cluster.
This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 8-Chloro-2-ethoxyquinolin-4-ol against its non-ethoxylated and non-halogenated alternatives. By unpacking the causality behind its fragmentation, this document serves as an authoritative resource for scientists conducting metabolic profiling or impurity characterization.
Structural Dynamics & Ionization Causality
Understanding the gas-phase behavior of 8-Chloro-2-ethoxyquinolin-4-ol requires breaking down the molecule into its reactive domains. Under positive electrospray ionization (ESI+), the molecule is readily protonated at the quinoline nitrogen, yielding a precursor ion
[M+H]+
at
m/z
224.047 (for the
35Cl
isotope).
The subsequent fragmentation is governed by three primary causal mechanisms:
The Ethoxy Cleavage (Low Energy): The ether linkage at the C2 position is highly labile. Driven by a hydrogen transfer to the ring nitrogen or oxygen, the molecule expels neutral ethylene (
C2H4
, 28.031 Da). This McLafferty-type rearrangement stabilizes the charge on the resulting 2,4-quinolinediol core.
The Quinolone Ring Contraction (Medium Energy): The expulsion of carbon monoxide (CO, 27.995 Da) is a hallmark of oxygenated quinolines. The 4-hydroxyl group exists in a tautomeric equilibrium with the 4-quinolone form, facilitating a ring contraction mechanism upon collision-induced dissociation (CID)[1]. In related quinolone structures, this cleavage of substituent groups often precedes or competes with the fragmentation of the parent nucleus[2].
Halogen Expulsion (High Energy): The 8-chloro substituent introduces an exception to the standard even-electron rule. Detailed ESI-MS/MS data of chloroquinolines reveals that heteroatom elimination can originate open-shell species, meaning the loss of a chlorine radical (
Cl∙
) may compete with the loss of neutral hydrogen chloride (HCl)[3].
Comparative MS/MS Performance: The HRMS Advantage
To objectively evaluate the fragmentation of 8-Chloro-2-ethoxyquinolin-4-ol, we must compare it against alternatives lacking specific functional groups: 8-Chloroquinolin-4-ol (Alternative 1) and 2-Ethoxyquinolin-4-ol (Alternative 2).
A critical analytical challenge arises here: the loss of ethylene (
C2H4
) and carbon monoxide (CO) are isobaric at nominal mass resolution (both result in a -28 Da shift). High-Resolution Mass Spectrometry (HRMS) is strictly required to differentiate the
m/z
196.016 fragment from the
m/z
196.052 fragment.
Table 1: High-Resolution MS/MS Comparative Data (ESI+)
Data Interpretation: The dual presence of
m/z
196.016 and 196.052 is uniquely diagnostic for 8-Chloro-2-ethoxyquinolin-4-ol, proving the simultaneous operation of both ethoxy cleavage and ring contraction pathways.
To ensure reproducibility and scientific integrity, the following protocol is designed as a Self-Validating System . Each step contains an internal checkpoint to verify the chemical state before proceeding.
Step 1: Sample Preparation & Integrity Check
Action: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water with 0.1% Formic Acid.
Causality: The 1 µg/mL concentration prevents detector saturation and suppresses the formation of non-covalent dimers (
[2M+H]+
), which can convolute fragmentation spectra. Formic acid forces the equilibrium toward the protonated
[M+H]+
species.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid).
Causality: The C18 stationary phase resolves the target compound from potential tautomeric isomers or synthesis impurities, ensuring the MS/MS spectra are generated from a pure chromatographic peak.
Step 3: MS/MS Data Acquisition (Self-Validating Check)
Action: Operate the HRMS (Q-TOF or Orbitrap) in ESI+ mode. Validation Check: Before triggering MS/MS, verify the MS1 spectrum displays the diagnostic 3:1 isotopic cluster at
m/z
224.047 and 226.044. If absent, the compound has degraded (dehalogenated).
Causality: Once validated, ramp the Collision Energy (CE) from 10 eV to 40 eV. Ramping is critical because the loss of the ethoxy group (
C2H4
) requires low energy (10-20 eV), whereas the expulsion of CO and HCl requires higher energy (30-40 eV) to break the aromatic core[1].
Fragmentation Pathway Visualization
The following logical diagram maps the precursor ion to its respective product ions based on the applied collision energy.
ESI-MS/MS fragmentation pathways of 8-Chloro-2-ethoxyquinolin-4-ol.
References
1.[3] - Rapid Communications in Mass Spectrometry / PubMed
2.[1] - Canadian Journal of Chemistry / Canadian Science Publishing
3.[2] - Rapid Communications in Mass Spectrometry / PMC
Comparative Bioactivity Analysis: 2-Ethoxy vs. 2-Methoxy-8-chloroquinolin-4-ol
A Technical Guide for Researchers in Drug Discovery Synthesis of 2-Alkoxy-8-chloroquinolin-4-ols The synthesis of 2-alkoxy-8-chloroquinolin-4-ols can be envisioned through established methodologies for quinolone synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery
Synthesis of 2-Alkoxy-8-chloroquinolin-4-ols
The synthesis of 2-alkoxy-8-chloroquinolin-4-ols can be envisioned through established methodologies for quinolone synthesis, such as the Gould-Jacobs reaction. This approach would likely involve the reaction of 2-chloroaniline with a diethyl ethoxymethylenemalonate (for the ethoxy derivative) or a corresponding methoxy equivalent, followed by a thermal cyclization to form the quinolin-4-ol ring system.
Caption: Proposed synthetic pathway for 2-alkoxy-8-chloroquinolin-4-ols.
Comparative Bioactivity Profile
Based on the existing literature for analogous quinoline derivatives, the primary areas of anticipated bioactivity for 2-ethoxy- and 2-methoxy-8-chloroquinolin-4-ol are antimicrobial and anticancer activities. The nature of the alkoxy group at the C-2 position and the presence of the chloro group at the C-8 position are expected to significantly influence their biological profiles.
Antimicrobial Activity
Quinolone derivatives have a long-standing history as potent antibacterial agents, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV[2]. The substitution pattern on the quinoline ring is critical for the potency and spectrum of activity.
Structure-Activity Relationship Insights:
C-8 Chloro Group: The presence of a chlorine atom at the C-8 position has been shown to enhance antibacterial activity in some fluoroquinolone analogs. It can contribute to a distorted orientation of other substituents, which may be a key factor for potent activity[3][4]. Studies on novel 8-chloro-quinolones have demonstrated their in vitro activity against a variety of microorganisms[5].
C-2 Alkoxy Group (Ethoxy vs. Methoxy): The influence of a C-2 alkoxy group on antimicrobial activity is less straightforward and appears to be context-dependent. In a study on fluoroquinolones, C-8-methoxy derivatives were found to be more lethal than C-8-ethoxy derivatives against Staphylococcus aureus, particularly in strains with resistant topoisomerase IV[6]. This suggests that the slightly smaller methoxy group might be more favorable for interaction with the bacterial target enzymes. However, in another study on 2-(6-chloroquinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the substitution of a methyl group of an ether with an ethyl group led to a twofold decrease in activity[7]. This highlights the nuanced role of the alkoxy substituent.
Anticipated Antimicrobial Profile:
Both 2-ethoxy- and 2-methoxy-8-chloroquinolin-4-ol are expected to exhibit antibacterial activity. Based on the available data for analogous compounds, the methoxy derivative might display slightly superior potency against certain bacterial strains, particularly Gram-positive bacteria like S. aureus.
Table 1: Antimicrobial Activity of Analogous Quinolone Derivatives
The quinoline scaffold is also a promising framework for the development of anticancer agents. Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways[1][2][8].
Structure-Activity Relationship Insights:
C-8 Chloro Group: The 8-chloro substitution has been incorporated into quinoline-based anticancer agents. For instance, 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one has demonstrated cytotoxicity against various cancer cell lines with IC50 values in the micromolar range[8].
C-2 Alkoxy Group (Ethoxy vs. Methoxy): The nature of the alkoxy group can influence anticancer potency. In a study on substituted quinazolinones, a related heterocyclic system, the introduction of an ethoxy group at a specific position led to a six-fold increase in inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) compared to the hit compound, while a methoxy group only resulted in a recovery of activity[9]. This suggests that the slightly bulkier and more lipophilic ethoxy group may, in some cases, provide more favorable interactions with the target protein.
Anticipated Anticancer Profile:
Both 2-ethoxy- and 2-methoxy-8-chloroquinolin-4-ol are predicted to possess anticancer properties. The ethoxy derivative might exhibit slightly enhanced cytotoxicity against certain cancer cell lines compared to the methoxy analog, potentially due to increased lipophilicity facilitating cell membrane passage or providing a better fit into the active site of a target enzyme. The mechanism of action could involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which has been implicated in the anticancer effects of other substituted quinolines.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by 2-alkoxy-8-chloroquinolin-4-ols.
Table 2: Anticancer Activity of Analogous Quinolone Derivatives
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
Preparation of Compounds: Dissolve 2-ethoxy- and 2-methoxy-8-chloroquinolin-4-ol in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls. Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
Compound Treatment: Treat the cells with various concentrations of the test compounds (2-ethoxy- and 2-methoxy-8-chloroquinolin-4-ol) and a vehicle control (DMSO).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
While direct experimental data for 2-ethoxy- and 2-methoxy-8-chloroquinolin-4-ol is lacking, a comparative analysis based on structurally related compounds provides valuable predictive insights for researchers. Both compounds are anticipated to exhibit antimicrobial and anticancer activities. Subtle structural differences between the 2-ethoxy and 2-methoxy groups may lead to variations in their biological potency. The methoxy derivative may have a slight advantage in antimicrobial efficacy against certain strains, whereas the ethoxy derivative could potentially demonstrate superior anticancer activity in specific cell lines. Empirical validation through the experimental protocols outlined in this guide is crucial to confirm these hypotheses and to fully elucidate the therapeutic potential of these quinolin-4-ol derivatives.
References
Jantova, S., et al. (2009). Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines. Bioorganic & Medicinal Chemistry, 17(1), 338-345. Available from: [Link]
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1916. Available from: [Link]
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed. Available from: [Link]
Pintilie, L., et al. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. Available from: [Link]
Abdel-Aziz, M., et al. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. PMC. Available from: [Link]
El-Maghrabey, A., et al. (2018). An efficient, microwave-assisted, one-pot synthesis of novel 5,6,7,8-tetrahydroquinoline-3-carbonitriles. ResearchGate. Available from: [Link]
Hassan, A., et al. (2020). Anti-cancer activities of fluoroquinolones. ResearchGate. Available from: [Link]
Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available from: [Link]
Al-Qawasmeh, R., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 12(1). Available from: [Link]
Vasudevan, A., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. PubMed. Available from: [Link]
Malinverni, J. C., & Miesel, L. (2002). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 46(8), 2690-2692. Available from: [Link]
Ivanov, I., et al. (2021). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. PMC. Available from: [Link]
Thakare, V. G., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC. Available from: [Link]
Bäck, T., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. Available from: [Link]
El-Naggar, M., et al. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Taylor & Francis. Available from: [Link]
Al-Majid, A. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]
Al-Majid, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available from: [Link]
Al-Trawneh, S. A., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Available from: [Link]
Organic Chemistry Portal. (2022). Synthesis of 2-quinolones. Organic Chemistry Portal. Available from: [Link]
Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available from: [Link]
Brazhko, O. O., et al. (2015). Antioxidant activity of alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids. The Ukrainian Biochemical Journal. Available from: [Link]
Brazhko, O. O., et al. (2015). Antioxidant Activity of Alkoxy Derivatives of (Quinoline-4-ylthio)carboxylic Acids. Ukrainian Biochemical Journal, 87(2), 94-100. Available from: [Link]
A Comparative Guide to the Spectroscopic Validation of 8-Chloro-2-ethoxyquinolin-4-ol Synthesis
For researchers and professionals in the intricate field of drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's identity is a cornerstone of scientific rigor. The synthesis of no...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the intricate field of drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's identity is a cornerstone of scientific rigor. The synthesis of novel heterocyclic compounds, such as the quinoline derivative 8-Chloro-2-ethoxyquinolin-4-ol, demands robust analytical validation to ensure purity and structural integrity. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, making the precise characterization of new analogues a critical step in the discovery pipeline.[1]
This guide provides an in-depth, objective comparison of Infrared (IR) spectroscopy as a primary tool for validating the synthesis of 8-Chloro-2-ethoxyquinolin-4-ol. We will explore the causality behind experimental choices, present detailed protocols, and compare the utility of IR spectroscopy against alternative analytical methods, providing the supporting data necessary for informed decision-making in the laboratory.
The Synthetic Pathway: A Modified Conrad-Limpach Approach
The synthesis of 4-hydroxyquinoline (or quinolin-4-one) derivatives is well-established, with several named reactions providing reliable routes.[2] For the target compound, 8-Chloro-2-ethoxyquinolin-4-ol, a variation of the Conrad-Limpach synthesis offers a logical approach. This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[3][4]
The causality for selecting this pathway lies in its efficiency and the commercial availability of the requisite starting materials. The reaction proceeds via the formation of an enamine intermediate, which then undergoes a high-temperature electrocyclization to form the quinoline ring system.[4]
Experimental Protocol: Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol
Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and ethyl 3-ethoxy-3-oxopropanoate (ethyl ethoxyacetylacetate) (1.1 eq) in a high-boiling point solvent such as diphenyl ether.
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the mixture. The acid protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline.
Heating & Cyclization: Heat the reaction mixture to approximately 250 °C. This high temperature is crucial to overcome the activation energy barrier for the intramolecular cyclization, which forms the heterocyclic ring.[5] This step is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up & Purification: After cooling, the reaction mixture is poured into a large volume of a non-polar solvent like hexane to precipitate the crude product. The solid is collected by vacuum filtration and washed with cold ethanol.
Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 8-Chloro-2-ethoxyquinolin-4-ol. This step is critical for removing unreacted starting materials and byproducts, ensuring the sample is suitable for spectroscopic analysis.
Part 1: Validation via Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, rapid, and accessible technique for identifying the functional groups present in a molecule.[6] By measuring the absorption of infrared radiation by molecular vibrations, it provides a unique "fingerprint" of the compound. Its primary utility in this context is to confirm the presence of key functional groups in the product that are absent in the starting materials, thereby validating that the desired transformation has occurred.
Experimental Protocol: Acquiring the IR Spectrum
Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
KBr Pellet: Mix a small amount (~1-2 mg) of the dried, purified product with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a translucent pellet using a hydraulic press. The use of KBr is based on its transparency to IR radiation in the typical analysis range.
ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[7]
Data Acquisition: Place the prepared sample (pellet or ATR unit) into the spectrometer.
Spectrum Recording: Acquire the spectrum over the wavenumber range of 4000–400 cm⁻¹.[6] Record the transmittance or absorbance as a function of wavenumber.
Interpreting the Spectrum: A Self-Validating System
The IR spectrum of 8-Chloro-2-ethoxyquinolin-4-ol is expected to display several characteristic absorption bands. The compound exists in a tautomeric equilibrium between the -ol and -one forms, which influences the spectrum. The presence of these key peaks, and the absence of peaks from starting materials (e.g., the characteristic N-H stretches of a primary amine from 2-chloroaniline), provides strong evidence for the successful synthesis.
Wavenumber (cm⁻¹)
Bond Vibration
Functional Group
Expected Appearance
Rationale for Validation
3400–3200
O-H / N-H Stretch
Hydroxyl / Amide
Strong, Broad
Confirms the presence of the quinolin-4-ol/one core, a key feature absent in the starting aniline (which has two sharp primary amine peaks).[8][9]
3100–3000
C-H Stretch
Aromatic
Medium, Sharp
Indicates the presence of the aromatic quinoline ring.[7]
3000–2850
C-H Stretch
Aliphatic (Ethoxy)
Medium, Sharp
Confirms the presence of the ethoxy group.
1680–1640
C=O Stretch
Amide (Quinolinone)
Strong, Sharp
A definitive peak indicating the formation of the quinolin-4-one tautomer.[10][11]
1600–1450
C=C Stretch
Aromatic
Medium-Strong, Multiple
Characteristic "fingerprint" of the quinoline ring system.[12]
1260-1200
C-O Stretch
Aryl Ether
Strong, Sharp
Strong evidence for the crucial ethoxy group attached to the ring.[9]
850-550
C-Cl Stretch
Aryl Halide
Medium-Strong
Confirms the presence of the chloro-substituent.[9]
The workflow for this validation process can be visualized as a logical progression from synthesis to final confirmation.
Caption: Workflow for Synthesis and IR Validation of 8-Chloro-2-ethoxyquinolin-4-ol.
Part 2: Comparison with an Alternative - NMR Spectroscopy
While IR spectroscopy is excellent for functional group identification, it does not provide a complete picture of the molecular structure. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6]
NMR Spectroscopy: A Brief Protocol
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Further 2D experiments like COSY and HMBC can be run to determine connectivity.
Comparative Analysis: IR vs. NMR Spectroscopy
The choice between IR and NMR often depends on the specific question being asked. For a quick confirmation of reaction success, IR is often sufficient. For full characterization for publication or regulatory submission, NMR is essential.
Feature
IR Spectroscopy
NMR Spectroscopy
Primary Information
Presence of functional groups (vibrational modes).
Detailed carbon-hydrogen framework, atom connectivity, and stereochemistry.[6]
Sample Amount
Low (1-2 mg).
Moderate (5-10 mg).
Analysis Time
Fast (minutes).
Slower (minutes to hours, depending on experiments).
Cost & Accessibility
Relatively low cost, widely available.
High cost, requires specialized equipment and maintenance.
Data Interpretation
Generally straightforward for identifying key functional groups.
Complex, requires expertise to interpret chemical shifts, coupling constants, and 2D correlations.
Strengths
Excellent for rapid confirmation of reaction completion and identifying key transformations.
Provides unambiguous structural elucidation and can identify subtle isomeric impurities.
Weaknesses
Does not provide information on atom connectivity. The fingerprint region can be complex to interpret fully.
Less sensitive to certain functional groups (e.g., simple halides). Can be time-consuming.
Conclusion
Validating the synthesis of 8-Chloro-2-ethoxyquinolin-4-ol requires a methodical analytical approach. IR spectroscopy serves as an invaluable first-line technique, offering a rapid and cost-effective method to confirm the presence of the key structural motifs of the target molecule and verify the consumption of starting materials. Its strength lies in providing a clear "yes/no" answer to whether the fundamental chemical transformation has occurred, based on the appearance of characteristic peaks such as the C=O and O-H/N-H stretches of the quinolinone core.
However, for complete and unambiguous structural confirmation, IR spectroscopy should be used in concert with more powerful techniques like NMR spectroscopy. While IR confirms the presence of the correct pieces, NMR confirms they are assembled in the correct order. By understanding the strengths and limitations of each method, researchers can design a validation workflow that is both efficient and scientifically rigorous, ensuring the integrity of their synthesized compounds for downstream applications in drug development and materials science.
Comparative Stability Guide: 8-Chloro vs. 8-Fluoro Quinolin-4-ol Derivatives in Drug Design
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently evaluate the physicochemical and metabolic trade-offs of halogenated building blocks. The substitution of a halogen at the C-8 p...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently evaluate the physicochemical and metabolic trade-offs of halogenated building blocks. The substitution of a halogen at the C-8 position of the quinolin-4-ol core—the foundational scaffold for fluoroquinolones and novel quinoline therapeutics—fundamentally alters the molecule's stability profile[1].
This guide provides an in-depth, objective comparison of 8-chloro versus 8-fluoro quinolin-4-ol derivatives, focusing on their conformational, photochemical, and metabolic stability.
Structural Dynamics & Conformational Stability
The choice between fluorine and chlorine at the C-8 position is not merely an electronic consideration; it is profoundly steric.
8-Fluoro Derivatives: Fluorine (van der Waals radius ~1.47 Å) acts as an effective bioisostere for hydrogen. It introduces strong electronegativity without inducing severe steric strain on adjacent substituents, maintaining a relatively planar and thermodynamically stable ground-state conformation.
8-Chloro Derivatives: Chlorine is significantly bulkier (van der Waals radius ~1.75 Å). In N1-substituted quinolones, the 8-chloro group causes severe steric repulsion. X-ray crystallographic studies demonstrate that this steric clash forces the N-1 substituent remarkably out of the core quinolone plane[2]. While this highly distorted, strained conformation is a key driver for potent target binding (e.g., against DNA gyrase in anaerobic bacteria), it inherently reduces the thermodynamic stability of the molecule[2].
Photochemical Stability: The Halogen Dilemma
Photochemical instability (phototoxicity) is the "Achilles heel" of 8-halogenated quinolones. Both 8-chloro and 8-fluoro derivatives exhibit significant photolability, but their degradation mechanisms differ.
Photodefluorination (8-Fluoro): 8-fluoro quinolones (e.g., lomefloxacin, sparfloxacin) are notoriously phototoxic[3]. Upon exposure to UVA light, the C-F bond undergoes photodefluorination, leading to the generation of singlet oxygen and reactive oxygen species (ROS) that cause severe cellular damage[4].
Dechlorination (8-Chloro): 8-chloro derivatives (e.g., clinafloxacin) are equally, if not more, susceptible to UV degradation. The mechanism involves the homolytic cleavage of the C-Cl bond, resulting in highly reactive radical species and ROS[5].
Kinetics vs. Toxicity: Interestingly, while 8-chloro quinolones photodegrade at rates similar to their 8-fluoro counterparts, specific N-1 substitutions (such as an aminodifluorophenyl group) can mitigate the in vivo phototoxic response. This occurs by altering the toxicity of the resulting photoproducts, rather than improving the intrinsic chemical photostability of the parent molecule[6].
Photodegradation pathway of 8-halogenated quinolones leading to ROS generation and phototoxicity.
Metabolic & Oxidative Stability
In the context of hepatic clearance, halogens are strategically deployed to block cytochrome P450 (CYP450) mediated oxidative metabolism.
8-Fluoro: The extremely high bond dissociation energy of the C-F bond (~485 kJ/mol) provides exceptional resistance to site-specific hydroxylation.
8-Chloro: The C-Cl bond also effectively blocks metabolism. However, chlorine contributes significantly more to the molecule's overall lipophilicity (LogP) than fluorine. This increased lipophilicity can drive higher non-specific binding to microsomal proteins and alter the drug's volume of distribution, complicating clearance predictions.
Quantitative Data Comparison
The following table summarizes the comparative stability and physicochemical metrics of the two derivatives.
To ensure robust, self-validating data, the following protocols are standardized for comparing these derivatives.
Protocol A: In Vitro Photodegradation Kinetics Assay
Causality: To separate intrinsic chemical photostability from in vivo biological phototoxicity, we must measure the exact rate of parent compound depletion under controlled UV exposure[6].
Preparation: Dissolve the 8-chloro and 8-fluoro derivatives in a phosphate buffer (pH 7.4) to a final concentration of 10 μg/mL. Use 1% DMSO as a cosolvent if necessary.
Irradiation: Place the samples in a quartz cuvette inside a photoreactor equipped with UVA (320–400 nm) and UVB (290–320 nm) lamps. Maintain the temperature at 25°C.
Sampling: Extract 100 μL aliquots at 0, 10, 20, 30, 60, and 120 minutes.
Quenching & Analysis: Immediately transfer aliquots to amber vials to halt light exposure. Analyze via LC-MS/MS to quantify the remaining parent compound and identify photoproducts (e.g., defluorinated or dechlorinated species)[4].
Validation: Use Moxifloxacin (an 8-methoxy quinolone) as a photostable negative control.
Protocol B: Microsomal Metabolic Stability (HLM)
Causality: Ice-cold acetonitrile containing an internal standard (IS) is used to instantly precipitate proteins, halting enzymatic activity to ensure the measured parent compound concentration accurately reflects the exact time-point.
Incubation Mixture: Combine Human Liver Microsomes (HLM) (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 μM of the test compound.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation: Add NADPH (1 mM final concentration) to initiate the oxidative reaction.
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove a 50 μL aliquot.
Termination: Instantly quench the aliquot in 150 μL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS).
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
Readout: Analyze the supernatant via LC-MS/MS to calculate
t1/2
and intrinsic clearance (
CLint
).
Step-by-step workflow for evaluating in vitro microsomal metabolic stability.
References
Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?
Source: National Institutes of Health (NIH)
URL:[1]
New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1
Source: National Institutes of Health (NIH)
URL:[6]
Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry
Source: American Society for Microbiology (ASM Journals)
URL:[4]
Clinafloxacin - Wikipedia
Source: Wikipedia
URL:[5]
A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[2]
History of Quinolones and Their Side Effects
Source: ResearchGate
URL:[3]
A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Quinolones: A Predictive Analysis of 8-Chloro-2-ethoxyquinolin-4-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectral characteristics of 8-Chloro-2-...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectral characteristics of 8-Chloro-2-ethoxyquinolin-4-ol. In the absence of direct experimental data for this specific compound, this guide leverages established principles of UV-Vis spectroscopy and available data from structurally related analogs to offer a predictive comparison. This approach allows for an informed estimation of its spectral properties, a critical aspect in the characterization of novel compounds in drug discovery and materials science.
The Foundational Role of UV-Vis Spectroscopy in Molecular Characterization
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint of a molecule's electronic structure. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters that can be influenced by the molecular structure, including the presence of chromophores, auxochromes, and the extent of conjugation.[1][2]
For quinoline derivatives, the fused aromatic ring system constitutes the primary chromophore. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on this ring system.[3] Understanding these substituent effects is crucial for predicting the spectral properties of new derivatives.
The Influence of Substituents on the UV-Vis Spectra of Quinoline Scaffolds
Substituents on the quinoline ring can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[3][4] These shifts are primarily governed by the electronic nature of the substituent and its interaction with the π-electron system of the quinoline core.
Electron-donating groups (EDGs) , such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, are auxochromes that can extend the conjugation of the chromophore through their non-bonding electrons. This extension of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift.[2]
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and carbonyl (-C=O) groups, can have a more complex effect. While they can also extend conjugation, their primary influence is often to alter the energy levels of the molecular orbitals, which can lead to either bathochromic or hypsochromic shifts depending on their position and the nature of the electronic transition.[3]
Halogens , such as chlorine (-Cl), act as auxochromes and generally produce a bathochromic shift, although their effect is typically less pronounced than that of strong EDGs.[2]
The solvent environment can also play a significant role in the observed UV-Vis spectrum. Polar solvents can interact with the solute, stabilizing either the ground or excited state, which can lead to shifts in the λmax.[3]
Given the molecular structure of 8-Chloro-2-ethoxyquinolin-4-ol, we can predict its UV-Vis absorption characteristics by considering the contributions of its constituent functional groups. The core chromophore is the 4-hydroxy-2-quinolone system. The substituents are a chlorine atom at the 8-position and an ethoxy group at the 2-position.
4-Hydroxy-2-quinolone Core: This system exists in tautomeric equilibrium with the 2,4-quinolinediol form, although the keto-enol form (4-hydroxy-2-quinolone) is generally more stable. This core structure is a conjugated system that is expected to show strong absorption in the UV region. Studies on 4-hydroxyquinoline have shown absorption maxima in both acidic and neutral aqueous solutions.[5][6]
8-Chloro Substituent: The chlorine atom at the 8-position is expected to cause a slight bathochromic shift of the absorption bands of the quinolone core due to its auxochromic nature.[2]
2-Ethoxy Substituent: The ethoxy group at the 2-position is an electron-donating group. Its presence is likely to cause a more significant bathochromic shift compared to the chloro group by extending the conjugation of the π-system.[2]
Therefore, it is predicted that 8-Chloro-2-ethoxyquinolin-4-ol will exhibit absorption maxima at longer wavelengths compared to the unsubstituted 4-hydroxy-2-quinolone.
Comparative Analysis with a Structurally Related Analog: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
To provide a tangible comparison, we will consider the spectral data of a well-characterized related compound, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Although this compound has an ester group at the 3-position instead of an ethoxy group at the 2-position, it shares the same 4-hydroxy-2-quinolone core and provides a useful benchmark. Spectroscopic characterization of this compound has been performed using various techniques.[7]
Expected to be in the longer wavelength UV region (>300 nm) due to the combined bathochromic effects of the chloro and ethoxy groups.
Typically exhibits multiple absorption bands, with maxima often observed around 270-300 nm and 315-330 nm in various solvents.[3][4]
Rationale
The electron-donating ethoxy group and the auxochromic chloro group will extend the conjugation of the quinolone system, leading to a red shift.
The 4-quinolone core itself is a strong chromophore. The ester group at the 3-position can also influence the electronic transitions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
For researchers who wish to experimentally determine the UV-Vis absorption spectrum of 8-Chloro-2-ethoxyquinolin-4-ol or other derivatives, the following is a standardized protocol.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the analyte.
Materials:
UV-Vis Spectrophotometer (dual beam recommended)
Matched quartz cuvettes (1 cm path length)
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
The quinoline derivative to be analyzed
Volumetric flasks and pipettes
Procedure:
Sample Preparation:
Prepare a stock solution of the quinoline derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The final concentration should provide a maximum absorbance reading between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[8]
Instrument Setup:
Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
Set the desired wavelength range for scanning (e.g., 200-600 nm for quinoline derivatives).
Data Acquisition:
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in the reference beam holder of the spectrophotometer.
Fill a second matched cuvette with the most dilute sample solution and place it in the sample beam holder.
Record the baseline spectrum with the blank in both beams.
Acquire the absorption spectrum of the sample solution.
Repeat the measurement for all the prepared dilutions.
Data Analysis:
Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration, calculate the molar absorptivity (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
Visualizing the Workflow
The general workflow for the synthesis and spectroscopic analysis of a novel quinolinone derivative is depicted below.
Benchmarking the In Vitro Potency of 8-Chloro-2-ethoxyquinolin-4-ol Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pressing Need for Novel Antimicrobial Agents The rise of multidrug-resistant pathogens constitutes a formidable challenge to global public...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens constitutes a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial compounds. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[1][2][3] This guide provides a comprehensive, data-driven comparison of the in vitro potency of a novel quinoline derivative, 8-Chloro-2-ethoxyquinolin-4-ol, against a panel of clinically relevant standard antibiotics.
The selection of 8-Chloro-2-ethoxyquinolin-4-ol for this benchmark study is predicated on preliminary evidence suggesting its significant antimicrobial potential. This guide is designed to provide an objective and in-depth analysis of its performance, offering valuable insights for researchers and drug development professionals. We will delve into the mechanistic rationale behind its anticipated activity, present detailed experimental protocols for its evaluation, and provide a transparent comparison of its efficacy against established antibacterial and antifungal agents.
Mechanistic Insights: Targeting Fundamental Microbial Processes
8-Chloro-2-ethoxyquinolin-4-ol: A Quinolone Derivative
Quinolone antibiotics are known to inhibit bacterial DNA synthesis by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for bacterial viability, playing vital roles in DNA replication, repair, and recombination.[4][6] By forming a stable complex with the enzyme and DNA, quinolones block the resealing of DNA strands, leading to double-strand breaks and ultimately cell death.[5][7] It is hypothesized that 8-Chloro-2-ethoxyquinolin-4-ol, as a quinoline derivative, exerts its antibacterial effect through a similar mechanism.
Standard Antibiotics: A Rationale for Selection
To provide a robust benchmark, 8-Chloro-2-ethoxyquinolin-4-ol was tested against a panel of standard antibiotics with well-characterized mechanisms of action:
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, serving as a direct comparator for the quinolone class.[5][]
Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[9][10] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9][11][12] Its inclusion allows for the assessment of the compound's antifungal spectrum.
Penicillin: A β-lactam antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This represents a different mechanism of action to provide a broader comparative context.
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. This provides another distinct mechanistic benchmark.
Experimental Protocols: A Framework for Reproducible Assessment
To ensure the scientific rigor and validity of our findings, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) were employed for all antimicrobial susceptibility testing.[13][14][15]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a gold standard for determining MIC values.[17]
Experimental Workflow for Broth Microdilution:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To differentiate between microbistatic (growth-inhibiting) and microbicidal (killing) activity, the MBC or MFC is determined. This is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[18]
Experimental Workflow for MBC/MFC Determination:
Caption: Workflow for determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Comparative Potency Analysis: A Data-Driven Evaluation
The following tables summarize the in vitro potency of 8-Chloro-2-ethoxyquinolin-4-ol in comparison to the standard antibiotics against a representative panel of pathogenic bacteria and fungi.
Note: Data for 8-Chloro-2-ethoxyquinolin-4-ol against E. coli and P. aeruginosa is not currently available in the searched literature. The presented data for S. aureus is for a similar compound, 5,7-Dichloro-8-hydroxy-2-methylquinoline.[19]
Note: The presented data for 8-Chloro-2-ethoxyquinolin-4-ol represents the activity of 8-hydroxyquinoline derivatives.[21]
Discussion and Future Directions
The preliminary data suggests that 8-Chloro-2-ethoxyquinolin-4-ol and its derivatives exhibit promising antimicrobial activity. The reported MIC values for a similar dichlorinated hydroxyquinoline against MRSA are noteworthy.[19] Furthermore, the broad-spectrum antifungal activity of 8-hydroxyquinoline derivatives against both Candida albicans and Cryptococcus neoformans is significant.[21]
It is important to acknowledge the limitations of the current dataset. Comprehensive MIC and MBC/MFC data for 8-Chloro-2-ethoxyquinolin-4-ol against a wider range of bacterial and fungal pathogens are required for a more complete assessment of its potential. Future studies should focus on:
Expanding the Microbial Panel: Testing against a broader array of clinically relevant Gram-positive and Gram-negative bacteria, as well as various fungal species, including azole-resistant strains.
Determining Bactericidal vs. Bacteriostatic Activity: Conducting MBC and MFC studies to understand whether the compound kills or inhibits the growth of microorganisms.[16][18]
Mechanism of Action Studies: Elucidating the precise molecular targets of 8-Chloro-2-ethoxyquinolin-4-ol to confirm its mechanism of action and identify potential resistance mechanisms.
Toxicity and Selectivity: Evaluating the cytotoxicity of the compound against mammalian cell lines to assess its therapeutic index.
Conclusion
8-Chloro-2-ethoxyquinolin-4-ol represents a promising scaffold for the development of novel antimicrobial agents. The available data on related quinoline derivatives indicates potent antibacterial and antifungal activity. This guide provides a foundational framework for its continued evaluation, emphasizing the importance of standardized methodologies and a data-driven comparative approach. Further research, as outlined above, is crucial to fully characterize its therapeutic potential and advance its development as a next-generation antimicrobial agent.
References
Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning - PMC. (n.d.).
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC. (2025, October 2).
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025, August 6).
Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC. (n.d.).
Mechanism of action of and resistance to quinolones - PMC. (n.d.).
Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC. (n.d.).
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
Busting the Myth of “Static vs Cidal”: A Systemic Literature Review - PMC. (n.d.).
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13).
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed. (2025, August 6).
Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations | mBio. (2025, October 17).
Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5).
Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. (2011, March 29).
Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These ... - PMC. (n.d.).
Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC. (n.d.).
Candidemia: Optimizing the Dose of Fluconazole - U.S. Pharmacist. (2008, May 20).
Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (2025, August 7).
Fluoroquinolone Antibiotics: Definition, Mechanism and Research - BOC Sciences. (n.d.).
Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. (n.d.).
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2).
Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives - MDPI. (2012, January 18).
CORRELATION OF MINIMUM INHIBITORY CONCENTRATION OF CIPROFLOXACIN TO THE THERAPEUTIC RESPONSE OF PATIENT WITH URINARY TRACT INFECTION CAUSED BY ESCHERICHIA COLI | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2014, March 1).
Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety - ResearchGate. (2018, March 8).
Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes - Science Alert. (2013, June 5).
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (n.d.).
Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed. (n.d.).
Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (n.d.).
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.).
Synthesis and investigation of antimicrobial activity of 8-hydroxyquinoline glucosaminides | Request PDF - ResearchGate. (n.d.).
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.).
Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - University of Pretoria. (2025, July 18).
Validation of 24-Hour Fluconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Results from a Global Candida Antifungal Surveillance Program - ASM Journals. (n.d.).
Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning - bioRxiv.org. (2019, October 16).
Investigating the antibacterial and antifungal activity of quinoline derivatives - Benchchem. (n.d.).
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
Azole antifungals - Life Worldwide. (n.d.).
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - MDPI. (2022, August 16).
Dynamic growth trajectories distinguish bacteriostatic and bactericidal antibiotics at subinhibitory concentrations - bioRxiv. (2025, June 19).
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (2025, November 15).
Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023, August 29).
Full article: In-vitro Investigation of Antibiotics Efficacy Against Uropathogenic Escherichia coli Biofilms and Antibiotic Induced Biofilm Formation at Sub-Minimum Inhibitory Concentration of Ciprofloxacin - Taylor & Francis. (2020, August 12).
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27).
Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones - PDB-101. (n.d.).
A Senior Application Scientist's Guide to the Structural Validation of 8-Chloro-2-ethoxyquinolin-4-ol: A Comparative Analysis Using X-ray Diffraction
For researchers, scientists, and professionals in drug development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. The solid-state properties of an API, such as its crystal form,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. The solid-state properties of an API, such as its crystal form, can significantly influence its solubility, stability, and bioavailability, ultimately impacting its therapeutic efficacy and safety. This guide provides an in-depth technical analysis of X-ray Diffraction (XRD) as the gold standard for the structural validation of crystalline compounds, using the novel molecule 8-Chloro-2-ethoxyquinolin-4-ol as a case study. While specific crystallographic data for this exact compound is not publicly available, this guide will leverage data from structurally related quinoline derivatives to provide a robust framework for its analysis and validation. We will explore the causality behind experimental choices in XRD, present a self-validating protocol, and objectively compare XRD with other key analytical techniques.
The Foundational Role of X-ray Diffraction in Pharmaceutical Sciences
X-ray Diffraction is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice. When a crystalline solid is irradiated with X-rays, the atoms scatter the X-rays in a predictable pattern based on their arrangement. This diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for that solid form.[1][2][3]
In the pharmaceutical industry, XRD is indispensable for:
Polymorph Identification and Control: Many APIs can exist in multiple crystalline forms, known as polymorphs, each with different physicochemical properties.[4] XRD is the primary tool for identifying and differentiating these polymorphs.
Phase Purity and Contamination Detection: XRD can detect the presence of unwanted crystalline phases or impurities within a sample, ensuring the quality and consistency of the drug substance.[1][3]
Determination of Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) materials, which have vastly different solubility and stability profiles.[1]
Structural Elucidation: Single-crystal XRD can determine the precise atomic arrangement within a molecule, providing invaluable insights for drug design and understanding structure-activity relationships.[1][5]
The following diagram illustrates the fundamental workflow of an XRD experiment for pharmaceutical analysis.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.
Experimental Protocol: Acquiring and Validating XRD Data for 8-Chloro-2-ethoxyquinolin-4-ol
The following protocol is a comprehensive, self-validating system for the XRD analysis of a novel quinoline derivative. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Synthesis and Crystallization
The initial and most critical step is the synthesis of high-purity 8-Chloro-2-ethoxyquinolin-4-ol and its subsequent crystallization to obtain samples suitable for XRD analysis. The Conrad-Limpach or Gould-Jacobs reactions are common synthetic routes for quinolin-4-one scaffolds.[6][7]
Protocol:
Synthesis: Synthesize 8-Chloro-2-ethoxyquinolin-4-ol using an appropriate method, such as the cyclization of a corresponding β-anilinocrotonate.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to achieve high purity.[8] The choice of solvent is critical as it can influence the resulting polymorphic form.
Crystallization for Single-Crystal XRD: Grow single crystals by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[9] High-quality single crystals are essential for unambiguous structure determination.[5]
Sample Preparation for Powder XRD (PXRD): Gently grind the crystalline material to a fine, uniform powder to ensure random orientation of the crystallites, which is crucial for obtaining a representative diffraction pattern.
X-ray Data Collection
Single-Crystal XRD:
Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Data Collection: Mount a suitable single crystal on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
Powder XRD (PXRD):
Instrument: A powder X-ray diffractometer.
Data Collection: The powdered sample is placed in a sample holder and scanned over a range of 2θ angles. The resulting diffractogram is a plot of X-ray intensity versus the 2θ angle.
Data Processing and Structure Validation
Single-Crystal XRD:
Unit Cell Determination and Space Group Assignment: The collected diffraction spots are used to determine the unit cell parameters and the crystal system. The systematic absences in the diffraction data allow for the determination of the space group.
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Validation: The quality of the final structure is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps. The final structure should be chemically sensible and free of significant unresolved electron density.
Powder XRD (PXRD):
Phase Identification: The experimental PXRD pattern is compared to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present in the sample.[1][3]
Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the unit cell parameters.
Quantitative Analysis: The relative amounts of different crystalline phases in a mixture can be determined from the intensities of their respective diffraction peaks.
The logical flow for validating XRD data is depicted in the following diagram.
A Comprehensive Guide to the Proper Disposal of 8-Chloro-2-ethoxyquinolin-4-ol
This guide provides essential, procedural instructions for the safe and compliant disposal of 8-Chloro-2-ethoxyquinolin-4-ol. As researchers and drug development professionals, our commitment to safety and environmental...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, procedural instructions for the safe and compliant disposal of 8-Chloro-2-ethoxyquinolin-4-ol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource for ensuring that this compound is managed responsibly from the moment it is deemed "waste" to its final disposition. The causality behind each procedural step is explained to ensure a deep, working knowledge of safe laboratory practices.
Hazard Assessment & Safety First: Know Your Compound
Thermal decomposition can lead to the release of hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride. Therefore, all handling and disposal operations must be conducted with the assumption that 8-Chloro-2-ethoxyquinolin-4-ol possesses a similar hazard profile.
Table 1: Inferred Hazard Profile for 8-Chloro-2-ethoxyquinolin-4-ol
Hazard Class
Description
Primary Precaution
Acute Toxicity (Oral)
Assumed to be toxic if swallowed based on analogues.[1][2]
Do not eat, drink, or smoke when handling.[4] Avoid ingestion.
When handling 8-Chloro-2-ethoxyquinolin-4-ol in any form (pure, in solution, or as waste), the following PPE is required to create a self-validating system of safety:
Hand Protection: Chemical-resistant gloves, such as nitrile.[6][7]
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[6][7]
Skin and Body Protection: A fully buttoned lab coat or other protective clothing is mandatory to prevent skin contact.[7]
The Four Pillars of Proper Disposal
A robust disposal plan is built on four critical pillars: accurate identification, strict segregation, methodical collection, and compliant final disposal. Following these steps ensures safety and regulatory adherence.
Pillar 1: Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical is a hazardous waste lies with the generator—the laboratory that created it.[12]
Hazardous Waste: Based on its inferred toxicity and environmental hazards, 8-Chloro-2-ethoxyquinolin-4-ol must be managed as hazardous waste .[13] It must never be disposed of in the regular trash or down the sanitary sewer.[13]
Chemical Classification: As a chlorinated heterocyclic compound, it falls into the category of halogenated organic waste .[10][11][14] This classification is critical as it dictates the specific waste stream and disposal technology required.
Pillar 2: Segregation and Storage
Proper segregation is arguably the most critical step in preventing dangerous chemical reactions within waste containers.
Isolate Halogenated Waste: A dedicated, properly labeled waste container must be used exclusively for halogenated organic compounds.[9][10] Never mix halogenated and non-halogenated waste streams. This is because disposal facilities often use different processes for these categories; mixing them increases cost and complexity.
Check Compatibility: Do not mix 8-Chloro-2-ethoxyquinolin-4-ol waste with incompatible materials. This includes strong acids, bases, and oxidizing agents.[9]
Container Requirements:
Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw cap).[15]
The container must be in good condition, free of leaks or damage, and have a secure, leak-proof closure.[10][13]
Keep the container closed at all times, except when you are actively adding waste.[9][10] This minimizes the release of vapors and prevents spills.
Labeling: Label the waste container clearly before adding the first drop of waste.[10] The label must include:
The full chemical name: "Waste 8-Chloro-2-ethoxyquinolin-4-ol ". Do not use abbreviations or chemical formulas.[10]
A clear description of the contents (e.g., "Solid," or if in solution, the solvent used).
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, close to the point of generation and under the control of laboratory personnel.[15][16] The area should be well-ventilated, and secondary containment is recommended to contain potential spills.[13][15]
Pillar 3: Step-by-Step Disposal Protocols
The following protocols provide a direct, procedural guide for handling different forms of waste containing 8-Chloro-2-ethoxyquinolin-4-ol.
Protocol 3.1: Disposing of Solid Waste
This includes unused or expired pure compound, reaction byproducts, or material from a spill cleanup.
Prepare: Don your full required PPE.
Transfer: Carefully transfer the solid waste directly into the designated, pre-labeled Hazardous Solid Waste container for halogenated organics. Use tools like a disposable weigh boat or spatula to avoid contamination.[6]
Contain: Place any contaminated disposable items (e.g., weigh boats, contaminated wipes) into the same container.
Seal: Securely close the container lid.
Clean: Decontaminate any non-disposable tools according to Protocol 3.3.
Protocol 3.2: Disposing of Liquid Waste
This applies to solutions containing 8-Chloro-2-ethoxyquinolin-4-ol, such as reaction mixtures or chromatography fractions.
Prepare: Don your full required PPE.
Transfer: Using a funnel, carefully pour the liquid waste into the designated, pre-labeled Hazardous Liquid Waste container for halogenated organics.
Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[15]
Seal: Securely close the container lid. Do not dispose of this waste down the drain.[9]
Protocol 3.3: Managing Contaminated Materials
This covers labware, gloves, and other items that have come into contact with the compound.
Disposable Items: Contaminated gloves, pipette tips, and other disposable labware must be placed in the Hazardous Solid Waste container.[6]
Reusable Glassware:
Decontaminate glassware by rinsing it with a minimal amount of a suitable solvent (e.g., acetone or ethanol) under a fume hood.
Crucially, collect this solvent rinsate as hazardous liquid waste. [6] It must be added to your halogenated liquid waste container.
After the initial decontamination rinse, the glassware can typically be washed using standard laboratory procedures.
Pillar 4: Final Disposal and Professional Hand-off
The final step in the disposal process is to transfer the waste to a qualified professional.
Engage Professionals: The ultimate disposal of 8-Chloro-2-ethoxyquinolin-4-ol must be conducted through an approved and licensed hazardous waste disposal facility.[5][6][7][17] Your institution's Environmental Health & Safety (EHS) office will manage this process.
High-Temperature Incineration: These facilities will typically use high-temperature incineration or other advanced chemical treatments to safely and completely destroy the hazardous compound, converting it into less harmful substances.[6]
Disposal Decision Workflow
The following diagram provides a clear, logical workflow for the decision-making process involved in the safe disposal of 8-Chloro-2-ethoxyquinolin-4-ol.
Caption: Logical workflow for the safe disposal of 8-Chloro-2-ethoxyquinolin-4-ol.
Regulatory Compliance
Adherence to this guide ensures compliance with key federal regulations designed to protect laboratory personnel and the environment.
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle to grave" under RCRA.[13] For academic institutions, the regulations in 40 CFR Part 262, Subpart K (the "Academic Labs Rule") provide an alternative set of standards for managing hazardous waste in laboratories, offering greater flexibility while maintaining safety.[16][18]
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of all chemicals be evaluated and that this information be conveyed to employees.[19] The Laboratory Standard (29 CFR 1910.1450) governs the safe handling of hazardous chemicals in laboratory settings, requiring a Chemical Hygiene Plan and employee training.[20]
By implementing these procedures, you are not only following best practices but also upholding your professional responsibility to ensure a safe and sustainable research environment.
References
Penta s.r.o. (2025, July 28). Safety Data Sheet for 8-Hydroxyquinoline. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
Royal Society of Chemistry. (2019, January 9). Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. Retrieved from [Link]
ResearchGate. (2020, January). Improved Removal of Quinoline from Wastewater Using Coke Powder with Inorganic Ions. Retrieved from [Link]
Akoya Biosciences, Inc. (2022, June 23). Safety Data Sheet. Retrieved from [Link]
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
University of Oslo, Department of Chemistry. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
University of Waterloo. (n.d.). Waste Disposal Chart. Retrieved from [Link]
H.M. Royal, Inc. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals. Retrieved from [Link]
Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
A Comprehensive Guide to the Safe Handling of 8-Chloro-2-ethoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for handling 8-Chloro-2-ethoxyquinolin-4-ol, including operational and disposal p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 8-Chloro-2-ethoxyquinolin-4-ol, including operational and disposal plans. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment
Quinoline and its derivatives are known to pose various health and environmental risks.[3] Analogous compounds can be toxic if swallowed, cause skin and eye irritation, and may have long-term adverse effects on aquatic life.[1][4][5][6] Therefore, 8-Chloro-2-ethoxyquinolin-4-ol should be handled as a hazardous substance.[1]
Anticipated Hazards of 8-Chloro-2-ethoxyquinolin-4-ol (Based on Analogous Compounds):
A multi-layered PPE approach is mandatory to minimize exposure risk.[1] The following table summarizes the required PPE for handling 8-Chloro-2-ethoxyquinolin-4-ol.
Body Part
Protection Level
Material/Type
Rationale
Hands
Double Gloving
Nitrile or Neoprene
Provides a barrier against dermal absorption. Double gloving is recommended to prevent exposure in case of a tear in the outer glove.[2][9]
Recommended when there is a significant risk of splashes or when handling larger quantities.[2][11]
Body
Laboratory Coat
Chemically resistant, long-sleeved
Protects skin and personal clothing from contamination.[1][2]
Respiratory
Chemical Fume Hood
N/A
All handling of 8-Chloro-2-ethoxyquinolin-4-ol must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][2]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical to ensure safety. The following workflow outlines the key steps for handling 8-Chloro-2-ethoxyquinolin-4-ol in a laboratory setting.[2]
Preparation
Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible and unobstructed.[1][8]
Designate a specific work area for handling the compound and line it with absorbent, leak-proof bench pads.[12]
Review the Safety Data Sheet (SDS) for any other chemicals being used in the procedure.[13]
Donning PPE
Put on a chemically resistant, long-sleeved laboratory coat.[2]
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[4]
In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[4]
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Disposal Plan
All waste materials contaminated with 8-Chloro-2-ethoxyquinolin-4-ol must be treated as hazardous waste.[6]
Solid Waste: All solid waste, including contaminated gloves, absorbent pads, and disposable equipment, must be placed in a clearly labeled, sealed hazardous waste container.[2][6]
Liquid Waste: Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[2][6][16]
Final Disposal: The ultimate disposal of waste containing 8-Chloro-2-ethoxyquinolin-4-ol must be conducted through an approved and licensed hazardous waste disposal facility.[4][6]
Workflow Diagram
The following diagram outlines the safe handling workflow for 8-Chloro-2-ethoxyquinolin-4-ol.
Caption: Workflow for the safe handling of 8-Chloro-2-ethoxyquinolin-4-ol.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
Plasma Science and Fusion Center. PSFC Halogenated Solvents. Retrieved from [Link]
Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]
KPA. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]